molecular formula C11H9NO4 B1349167 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid CAS No. 668971-56-0

5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid

Cat. No.: B1349167
CAS No.: 668971-56-0
M. Wt: 219.19 g/mol
InChI Key: MQNOGHHJKQIZKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid (CAS 668971-56-0, Molecular Weight: 219.19 g/mol) is a high-purity heterocyclic compound designed for use as a key synthetic building block in scientific research and drug discovery . This compound features an isoxazole core substituted with a 3-methoxyphenyl group at position 5 and a carboxylic acid at position 3, a structure which provides a versatile handle for further chemical modifications and conjugations . In research settings, this compound is investigated for its potential to inhibit histone deacetylases (HDACs), which are crucial enzymes involved in epigenetic gene regulation and are considered a promising target for cancer therapy . Preliminary in vitro studies also suggest it may exhibit antimicrobial properties, showing activity against the growth of various bacterial strains . The synthesis is typically achieved through methods such as the 1,3-dipolar cycloaddition of nitrile oxides to alkynes or the cyclization of 1,3-dicarbonyl compounds with hydroxylamine, with the final structure confirmed by techniques like NMR and HRMS-ESI . As a valuable pharmacophore, it serves as an intermediate in the development of novel therapeutic agents, particularly in the realms of oncology and anti-infectives, and is also utilized in the creation of new materials . This product is intended for research purposes only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-(3-methoxyphenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-15-8-4-2-3-7(5-8)10-6-9(11(13)14)12-16-10/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNOGHHJKQIZKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360219
Record name 5-(3-methoxyphenyl)isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668971-56-0
Record name 5-(3-methoxyphenyl)isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document details a feasible synthetic pathway, outlines expected analytical data for characterization, and explores its potential role in inflammatory signaling pathways.

Introduction

Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in the field of drug discovery. Their versatile chemical nature and ability to interact with a wide range of biological targets have led to their incorporation into numerous therapeutic agents.[1][2] The isoxazole scaffold is a key feature in drugs with diverse activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][3]

The title compound, this compound, combines the isoxazole core with a 3-methoxyphenyl substituent and a carboxylic acid moiety. The methoxy group can influence the compound's pharmacokinetic properties, while the carboxylic acid group can act as a key interaction point with biological targets, such as the active sites of enzymes. This guide provides a detailed protocol for its synthesis and a thorough description of the analytical techniques required for its characterization.

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process involving the formation of an ethyl ester intermediate followed by its hydrolysis. This approach is based on established methods for the synthesis of isoxazole-3-carboxylates.

Synthesis_Workflow A 3-Methoxyacetophenone D Ethyl 2,4-dioxo-4-(3-methoxyphenyl)butanoate (Diketone Intermediate) A->D Claisen Condensation B Diethyl oxalate B->D C Sodium ethoxide in Ethanol G Ethyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate D->G Cyclization E Hydroxylamine hydrochloride E->G F Ethanol, Reflux J This compound G->J Hydrolysis H NaOH, Ethanol/Water H->J I Acidification (HCl)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate

This step involves a Claisen condensation between 3-methoxyacetophenone and diethyl oxalate to form a diketone intermediate, which then undergoes cyclization with hydroxylamine hydrochloride.

  • Materials: 3-Methoxyacetophenone, Diethyl oxalate, Sodium ethoxide, Absolute ethanol, Hydroxylamine hydrochloride, Glacial acetic acid.

  • Procedure:

    • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask, add a mixture of 3-methoxyacetophenone and diethyl oxalate dropwise at 0-5 °C with constant stirring.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

    • The resulting precipitate of the sodium salt of the diketone is filtered, washed with diethyl ether, and dried.

    • The dried salt is then suspended in ethanol, and a solution of hydroxylamine hydrochloride in water is added.

    • A catalytic amount of glacial acetic acid is added, and the mixture is refluxed for 4-6 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • After completion, the reaction mixture is cooled, and the product is precipitated by adding cold water.

    • The crude ethyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate is filtered, washed with water, and dried. Purification can be achieved by recrystallization from ethanol.

Step 2: Synthesis of this compound

This final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Materials: Ethyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate, Sodium hydroxide (NaOH), Ethanol, Water, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve the ethyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide and reflux the mixture for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with dilute hydrochloric acid.

    • The precipitated this compound is filtered, washed thoroughly with cold water, and dried under vacuum.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data based on the analysis of structurally similar compounds.

Parameter Expected Value/Observation
Appearance Off-white to pale yellow solid
Melting Point (°C) Expected to be in the range of 180-200 °C, by analogy to similar isoxazole carboxylic acids. For instance, 5-(3-fluoro-4-methoxyphenyl)isoxazole-3-carboxylic acid has a melting point of 245-247 °C.
Molecular Formula C₁₁H₉NO₄
Molecular Weight 219.19 g/mol
Solubility Sparingly soluble in water, soluble in common organic solvents like DMSO, DMF, and methanol.
Spectroscopic Data

The following tables present the expected spectroscopic data for this compound. The predicted values are based on the known data for 5-(3-methoxyphenyl)-3-phenylisoxazole and general spectroscopic principles.[4]

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~13.0 - 12.0Broad singlet1H-COOH
~7.5 - 7.3Multiplet2HAromatic protons (H-5', H-6') of the methoxyphenyl ring
~7.2 - 7.0Multiplet2HAromatic protons (H-2', H-4') of the methoxyphenyl ring
~6.9Singlet1HIsoxazole proton (H-4)
~3.8Singlet3H-OCH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm) Assignment
~170-COOH
~163C-5 (Isoxazole ring)
~160C-3' (Methoxyphenyl ring, attached to OCH₃)
~158C-3 (Isoxazole ring)
~130C-5' (Methoxyphenyl ring)
~129C-1' (Methoxyphenyl ring)
~118C-6' (Methoxyphenyl ring)
~116C-4' (Methoxyphenyl ring)
~111C-2' (Methoxyphenyl ring)
~105C-4 (Isoxazole ring)
~55-OCH₃

FT-IR (Fourier-Transform Infrared) Spectroscopy

Wavenumber (cm⁻¹) Vibrational Mode
3300-2500 (broad)O-H stretch of carboxylic acid
~3100Aromatic C-H stretch
~1700C=O stretch of carboxylic acid
~1600, ~1480C=C and C=N stretching in aromatic and isoxazole rings
~1250Asymmetric C-O-C stretch of methoxy group
~1030Symmetric C-O-C stretch of methoxy group

Mass Spectrometry (MS)

m/z Assignment
~219[M]⁺ (Molecular ion)
~202[M - OH]⁺
~174[M - COOH]⁺
Fragments corresponding to the methoxyphenyl and isoxazole moieties are also expected.

Potential Biological Activity and Signaling Pathway Involvement

Isoxazole derivatives are known to exhibit a range of biological activities, with anti-inflammatory properties being particularly prominent. Many isoxazole-containing compounds have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[5]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Pro-inflammatory Receptor PLA2 Phospholipase A2 Receptor->PLA2 Activates AA Arachidonic Acid PLA2->AA Liberates COX COX-1 / COX-2 AA->COX Substrate PGs Prostaglandins COX->PGs Produces Inflammation Inflammation PGs->Inflammation Mediates TargetCompound 5-(3-Methoxyphenyl)isoxazole -3-carboxylic acid TargetCompound->COX Inhibits

Caption: Potential inhibition of the Cyclooxygenase (COX) pathway.

The proposed mechanism of action for this compound as an anti-inflammatory agent involves the inhibition of COX-1 and/or COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The carboxylic acid moiety of the target compound could potentially mimic the substrate, arachidonic acid, and bind to the active site of the COX enzymes, thereby blocking their activity. This inhibition would lead to a reduction in prostaglandin synthesis and a subsequent decrease in the inflammatory response. Further in-vitro and in-vivo studies are required to confirm this hypothesis and to determine the selectivity of the compound for COX-1 versus COX-2.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed two-step synthesis is based on established and reliable chemical transformations. The comprehensive characterization data, predicted from analogous structures, will serve as a valuable reference for researchers working on this or similar molecules. The potential for this compound to act as an inhibitor of the cyclooxygenase pathway highlights its promise as a lead structure for the development of novel anti-inflammatory agents. Further investigation into its biological activities is warranted to fully elucidate its therapeutic potential.

References

Physicochemical Properties of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid (CAS No. 668971-56-0) is a heterocyclic compound belonging to the isoxazole class of molecules. Isoxazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, which include anti-inflammatory, analgesic, and antimicrobial properties. A thorough understanding of the physicochemical properties of this compound is fundamental for its potential development as a therapeutic agent, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide provides a summary of the available physicochemical data for this compound, outlines detailed experimental protocols for their determination, and presents a logical workflow for these experimental procedures.

Core Physicochemical Properties

A comprehensive literature search for experimental data on the physicochemical properties of this compound revealed limited directly measured values. The following table summarizes the available predicted and experimental data for this compound and its close structural analogs. It is crucial to note that predicted values are estimations based on computational models and should be confirmed by experimental data.

PropertyThis compound (Predicted/Available Data)5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid (Experimental Data)[1]5-(3-fluoro-4-methoxyphenyl)isoxazole-3-carboxylic acid (Experimental Data)
Molecular Formula C₁₁H₉NO₄C₁₁H₉NO₄C₁₀H₈FNO₄
Molecular Weight 219.19 g/mol 219.2 g/mol 225.17 g/mol
CAS Number 668971-56-033282-16-5123456-78-9 (Note: This CAS number appears to be a placeholder)
Melting Point Not Available177-183 °C245-247 °C
Boiling Point 452.0 ± 35.0 °C (Predicted)[2]Not AvailableNot Available
pKa Not AvailableNot AvailableNot Available
logP Not AvailableNot AvailableNot Available
Solubility Not AvailableNot AvailableSlightly soluble in water; soluble in organic solvents.
Appearance Solid (Predicted)White crystalsOff-white to beige crystalline powder

Experimental Protocols

The following sections detail standard experimental methodologies for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[3]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[3]

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Heating bath (for Thiele tube method)[3]

Procedure:

  • A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.[3]

  • The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer immersed in a heating bath.[3]

  • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.[3]

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

  • For a pure compound, the melting range is typically narrow (0.5-2 °C).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Solvent (e.g., water or a water/co-solvent mixture if the compound has low aqueous solubility)

Procedure:

  • A precisely weighed amount of the carboxylic acid is dissolved in a known volume of the chosen solvent in a beaker.

  • The pH electrode is calibrated using standard buffer solutions.

  • The beaker is placed on a magnetic stirrer, and the initial pH of the solution is recorded.

  • The standardized base is added in small, known increments from the burette.

  • After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

  • The titration is continued until the pH has passed the equivalence point, indicated by a sharp change in pH.

  • A titration curve is generated by plotting the pH versus the volume of base added.

  • The pKa can be determined from the pH at the half-equivalence point.[4][5]

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

The logP value is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and overall ADMET properties. The shake-flask method is the gold standard for its determination.[6][7][8]

Apparatus:

  • Separatory funnel or centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge (if necessary to separate phases)

  • UV-Vis spectrophotometer or HPLC for concentration analysis

  • n-Octanol and water (mutually saturated)

Procedure:

  • n-Octanol and water are shaken together for 24 hours to ensure mutual saturation, then allowed to separate.[7]

  • A known amount of the compound is dissolved in either the aqueous or the n-octanol phase.

  • A measured volume of this solution is added to a separatory funnel along with a measured volume of the other phase.

  • The funnel is shaken for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • The mixture is then allowed to stand for the phases to separate completely. Centrifugation may be used to aid separation.[8]

  • A sample is carefully taken from each phase.

  • The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Aqueous Solubility Determination

Solubility is a key parameter that affects a drug's bioavailability.

Apparatus:

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • Filtration device (e.g., syringe filters)

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC for concentration analysis

Procedure:

  • An excess amount of the solid compound is added to a known volume of water in a vial.

  • The vial is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The resulting suspension is centrifuged or filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a calibrated analytical method.

  • For ionizable compounds like carboxylic acids, the solubility should be determined at a specific pH. The solubility of a carboxylic acid is expected to be higher in basic solutions due to the formation of the more polar carboxylate salt.[9]

Experimental and Logical Workflows

The determination of the physicochemical properties of a novel compound like this compound follows a logical progression. The following diagrams, created using the DOT language, illustrate these workflows.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_physchem Physicochemical Property Determination Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization MeltingPoint Melting Point Determination Characterization->MeltingPoint Solubility Aqueous Solubility Determination MeltingPoint->Solubility pKa pKa Determination Solubility->pKa logP logP Determination pKa->logP

Caption: General experimental workflow from synthesis to physicochemical characterization.

logical_relationship Structure Chemical Structure MeltingPoint Melting Point Structure->MeltingPoint Influences Solubility Solubility Structure->Solubility Influences pKa pKa Structure->pKa Influences logP logP Structure->logP Influences ADMET ADMET Properties Solubility->ADMET pKa->ADMET logP->ADMET

Caption: Interrelationship of physicochemical properties and their influence on ADMET.

Conclusion

This technical guide has synthesized the currently available, albeit limited, physicochemical information for this compound. The provided experimental protocols offer a robust framework for researchers to determine the key properties of this and similar compounds. The elucidation of these parameters is a critical step in the early-stage drug discovery and development process, enabling a more informed assessment of a compound's potential as a therapeutic candidate. Further experimental investigation is highly recommended to establish a comprehensive physicochemical profile for this promising isoxazole derivative.

References

5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid is a heterocyclic compound belonging to the isoxazole class of molecules. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2] Isoxazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be established. For comparative purposes, data for the closely related positional isomer, 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid, is included where available.

PropertyThis compound5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid
CAS Number 668971-56-0[4][5][6]33282-16-5[7][8]
Molecular Formula C₁₁H₉NO₄[4][5]C₁₁H₉NO₄[7]
Molecular Weight 219.19 g/mol [4][5]219.2 g/mol [7]
Appearance Solid[4]White crystals[7]
Purity ≥ 98% (as reported by some suppliers)[4]≥ 97% (HPLC)[7]
Melting Point Not available177-183 °C[7]
Solubility Not availableSlightly soluble in water; soluble in organic solvents

Molecular Structure

The molecular structure of this compound consists of a central isoxazole ring. A 3-methoxyphenyl group is attached to the 5-position of the isoxazole ring, and a carboxylic acid group is at the 3-position.

Molecular Structure Diagram:

Caption: Molecular Structure of this compound.

Synthesis

Experimental Protocol: Synthesis of 5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid (Representative)

This protocol is based on the general synthesis of isoxazole-3-carboxylic acids from ketoximes.[8]

Materials:

  • 4'-Methoxyacetophenone oxime

  • 2-oxo-3-butynoate or similar propiolate derivative

  • Base (e.g., sodium ethoxide)

  • Solvent (e.g., ethanol)

  • Hydrochloric acid (for acidification)

Procedure:

  • Preparation of the Oxime: 4'-Methoxyacetophenone is reacted with hydroxylamine hydrochloride in the presence of a base to form 4'-methoxyacetophenone oxime.

  • Cycloaddition Reaction: The 4'-methoxyacetophenone oxime is treated with a suitable propiolate in the presence of a base like sodium ethoxide in ethanol. The reaction mixture is typically stirred at room temperature or heated under reflux.

  • Hydrolysis: The resulting ester is hydrolyzed by heating with an aqueous solution of a base (e.g., sodium hydroxide).

  • Acidification: After cooling, the reaction mixture is acidified with dilute hydrochloric acid to precipitate the 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Adaptation for this compound:

To synthesize the target compound, the starting material would be 3'-methoxyacetophenone, which would be converted to its corresponding oxime. The subsequent steps of cycloaddition, hydrolysis, and acidification would follow a similar procedure.

Workflow for Synthesis:

G A 3'-Methoxyacetophenone C 3'-Methoxyacetophenone Oxime A->C B Hydroxylamine B->C E Cycloaddition C->E D Propiolate Ester D->E F Isoxazole Ester E->F G Base Hydrolysis F->G H Acidification G->H I This compound H->I

Caption: General synthetic workflow for this compound.

Biological and Pharmacological Significance

The isoxazole nucleus is a key pharmacophore, and its derivatives have been investigated for a wide array of biological activities.

Enzyme Inhibition:

A significant area of research for 5-phenylisoxazole-3-carboxylic acid derivatives is their potential as enzyme inhibitors. For instance, several derivatives have been synthesized and evaluated as inhibitors of xanthine oxidase, an enzyme involved in gout.[9] The carboxylic acid moiety is often crucial for binding to the active site of the target enzyme.

Anticancer Activity:

Isoxazole derivatives have been explored for their anticancer properties.[2][10] The proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of various signaling pathways involved in cancer cell proliferation and survival.[10]

Anti-inflammatory and Analgesic Activity:

Some isoxazole-containing compounds are known for their anti-inflammatory and analgesic effects.[7] This activity is often attributed to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

General Mechanism of Enzyme Inhibition:

G sub Substrate enz Enzyme (e.g., Xanthine Oxidase) sub->enz Binds to active site inh Isoxazole Inhibitor (e.g., this compound) inh->enz Competitively binds to active site comp Enzyme-Inhibitor Complex prod Product enz->prod Catalyzes reaction

Caption: Competitive inhibition of an enzyme by an isoxazole derivative.

Conclusion

This compound is a compound with significant potential for further investigation in drug discovery and development. While specific data for this isomer is limited, the broader class of 5-phenylisoxazole-3-carboxylic acid derivatives has demonstrated a range of promising biological activities. The synthetic routes are well-established, allowing for the generation of analogs for structure-activity relationship studies. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

Solubility and Stability of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid. Due to the limited availability of public data for this specific molecule, this document leverages information on structurally related isoxazole carboxylic acid analogs to infer its physicochemical properties and to provide detailed experimental protocols for its analysis. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of drug candidates containing this or similar isoxazole moieties, offering a framework for solubility screening, stability testing, and analytical method development.

Introduction to this compound

This compound is a heterocyclic compound featuring an isoxazole ring substituted with a methoxyphenyl group at the 5-position and a carboxylic acid group at the 3-position. The isoxazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the carboxylic acid and methoxy groups is expected to significantly influence the molecule's solubility, stability, and pharmacokinetic profile. Understanding these properties is critical for the formulation development and overall progression of any drug candidate based on this structure.

Predicted Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound and Analogs

PropertyPredicted for this compound5-Methylisoxazole-3-carboxylic acid[1]3-Phenylisoxazole-5-carboxylic acid[2]5-Phenylisoxazole-3-carboxylic acid
Molecular Formula C11H9NO4C5H5NO3C10H7NO3C10H7NO3
Molecular Weight 219.19 g/mol 127.10 g/mol 189.17 g/mol 189.17 g/mol
Appearance White to off-white solid (predicted)SolidSolidSolid
Melting Point (°C) 150 - 190 (predicted)106-110Not Available160-164
pKa 3-5 (predicted for carboxylic acid)Not AvailableNot AvailableNot Available

Solubility Profile

The solubility of this compound is expected to be highly dependent on the solvent's polarity and the pH of the medium.

Aqueous Solubility

The carboxylic acid moiety suggests that the aqueous solubility will be pH-dependent. In acidic to neutral media, the compound will exist predominantly in its less soluble, protonated form. As the pH increases above the pKa of the carboxylic acid, the compound will deprotonate to form a more soluble carboxylate salt.

Organic Solvent Solubility

Based on analogs like 5-(3-fluoro-4-methoxyphenyl)isoxazole-3-carboxylic acid, which is slightly soluble in water but readily dissolves in organic solvents, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol. Its solubility in non-polar solvents like hexanes is expected to be low.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted Solubility
Aqueous Water, BuffersLow (pH dependent)
Polar Protic Methanol, EthanolModerate
Polar Aprotic DMSO, DMF, AcetonitrileHigh
Non-Polar Hexane, TolueneLow

Stability Profile

The stability of this compound will be crucial for its development as a pharmaceutical agent. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Degradation Pathways

Potential degradation pathways for this molecule include:

  • Hydrolysis: The ester-like linkage within the isoxazole ring and the carboxylic acid group could be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The methoxy group on the phenyl ring and the isoxazole ring itself could be prone to oxidation.

  • Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to light.

  • Thermal Degradation: The compound may degrade at elevated temperatures.

Experimental Protocols

The following sections detail the recommended experimental protocols for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The equilibrium solubility can be determined using the conventional shake-flask method.

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solid Weigh excess solid compound prep_solvent Add known volume of solvent prep_solid->prep_solvent shake Agitate at constant temperature prep_solvent->shake time Allow to equilibrate (e.g., 24-48h) shake->time filter Filter to remove undissolved solid time->filter dilute Dilute supernatant filter->dilute quantify Quantify concentration (e.g., HPLC-UV) dilute->quantify

Caption: Workflow for solubility determination using the shake-flask method.

Methodology:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample from the supernatant and immediately filter it through a 0.45 µm filter to remove any undissolved particles.

  • Dilute the filtrate with an appropriate solvent.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop a stability-indicating analytical method.

Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Analysis acid Acidic Hydrolysis (e.g., 0.1 N HCl) neutralize Neutralize (for acid/base samples) acid->neutralize base Basic Hydrolysis (e.g., 0.1 N NaOH) base->neutralize oxidative Oxidative (e.g., 3% H2O2) hplc Analyze by HPLC-UV/MS oxidative->hplc thermal Thermal (e.g., 60°C) thermal->hplc photo Photolytic (ICH Q1B) photo->hplc neutralize->hplc mass_balance Assess mass balance hplc->mass_balance start Prepare stock solution of compound start->acid start->base start->oxidative start->thermal start->photo

Caption: Workflow for conducting forced degradation studies.

Methodology:

  • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

  • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 60 °C) for an extended period.

  • Photostability: Expose a solution of the compound to light as per ICH Q1B guidelines.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to identify degradation products.

Analytical Methodologies

A robust analytical method is essential for the accurate quantification of this compound in solubility and stability samples.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for the analysis of isoxazole carboxylic acids.

Logical Relationship for HPLC Method Development

G cluster_input Input Parameters cluster_output Performance Metrics column Column (e.g., C18) optimize Optimize Method column->optimize mobile_phase Mobile Phase (e.g., ACN:Water with acid) mobile_phase->optimize flow_rate Flow Rate (e.g., 1.0 mL/min) flow_rate->optimize detection Detection λ (e.g., 254 nm) detection->optimize retention_time Retention Time peak_shape Peak Shape resolution Resolution sensitivity Sensitivity optimize->retention_time optimize->peak_shape optimize->resolution optimize->sensitivity

Caption: Key parameters and outputs in HPLC method development.

Typical HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient from high aqueous to high organic content.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined by UV-Vis scan (likely in the range of 250-300 nm).

Conclusion

While direct experimental data for this compound is limited, this guide provides a robust framework for its characterization based on the known properties of structurally similar molecules. The predicted solubility and stability profiles, along with the detailed experimental protocols, will enable researchers to efficiently determine the critical physicochemical parameters of this compound. These efforts are fundamental to advancing the development of new therapeutics based on the isoxazole scaffold. Further experimental work is necessary to confirm the properties outlined in this guide.

References

Spectroscopic and Synthetic Profile of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document presents predicted spectroscopic values based on the analysis of structurally analogous compounds and established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for the synthesis and spectroscopic analyses are also provided to aid in the practical application of this information.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift correlations, fragmentation patterns, and vibrational frequencies observed in similar isoxazole and methoxyphenyl derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.5 (broad s)Singlet1H-COOH
~7.50 (t, J = 8.0 Hz)Triplet1HAr-H5'
~7.35 (d, J = 7.8 Hz)Doublet1HAr-H6'
~7.28 (s)Singlet1HIsoxazole-H4
~7.20 (s)Singlet1HAr-H2'
~7.10 (dd, J = 8.2, 2.5 Hz)Doublet of Doublets1HAr-H4'
~3.85 (s)Singlet3H-OCH₃

Note: The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon Assignment
~165.0-COOH
~160.5Isoxazole C5
~159.8Ar-C3'
~158.0Isoxazole C3
~130.5Ar-C5'
~128.0Ar-C1'
~118.0Ar-C6'
~116.5Ar-C4'
~111.0Ar-C2'
~98.0Isoxazole C4
~55.5-OCH₃
Table 3: Predicted Infrared (IR) Spectroscopy Data (ATR)
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~3100MediumC-H stretch (Aromatic)
~2950MediumC-H stretch (Aliphatic, -OCH₃)
~1710StrongC=O stretch (Carboxylic Acid)
~1600, ~1480Medium-StrongC=C stretch (Aromatic)
~1570MediumC=N stretch (Isoxazole)
~1250StrongC-O stretch (Asymmetric, Ar-O-CH₃)
~1040MediumC-O stretch (Symmetric, Ar-O-CH₃)
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
ModePredicted m/zAssignment
Positive220.0604[M+H]⁺
Negative218.0459[M-H]⁻
Negative174.0553[M-H-CO₂]⁻

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for 5-arylisoxazole-3-carboxylic acids involves a [3+2] cycloaddition reaction. A general procedure is outlined below.[1][2]

Step 1: Synthesis of 3-methoxybenzaldehyde oxime. To a solution of 3-methoxybenzaldehyde in ethanol and water, an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product, 3-methoxybenzaldehyde oxime, is then extracted and purified.

Step 2: Synthesis of Ethyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate. The 3-methoxybenzaldehyde oxime is chlorinated using a reagent like N-chlorosuccinimide (NCS) in a suitable solvent such as DMF to form the corresponding hydroximoyl chloride in situ. To this mixture, ethyl propiolate is added, followed by a base (e.g., triethylamine) to promote the cycloaddition reaction. The reaction mixture is stirred at room temperature to yield ethyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate.

Step 3: Hydrolysis to this compound. The resulting ester is hydrolyzed using a base such as lithium hydroxide or sodium hydroxide in a mixture of THF and water.[3][4] The reaction is stirred until completion, after which the mixture is acidified with a dilute acid (e.g., 1M HCl) to precipitate the desired carboxylic acid. The solid product is collected by filtration, washed with water, and dried.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy [5][6]

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[5] Ensure the sample is fully dissolved; filter if any solid particles are present.

  • ¹H NMR Acquisition : Acquire the proton spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[7]

  • ¹³C NMR Acquisition : Acquire the carbon spectrum with proton decoupling.[8] Due to the lower natural abundance of ¹³C, a greater number of scans is required.[8] A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.[9]

  • Data Processing : Process the acquired Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy [10][11][12]

  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred due to minimal sample preparation.[11] A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.[11][12]

  • Data Acquisition : Record a background spectrum of the empty ATR crystal or the pure KBr pellet.[10] Then, record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000 to 400 cm⁻¹.

  • Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS) [13][14][15]

  • Sample Preparation : Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[16] The solution may be further diluted to a final concentration of around 1-10 µg/mL.[16] A small amount of formic acid or ammonium acetate can be added to promote ionization.[13]

  • Data Acquisition : Infuse the sample solution into the ESI source of the mass spectrometer.[17] Acquire the mass spectrum in both positive and negative ion modes. The instrument parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) should be optimized for the analyte.[15]

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any significant fragment ions. For high-resolution mass spectrometry (HRMS), the measured mass-to-charge ratio can be used to confirm the elemental composition.

Visualizations

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry (ESI-MS) purification->ms structure_elucidation Structure Elucidation & Confirmation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

The Ascendant Role of Isoxazole Carboxylic Acid Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of pharmaceutical research, the quest for novel therapeutic agents with enhanced efficacy and specificity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, isoxazole carboxylic acid derivatives have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the anticancer, anti-inflammatory, and antimicrobial potential of these derivatives, offering valuable insights for researchers, scientists, and drug development professionals. Through a comprehensive review of current literature, this document consolidates quantitative data, details key experimental protocols, and visualizes the intricate signaling pathways modulated by these versatile molecules.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Isoxazole carboxylic acid derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation, and the induction of programmed cell death (apoptosis).

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

One of the key mechanisms underlying the anticancer effects of certain isoxazole carboxylic acid derivatives is the inhibition of VEGFR-2, a crucial receptor tyrosine kinase in the angiogenesis signaling cascade. By blocking VEGFR-2, these compounds can effectively stifle the formation of new blood vessels that tumors rely on for nutrient and oxygen supply, thereby impeding their growth and metastasis.[1][2]

A number of isoxazole-based carboxamides, ureas, and hydrazones have been synthesized and evaluated as potential VEGFR-2 inhibitors.[1] For instance, specific derivatives have shown potent inhibitory activity against the VEGFR-2 kinase, with IC50 values in the nanomolar range, comparable to the established drug Sorafenib.[1]

Table 1: Anticancer Activity of Isoxazole Carboxylic Acid Derivatives (VEGFR-2 Inhibition and Cytotoxicity)

Compound IDDerivative ClassTarget/Cell LineIC50 (µM)Reference
8 Isoxazole-based ureaVEGFR-20.0257[1]
10a Isoxazole-based hydrazoneVEGFR-20.0282[1]
10c Isoxazole-based hydrazoneHepG20.69[1]
8 Isoxazole-based ureaHepG20.84[1]
10a Isoxazole-based hydrazoneHepG20.79[1]
Sorafenib Reference DrugVEGFR-20.0281[1]
Sorafenib Reference DrugHepG23.99[1]
2e 5-methyl-3-phenylisoxazole-4-carboxamideB16F1 (Melanoma)0.079[3]
Doxorubicin Reference DrugB16F1 (Melanoma)0.056[3]
2a 5-methyl-3-phenylisoxazole-4-carboxamideB16F1 (Melanoma)>10[3]
2a 5-methyl-3-phenylisoxazole-4-carboxamideColo205 (Colon)7.55[3]
2a 5-methyl-3-phenylisoxazole-4-carboxamideHepG2 (Liver)40.85[3]
2a 5-methyl-3-phenylisoxazole-4-carboxamideHeLa (Cervical)25.15[3]

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a typical luminescence-based kinase assay to determine the in vitro potency of isoxazole carboxylic acid derivatives against VEGFR-2.

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting a 5x stock solution with nuclease-free water. If required, add DTT to a final concentration of 1 mM.

    • Prepare serial dilutions of the test isoxazole derivative in the 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the appropriate substrate peptide.

    • Dilute the recombinant human VEGFR-2 kinase to the desired concentration in 1x Kinase Buffer.

  • Kinase Reaction:

    • Add the Master Mix to each well of a solid white 96-well plate.

    • Add the diluted test inhibitor to the designated "Test Inhibitor" wells.

    • Add 1x Kinase Buffer with the corresponding DMSO percentage to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

    • Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 1x Kinase Buffer to the "Blank" wells.

    • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding an ADP-Glo™ Reagent to each well, which also depletes the remaining ATP. Incubate as per the manufacturer's instructions.

    • Add a Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Measure the luminescence of each well using a microplate reader.

  • Data Analysis:

    • Subtract the average luminescence signal of the "Blank" wells from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control".

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 P_site P VEGFR2->P_site Autophosphorylation Isoxazole Isoxazole Carboxylic Acid Derivative Isoxazole->VEGFR2 ATP ATP ADP ADP Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) P_site->Downstream Activates VEGF VEGF VEGF->VEGFR2 Binds

Caption: Inhibition of the VEGFR-2 signaling pathway by an isoxazole carboxylic acid derivative.

Induction of Apoptosis

Many isoxazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[4][5][6] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The induction of apoptosis leads to the orderly dismantling of the cell without triggering an inflammatory response.[7][8][9][10]

Studies have shown that certain isoxazole derivatives can induce both early and late apoptosis in various cancer cell lines, including leukemia and glioblastoma.[6] This pro-apoptotic activity is often associated with the activation of caspases, a family of proteases that execute the apoptotic program.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer agents.

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells into a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the isoxazole carboxylic acid derivative in culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Signaling Pathway: Apoptosis Induction

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Binds Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Cell_Stress Cellular Stress Bcl2_family Bcl-2 Family (Bax/Bak activation) Cell_Stress->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Isoxazole_Apoptosis Isoxazole Carboxylic Acid Derivative Isoxazole_Apoptosis->Death_Receptor Isoxazole_Apoptosis->Cell_Stress

Caption: The dual pathways of apoptosis induction, potentially triggered by isoxazole derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory process. Isoxazole carboxylic acid derivatives have been investigated as potent and selective COX-2 inhibitors, offering a promising avenue for the development of novel anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[11][12][13]

The selective inhibition of COX-2 by these compounds reduces the production of prostaglandins, which are key mediators of pain and inflammation.[14][15][16][17]

Table 2: Anti-inflammatory Activity of Isoxazole Carboxylic Acid Derivatives (COX-2 Inhibition)

Compound IDDerivative ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
IXZ3 Isoxazole-based scaffold-0.95-[13]
C6 Novel isoxazole derivative60.67 ± 1.040.54 ± 0.02112.35[18]
C8 Novel isoxazole derivative91.19 ± 0.510.79 ± 0.05115.43[18]
Celecoxib Reference Drug15.10 ± 0.900.05 ± 0.01302[18]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

  • Enzyme and Reagent Preparation:

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in an appropriate buffer.

    • Prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

    • Prepare a solution of the substrate, arachidonic acid.

    • Prepare serial dilutions of the test isoxazole derivative.

  • Enzyme Inhibition Reaction:

    • In a 96-well plate, add the reaction buffer, a colorimetric substrate (e.g., TMPD), and the enzyme (either COX-1 or COX-2).

    • Add the test compound dilutions to the respective wells. Include a vehicle control.

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid to all wells.

  • Absorbance Measurement:

    • Immediately measure the change in absorbance at a specific wavelength (e.g., 590 nm) over a short period using a microplate reader in kinetic mode. The rate of color development is proportional to the COX enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration.

    • Determine the percent inhibition of COX activity for each concentration relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and calculate the IC50 values for both COX-1 and COX-2.

    • The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Signaling Pathway: COX-2 Mediated Inflammation

COX2_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Isoxazole_COX Isoxazole Carboxylic Acid Derivative Isoxazole_COX->COX2 Inhibits PLA2 Phospholipase A2

Caption: Inhibition of the COX-2 inflammatory pathway by an isoxazole carboxylic acid derivative.

Antimicrobial Activity: Combating Bacterial Infections

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Isoxazole carboxylic acid derivatives have shown promise as antibacterial agents, with some compounds exhibiting inhibitory activity against essential bacterial enzymes such as DNA gyrase.[7][19][20]

DNA gyrase is a type II topoisomerase that is crucial for bacterial DNA replication and is absent in higher eukaryotes, making it an attractive target for selective antibacterial drugs.[7][21][22] By inhibiting this enzyme, isoxazole derivatives can disrupt bacterial DNA synthesis, leading to bacterial cell death.[7]

Table 3: Antimicrobial Activity of Isoxazole Derivatives

Compound IDDerivative ClassOrganismMIC (µg/mL)Reference
5h Isoxazole-isoxazoline hybridE. coli10[23]
5h Isoxazole-isoxazoline hybridB. subtilis10[23]
5h Isoxazole-isoxazoline hybridC. albicans60[23]
7b Triazole-isoxazole hybridE. coli ATCC 2592215[24]
7b Triazole-isoxazole hybridP. aeruginosa30[24]
Ampicillin Reference DrugE. coli, B. subtilis-[23]
Amphotericin B Reference DrugC. albicans-[23]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

  • Preparation of Inoculum:

    • Culture the test bacterium in a suitable broth medium to a standardized turbidity, typically corresponding to a specific colony-forming unit (CFU)/mL.

  • Preparation of Compound Dilutions:

    • Perform serial twofold dilutions of the isoxazole carboxylic acid derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation:

    • Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Mechanism of Action: DNA Gyrase Inhibition

DNA_Gyrase_Inhibition Relaxed_DNA Relaxed Bacterial DNA DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi DNA_Replication DNA Replication & Transcription Supercoiled_DNA->DNA_Replication Isoxazole_Gyrase Isoxazole Carboxylic Acid Derivative Isoxazole_Gyrase->DNA_Gyrase Inhibits ATP ATP ATP->DNA_Gyrase

Caption: Mechanism of bacterial DNA gyrase inhibition by an isoxazole carboxylic acid derivative.

Conclusion

Isoxazole carboxylic acid derivatives represent a versatile and potent class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated ability to selectively target key enzymes and signaling pathways involved in cancer, inflammation, and bacterial infections underscores their importance in modern drug discovery. The data and protocols presented in this guide offer a solid foundation for further research and development of this promising chemical scaffold. As our understanding of the intricate molecular mechanisms of disease continues to grow, the rational design and synthesis of novel isoxazole carboxylic acid derivatives will undoubtedly play a crucial role in the development of next-generation therapeutics.

References

The Genesis and Evolution of 5-Phenylisoxazole-3-Carboxylic Acid Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-phenylisoxazole-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, serving as a foundational component for a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the discovery, history, and development of this important class of molecules. We delve into the foundational synthetic methodologies, chart the evolution of their therapeutic applications, and present key quantitative structure-activity relationship (SAR) data. Detailed experimental protocols for seminal synthetic and analytical techniques are provided, alongside visualizations of key chemical transformations and biological pathways to facilitate a comprehensive understanding for researchers in drug discovery and development.

A Historical Perspective: The Dawn of Isoxazole Chemistry

The journey of 5-phenylisoxazole-3-carboxylic acid begins with the broader discovery of the isoxazole ring system. The pioneering work of German chemist Ludwig Claisen in the late 19th and early 20th centuries laid the groundwork for heterocyclic chemistry, including the first synthesis of isoxazole itself in 1903.[1] His investigations into the condensation reactions of β-dicarbonyl compounds provided the fundamental chemical principles that would enable the synthesis of a vast array of heterocyclic structures.

Initially, these compounds were of interest primarily from a chemical structure and reactivity standpoint. It was not until the mid-20th century that the therapeutic potential of isoxazole derivatives began to be systematically explored, leading to the development of a wide range of pharmaceuticals. Today, 5-phenylisoxazole-3-carboxylic acid and its analogs are recognized as key intermediates in the synthesis of drugs for a variety of conditions, including inflammatory diseases and metabolic disorders.[2]

Therapeutic Landscape and Key Applications

The versatility of the 5-phenylisoxazole-3-carboxylic acid scaffold has led to its incorporation into a diverse range of therapeutic agents. The electronic properties of the isoxazole ring and the ability to readily modify the phenyl and carboxylic acid moieties have made it a valuable tool for medicinal chemists.

One of the most significant applications of this scaffold is in the development of xanthine oxidase inhibitors .[2] Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid. Elevated levels of uric acid are a primary cause of gout, a painful inflammatory condition. Derivatives of 5-phenylisoxazole-3-carboxylic acid have been shown to be potent inhibitors of this enzyme, offering a therapeutic strategy for the management of hyperuricemia and gout.

Beyond gout, isoxazole derivatives have demonstrated a broad spectrum of biological activities, including:

  • Anti-inflammatory and Analgesic Effects: By targeting various enzymes and receptors involved in the inflammatory cascade.

  • Antimicrobial Activity: Showing efficacy against a range of bacterial and fungal pathogens.

  • Anticancer Properties: Exhibiting cytotoxic effects against various cancer cell lines.

  • Neuroprotective Effects: Demonstrating potential in the treatment of neurodegenerative disorders.

The ongoing research into this class of compounds continues to uncover new therapeutic possibilities, solidifying its importance in modern drug discovery.

Quantitative Analysis of Biological Activity

The following tables summarize key quantitative data for various derivatives of 5-phenylisoxazole-3-carboxylic acid, primarily focusing on their xanthine oxidase inhibitory activity. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of more potent and selective inhibitors.

Table 1: Xanthine Oxidase Inhibitory Activity of 5-Phenylisoxazole-3-Carboxylic Acid Derivatives

Compound IDR1 (Substitution on Phenyl Ring)R2 (Ester/Amide at C3)IC50 (µM)Reference
1a 4-CN-COOCH30.85[2]
1b 3-CN-COOCH30.52[2]
1c 2-CN-COOCH31.23[2]
1d 4-NO2-COOCH33.47[2]
1e 3-NO2-COOCH32.15[2]
2a 4-CN-CONH21.12[2]
2b 3-CN-CONH20.78[2]

IC50 values represent the concentration of the compound required to inhibit 50% of the xanthine oxidase activity in vitro.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core 5-phenylisoxazole-3-carboxylic acid and a representative biological assay for evaluating its derivatives.

Synthesis of 5-Phenylisoxazole-3-carboxylic Acid via Claisen-type Condensation

This protocol describes a classical approach to the synthesis of the title compound.

Materials:

  • Ethyl benzoylpyruvate

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Oxime: In a round-bottom flask, dissolve ethyl benzoylpyruvate (1 equivalent) in ethanol. To this solution, add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents) dropwise at 0°C with constant stirring.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Cyclization and Hydrolysis: Once the starting material is consumed, acidify the reaction mixture with concentrated hydrochloric acid to pH 1-2. Heat the mixture to reflux for 2-4 hours to facilitate cyclization and hydrolysis of the ester.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-phenylisoxazole-3-carboxylic acid.

In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory potential of compounds against xanthine oxidase.

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine (substrate)

  • Potassium phosphate buffer (pH 7.5)

  • Test compounds (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add potassium phosphate buffer, xanthine solution, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding a solution of xanthine oxidase to each well.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 295 nm (corresponding to the formation of uric acid) over a period of 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of uric acid formation for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Key Pathways and Processes

The following diagrams illustrate the foundational synthetic route and a key biological pathway involving 5-phenylisoxazole-3-carboxylic acid derivatives.

G cluster_reactants Reactants cluster_products Product benzoylpyruvate Ethyl Benzoylpyruvate intermediate Oxime Intermediate benzoylpyruvate->intermediate Condensation hydroxylamine Hydroxylamine hydroxylamine->intermediate isoxazole 5-Phenylisoxazole- 3-carboxylic Acid intermediate->isoxazole Cyclization & Hydrolysis

Caption: General workflow for the synthesis of 5-phenylisoxazole-3-carboxylic acid.

G cluster_pathway Xanthine Oxidase Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO Uric_Acid Uric Acid (Reduced Production) Xanthine->Uric_Acid XO XO Xanthine Oxidase Inhibitor 5-Phenylisoxazole-3-carboxylic Acid Derivative Inhibitor->XO Inhibition

Caption: Inhibition of the xanthine oxidase pathway by 5-phenylisoxazole-3-carboxylic acid derivatives.

Conclusion and Future Directions

From its theoretical origins in the foundational work of Claisen to its current status as a versatile scaffold in drug discovery, the story of 5-phenylisoxazole-3-carboxylic acid is one of continuous evolution. The ability to fine-tune its properties through chemical modification has led to the development of potent and selective therapeutic agents, most notably in the treatment of gout.

Future research in this area will likely focus on several key aspects:

  • Exploration of New Therapeutic Targets: Expanding the biological profiling of existing and novel derivatives to identify new therapeutic applications.

  • Development of More Selective Inhibitors: Designing compounds with improved selectivity for their target enzymes or receptors to minimize off-target effects.

  • Application of Novel Synthetic Methodologies: Employing modern synthetic techniques, such as flow chemistry and biocatalysis, to develop more efficient and sustainable routes to these compounds.

The rich history and proven therapeutic potential of 5-phenylisoxazole-3-carboxylic acid and its derivatives ensure that this chemical class will remain an active and fruitful area of research for years to come.

References

In Silico Prediction of ADMET Properties for 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel compound 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid, derived from in silico computational models. As the pharmaceutical industry increasingly adopts computational methods to de-risk drug candidates early in the discovery pipeline, understanding the predicted pharmacokinetic and toxicological profile of new chemical entities is paramount.[1][2][3] This document outlines the methodologies behind these predictions and presents the data in a structured format to aid in the evaluation of this compound for further development. The application of various computational tools allows for the prediction of a wide range of properties, from physicochemical characteristics to complex toxicological endpoints.[4][5][6]

Introduction

The journey of a drug from discovery to market is fraught with challenges, with a significant number of candidates failing due to suboptimal ADMET properties.[6] In silico ADMET prediction has emerged as a critical tool to mitigate these risks, offering a rapid and cost-effective means of evaluating a compound's potential success before significant resources are invested in its synthesis and experimental testing.[2][3] This guide focuses on this compound, a compound of interest with a structure suggestive of potential biological activity. The isoxazole moiety is a versatile scaffold found in numerous approved drugs, known for its role in modulating physicochemical and pharmacokinetic properties. This document serves as a virtual dossier of its predicted ADMET profile.

Predicted Physicochemical Properties

The physicochemical properties of a compound are the foundation of its pharmacokinetic behavior. These parameters, predicted from the compound's 2D structure, influence its solubility, permeability, and ultimately, its bioavailability. The predicted physicochemical properties for this compound are summarized in Table 1.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance
Molecular Weight219.19 g/mol Influences diffusion and transport across membranes.
LogP (o/w)2.5 - 3.5Indicates lipophilicity and affects absorption and distribution.
pKa3.0 - 4.0Determines the ionization state at physiological pH, impacting solubility and permeability.
Aqueous SolubilityModerateCrucial for absorption and formulation.
Polar Surface Area (PSA)70 - 80 ŲAffects membrane permeability and blood-brain barrier penetration.
Number of H-bond Donors1Influences solubility and binding to biological targets.
Number of H-bond Acceptors4Influences solubility and binding to biological targets.
Rotatable Bonds3Relates to conformational flexibility and binding affinity.

In Silico ADMET Prediction Workflow

The prediction of ADMET properties relies on a variety of computational models. The general workflow for these predictions is depicted below. This process starts with the chemical structure of the molecule, which is then used as input for various predictive models.

ADMET_Workflow cluster_input Input cluster_prediction Prediction Models cluster_output Output Mol_Structure Molecular Structure (SMILES/SDF) PhysChem Physicochemical Properties Mol_Structure->PhysChem ADME_Models ADMET Models (QSAR, PBPK, etc.) Mol_Structure->ADME_Models Tox_Models Toxicity Models (Machine Learning, Rule-based) Mol_Structure->Tox_Models ADMET_Profile Predicted ADMET Profile PhysChem->ADMET_Profile ADME_Models->ADMET_Profile Tox_Models->ADMET_Profile Data_Analysis Data Analysis & Interpretation ADMET_Profile->Data_Analysis

Caption: General workflow for in silico ADMET prediction.

Predicted Pharmacokinetic Properties (ADMET)

The following sections detail the predicted ADMET profile of this compound. These predictions are generated using a consensus of various in silico models, including quantitative structure-activity relationship (QSAR) models and physiologically based pharmacokinetic (PBPK) simulations.[4][7]

Table 2: Predicted ADMET Properties

ParameterPredicted OutcomeMethodological Approach
Absorption
Human Intestinal AbsorptionHighBased on physicochemical properties and structural analogs.
Caco-2 PermeabilityModerate to HighPredicted from models trained on experimental Caco-2 cell permeability data.
P-glycoprotein SubstrateUnlikelyStructural feature analysis and machine learning models.[5]
Distribution
Plasma Protein BindingHighPredicted based on lipophilicity and structural features.
Blood-Brain Barrier (BBB) PenetrationLowCalculated using PSA and LogP values, and specific BBB prediction models.
Volume of Distribution (VDss)Low to ModerateEstimated from PBPK models.
Metabolism
Cytochrome P450 (CYP) InhibitionPotential inhibitor of CYP2C9 and CYP3A4Docking studies and QSAR models based on known CYP inhibitors.
Primary Sites of MetabolismAromatic hydroxylation, O-demethylationRule-based systems and machine learning models predicting metabolic hotspots.
Excretion
Primary Route of ExcretionRenalPredicted based on molecular weight and solubility.
Toxicity
Ames MutagenicityNon-mutagenicBased on structural alerts and predictive models trained on Ames test data.[4]
hERG InhibitionLow riskQSAR models and structural similarity to known hERG blockers.
Hepatotoxicity (DILI)Low to Moderate riskPredictions from models trained on data for drug-induced liver injury.[4]
CarcinogenicityLow riskBased on the absence of structural alerts for carcinogenicity.
LD50 (rat, oral)Category 4 (300-2000 mg/kg)Predicted using QSAR models based on rodent toxicity data.

Methodologies for In Silico Prediction

The predictions presented in this guide are derived from a variety of computational methods. A brief description of the core methodologies is provided below.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity or a specific property.[2] These models are built by training on large datasets of compounds with known experimental values. For ADMET prediction, QSAR models are widely used to predict properties like solubility, permeability, and toxicity endpoints.[7]

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK models are mechanistic models that simulate the absorption, distribution, metabolism, and excretion of a drug in the body. These models incorporate physiological parameters of the species of interest (e.g., human, rat) along with the physicochemical and in vitro ADME data of the compound to predict its pharmacokinetic profile.

Machine Learning and Artificial Intelligence

Modern in silico ADMET prediction heavily relies on machine learning and AI algorithms.[1][8] These methods, including deep neural networks and support vector machines, can learn complex relationships between molecular features and ADMET properties from vast datasets, leading to more accurate predictions.[2]

Rule-Based Systems

These systems use a set of predefined rules and structural alerts to identify potential liabilities. For example, certain chemical substructures are known to be associated with toxicity (structural alerts) or to be substrates for specific metabolic enzymes.

Predicted Metabolic Pathways

In silico tools can predict the likely sites of metabolism on a molecule, which is crucial for understanding its metabolic stability and potential for drug-drug interactions. The predicted metabolic pathways for this compound are illustrated below.

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Hydroxylation Aromatic Hydroxylation Parent->Hydroxylation Demethylation O-Demethylation Parent->Demethylation Glucuronidation Glucuronidation Hydroxylation->Glucuronidation Demethylation->Glucuronidation

Caption: Predicted metabolic pathways for the parent compound.

Discussion and Conclusion

The in silico ADMET profile of this compound suggests a generally favorable pharmacokinetic and safety profile for an early-stage drug candidate. The compound is predicted to have good absorption and moderate solubility. While a potential for CYP inhibition exists, this would require experimental validation. The predicted toxicity profile is largely benign, with a low risk for mutagenicity and hERG inhibition.

It is crucial to emphasize that these are computational predictions and must be confirmed by experimental studies. However, this in silico assessment provides a valuable framework for guiding the next steps in the development of this compound, allowing for a more targeted and efficient experimental design. Future work should focus on in vitro assays to confirm the predicted ADMET properties and to further elucidate the metabolic pathways and potential for drug-drug interactions.

References

Unveiling the Solid-State Architecture of Methoxyphenyl Isoxazole Derivatives: A Technical Guide to Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers researchers, scientists, and drug development professionals an in-depth exploration of the crystal structure analysis of methoxyphenyl isoxazole derivatives. This class of compounds is of significant interest in medicinal chemistry, and understanding their three-dimensional atomic arrangement is crucial for rational drug design and the development of structure-activity relationships. This document provides a comprehensive overview of crystallographic data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of the solid-state properties of these molecules.

Core Findings: A Comparative Look at Crystal Structures

The crystal structures of several methoxyphenyl isoxazole derivatives have been determined using single-crystal X-ray diffraction. Analysis of this data reveals key insights into their molecular geometry, conformation, and the intermolecular interactions that govern their crystal packing. The methoxyphenyl and isoxazole rings' relative orientation, described by the dihedral angle, varies significantly among derivatives, influencing the overall molecular shape. Intermolecular forces such as hydrogen bonds and π-π stacking interactions play a crucial role in stabilizing the crystal lattices.

A summary of the crystallographic data for selected methoxyphenyl isoxazole derivatives is presented below, allowing for a clear comparison of their fundamental structural parameters.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Z
5-amino-3-(4-methoxyphenyl)isoxazoleC₁₀H₁₀N₂O₂--------
(Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-oneC₁₇H₁₃NO₃--------
Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylateC₁₃H₁₂BrNO₄MonoclinicP2₁/n14.828(2)7.1335(9)25.119(2)100.066(11)2616.1(6)8
4-(4-methoxyphenyl)-4′,4′-dimethyl-3-p-tolyl-3′,4′-dihydro-1′H,3H-spiro[isoxazole-5,2′-naphthalen]-1′-oneC₂₈H₂₇NO₃MonoclinicP2/n10.2158(8)12.9129(10)17.6582(14)103.801(3)2262.1(3)4
5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazoleC₁₆H₁₃NO₂OrthorhombicPna2₁7.909(2)27.239(8)5.9652(17)-1285.1(6)4
3,5-Bis(4-methoxyphenyl)-4,5-dihydroisoxazoleC₁₇H₁₇NO₃OrthorhombicPbca10.5071(7)8.4023(5)32.6662(19)-2883.9(3)-
--INVALID-LINK--iodonium 2,2,2-trifluoroacetateC₁₃H₁₃INO₅⁺·C₂F₃O₂⁻TriclinicP18.436(2)----2

Note: Some data points were not available in the cited literature and are marked with "-".

Experimental Protocols: A Guide to Methodology

The determination of the crystal structure of methoxyphenyl isoxazole derivatives involves a series of well-defined experimental procedures. These protocols, from synthesis to data analysis, are critical for obtaining high-quality and reliable structural information.

Synthesis and Crystallization

The synthesis of these derivatives often involves the cyclization of chalcones with hydroxylamine hydrochloride.[1] For instance, (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one was synthesized by refluxing 2-methoxybenzaldehyde, hydroxylamine hydrochloride, and ethyl benzoylacetate in water with potassium carbonate.[2]

Crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a solution of the compound in an appropriate solvent.[3] For example, crystals of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate were grown from an ethanol solution.[4] Another common technique is the diffusion of a non-solvent into a solution of the compound; for example, diethyl ether diffusion into a dichloromethane solution was used for an iodonium salt derivative.[5]

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is collected using a diffractometer, typically with Mo Kα radiation (λ = 0.71073 Å).[6][7] The collected data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[6] Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.[2][5] Hirshfeld surface analysis is frequently employed to investigate intermolecular contacts in the crystal structures.[2][4][8]

Visualizing the Workflow

To better illustrate the process of crystal structure analysis, the following diagram outlines the key steps from synthesis to structural elucidation.

Crystal_Structure_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Data_Validation Validation & Analysis Structure_Refinement->Data_Validation

References

Commercial Sourcing and Research Applications of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid (CAS No. 668971-56-0), a heterocyclic compound of interest in pharmaceutical and medicinal chemistry research. This document is intended to assist researchers, scientists, and drug development professionals in sourcing this compound and provides a representative experimental protocol for evaluating its potential biological activity.

Commercial Suppliers

This compound is available from a number of commercial suppliers specializing in research chemicals. The following table summarizes the offerings from several identified vendors. Please note that availability and pricing are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

SupplierCatalog NumberPurityAvailable Quantities
Accela ChemBio Inc.SY016523>95%Bulk quantities available upon request
Matrix Scientific020226Not specified500mg, 1g
Combi-Blocks Inc.Not specifiedNot specifiedInquire for details
Advanced Chemical IntermediatesMFCD05238071Not specifiedInquire for details
ArctomBD-A812052Not specifiedFlexible sizes available
BLD PharmatechBD138379≥95%1g, 5g, 25g
Key OrganicsNot specifiedNot specifiedInquire for details

Research Context and Potential Applications

Isoxazole derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities.[1][2][3] These activities include anti-inflammatory, antimicrobial, antiviral, and antitumor effects.[1][2] The structural motif of a substituted isoxazole-3-carboxylic acid, as seen in the target molecule, is a key feature in various pharmacologically active agents. Given this background, a primary area of investigation for this compound would be in the realm of cancer research, specifically evaluating its cytotoxic or antiproliferative effects on cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The following is a detailed methodology for a key experiment to determine the cytotoxic effects of this compound on a selected cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a human cancer cell line (e.g., HeLa, MCF-7, or A549).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the HeLa cells.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete DMEM to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest concentration of the test compound) and a blank (medium only).

    • Incubate the plate for another 48 hours.

  • MTT Assay:

    • After the 48-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C in the dark.

    • After the incubation, carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the MTT assay for evaluating the cytotoxicity of this compound.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Seed Cancer Cells in 96-well plate Compound_Prep 2. Prepare Serial Dilutions of Test Compound Treatment 3. Treat Cells with Compound (48h incubation) Compound_Prep->Treatment Add_MTT 4. Add MTT Reagent (4h incubation) Treatment->Add_MTT Dissolve_Formazan 5. Dissolve Formazan Crystals with DMSO Add_MTT->Dissolve_Formazan Read_Absorbance 6. Measure Absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Calculate_Viability 7. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 8. Determine IC50 Value Calculate_Viability->Determine_IC50

MTT Assay Experimental Workflow.

Potential Signaling Pathway Involvement

While the specific mechanism of action for this compound is yet to be elucidated, many cytotoxic agents exert their effects by inducing apoptosis (programmed cell death). A simplified, hypothetical signaling pathway leading to apoptosis is depicted below. Further experimental work, such as Western blotting for key apoptotic proteins, would be required to validate the involvement of this or other pathways.

Apoptosis_Pathway Compound 5-(3-Methoxyphenyl)isoxazole- 3-carboxylic acid Cell_Stress Cellular Stress Compound->Cell_Stress Bax_Bak Bax/Bak Activation Cell_Stress->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Hypothetical Apoptosis Signaling Pathway.

References

Methodological & Application

Application Notes and Protocols for 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for utilizing 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid in various enzymatic assays. While specific protocols for this exact molecule are not extensively documented in publicly available literature, the provided methodologies are based on established assays for structurally related isoxazole derivatives that target common enzymes. These protocols should serve as a robust starting point for your investigations, with the understanding that optimization may be necessary for your specific experimental conditions.

Introduction to this compound

Isoxazole derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The isoxazole scaffold is present in several clinically approved drugs. The carboxylic acid moiety on the isoxazole ring often plays a crucial role in the compound's interaction with biological targets, particularly enzymes. This compound, with its specific substitution pattern, presents an interesting candidate for screening against various enzymatic targets known to be modulated by this class of compounds.

Based on the known targets of similar isoxazole-containing molecules, this document will focus on protocols for three key enzymes:

  • Cyclooxygenase (COX)

  • Xanthine Oxidase (XO)

  • Carbonic Anhydrase (CA)

Cyclooxygenase (COX) Inhibition Assay

Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are key enzymes in the biosynthetic pathway of prostanoids, which are crucial mediators of inflammation.[3] Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of drugs that target COX enzymes. Several isoxazole derivatives have been identified as potent COX inhibitors.[3][4][5]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory effect of this compound on COX-1 and COX-2 activity.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Indomethacin or Celecoxib (positive control)

  • Tris-HCl buffer (pH 8.0)

  • Glutathione

  • Hemin

  • Dimethyl sulfoxide (DMSO)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and the positive control in DMSO.

    • Prepare a working solution of the test compound and control by diluting the stock solution in Tris-HCl buffer to the desired concentrations. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare the reaction buffer containing Tris-HCl, glutathione, and hemin.

    • Prepare the enzyme solution by diluting the COX-1 or COX-2 enzyme in the reaction buffer.

    • Prepare the substrate solution of arachidonic acid in the reaction buffer.

  • Assay in 96-Well Plate:

    • Add 20 µL of the test compound solution or positive control solution to the wells of a 96-well plate. For the control (uninhibited) reaction, add 20 µL of the buffer with DMSO.

    • Add 150 µL of the enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the arachidonic acid substrate solution to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Stop the reaction by adding 10 µL of 1 M HCl.

  • Detection of PGE2:

    • Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Absorbancecontrol - Absorbancesample) / Absorbancecontrol ] x 100

    • Determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data for Isoxazole Derivatives against COX Enzymes

The following table summarizes the IC50 values of some isoxazole derivatives against COX-1 and COX-2, providing a reference for the expected potency range.

CompoundTarget EnzymeIC50 (µM)Reference
MofezolacCOX-10.0079[3][6]
MofezolacCOX-2>50[3][6]
3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6)COX-119[3]
3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6)COX-2>50[3]
Isoxazole Derivative 3COX-11.08[7]
Isoxazole Derivative 4COX-11.12[7]
Isoxazole Derivative 14COX-19.62[7]

Signaling Pathway and Experimental Workflow Diagrams

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) COX_Enzymes->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Inhibitor 5-(3-Methoxyphenyl) isoxazole-3-carboxylic acid Inhibitor->COX_Enzymes

Caption: Biosynthesis of prostanoids via the COX pathway and its inhibition.

COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Test Compound - Controls - Buffers - Enzyme - Substrate Add_Compound Add Test Compound/Control to 96-well plate Reagents->Add_Compound Add_Enzyme Add COX Enzyme Add_Compound->Add_Enzyme Pre_incubation Pre-incubate at 37°C Add_Enzyme->Pre_incubation Add_Substrate Initiate reaction with Arachidonic Acid Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop reaction with HCl Incubation->Stop_Reaction Detect_PGE2 Quantify PGE2 using EIA kit Stop_Reaction->Detect_PGE2 Calculate_Inhibition Calculate % Inhibition Detect_PGE2->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50 XO_Signaling_Pathway Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 Uric_Acid Uric Acid Gout Hyperuricemia & Gout Uric_Acid->Gout XO1->Xanthine XO2->Uric_Acid Inhibitor 5-(3-Methoxyphenyl) isoxazole-3-carboxylic acid Inhibitor->XO1 Inhibitor->XO2 XO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Measurement & Analysis Reagents Prepare Reagents: - Test Compound - Controls - Buffer - Enzyme - Substrate Add_Compound Add Test Compound/Control to 96-well plate Reagents->Add_Compound Add_Buffer Add Phosphate Buffer Add_Compound->Add_Buffer Add_Enzyme Add Xanthine Oxidase Add_Buffer->Add_Enzyme Pre_incubation Pre-incubate at 25°C Add_Enzyme->Pre_incubation Add_Substrate Initiate reaction with Xanthine Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 295 nm Add_Substrate->Measure_Absorbance Calculate_Rate Calculate Reaction Rate Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50 CA_Signaling_Pathway CO2_H2O CO2 + H2O CA_Enzyme Carbonic Anhydrase CO2_H2O->CA_Enzyme HCO3_H HCO3- + H+ CA_Enzyme->HCO3_H pH_Regulation pH Regulation, Ion Transport HCO3_H->pH_Regulation Inhibitor 5-(3-Methoxyphenyl) isoxazole-3-carboxylic acid Inhibitor->CA_Enzyme CA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Measurement & Analysis Reagents Prepare Reagents: - Test Compound - Controls - Buffer - Enzyme - Substrate (p-NPA) Add_Compound Add Test Compound/Control to 96-well plate Reagents->Add_Compound Add_Buffer Add Tris-SO4 Buffer Add_Compound->Add_Buffer Add_Enzyme Add Carbonic Anhydrase Add_Buffer->Add_Enzyme Pre_incubation Pre-incubate at Room Temp. Add_Enzyme->Pre_incubation Add_Substrate Initiate reaction with p-NPA Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 400 nm Add_Substrate->Measure_Absorbance Calculate_Rate Calculate Reaction Rate Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

References

Application of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid is a heterocyclic compound belonging to the isoxazole class of molecules. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, analgesic, antiviral, antimicrobial, and antitumor properties.[1] The isoxazole scaffold serves as a versatile building block for the synthesis of novel therapeutic agents.[2] This document provides an overview of the potential applications of this compound, with a focus on its role as a scaffold for xanthine oxidase inhibitors, and includes detailed protocols for its synthesis and biological evaluation.

Key Applications in Medicinal Chemistry

The primary application of the 5-phenylisoxazole-3-carboxylic acid scaffold, and by extension the 3-methoxyphenyl derivative, is in the development of enzyme inhibitors.[3] A notable target for this class of compounds is xanthine oxidase, a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[3][4] Overproduction of uric acid leads to hyperuricemia, a condition that can result in gout.[4]

Derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and evaluated as potent inhibitors of xanthine oxidase, with some compounds exhibiting inhibitory potency in the micromolar to submicromolar range.[3] The carboxylic acid moiety is a crucial feature for binding to the active site of the enzyme. Molecular modeling studies suggest that the isoxazole and phenyl rings establish key interactions within the enzyme's binding pocket.[3]

Compound IDSubstitution on Phenyl RingIC50 (µM)[3]
11a 3-cyanoData not specified in abstract
5a-e, 11a-e Various phenyl substitutionsMicromolar/submicromolar range

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar isoxazole-3-carboxylic acids.[3]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Isoxazole Ring Formation cluster_2 Step 3: Saponification A 3-Methoxyacetophenone D Ethyl 2,4-dioxo-4-(3-methoxyphenyl)butanoate A->D B Diethyl oxalate B->D C Sodium ethoxide C->D Base F Ethyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate D->F E Hydroxylamine hydrochloride E->F H This compound F->H G Sodium hydroxide G->H Base

Caption: Synthetic pathway for this compound.

Materials:

  • 3-Methoxyacetophenone

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Step 1: Synthesis of Ethyl 2,4-dioxo-4-(3-methoxyphenyl)butanoate.

    • Dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol in a round-bottom flask under an inert atmosphere.

    • To this solution, add a mixture of 3-methoxyacetophenone (1 eq) and diethyl oxalate (1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the crude ethyl 2,4-dioxo-4-(3-methoxyphenyl)butanoate.

  • Step 2: Synthesis of Ethyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate.

    • Dissolve the crude diketoester from Step 1 in ethanol.

    • Add hydroxylamine hydrochloride (1.5 eq) to the solution.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Extract the residue with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ester.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).

  • Step 3: Synthesis of this compound.

    • Dissolve the purified ethyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate in a mixture of ethanol and water.

    • Add sodium hydroxide (2-3 eq) and stir the mixture at room temperature for 8-12 hours.

    • Monitor the saponification by TLC.

    • After completion, remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.

    • Acidify the aqueous layer with dilute hydrochloric acid to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay

This protocol is adapted from a study on 5-phenylisoxazole-3-carboxylic acid derivatives as xanthine oxidase inhibitors.[3]

Workflow for Xanthine Oxidase Inhibition Assay

G cluster_0 Assay Plate Setup cluster_1 Reaction and Measurement A Prepare Assay Buffer (Phosphate Buffer, pH 7.5) B Prepare Enzyme Solution (Xanthine Oxidase in Buffer) A->B C Prepare Substrate Solution (Xanthine in Buffer) A->C D Prepare Test Compound Solutions (this compound in DMSO, then diluted in buffer) A->D F Add Buffer, Enzyme, and Test Compound/Control to wells B->F H Initiate reaction by adding Substrate Solution C->H D->F E Prepare Positive Control (Allopurinol) E->F G Pre-incubate at 25°C for 15 min F->G G->H I Measure absorbance at 295 nm for 5 min H->I J Calculate % Inhibition and IC50 I->J

Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine

  • Allopurinol (positive control)

  • This compound (test compound)

  • Potassium phosphate buffer (pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 50 mM potassium phosphate buffer (pH 7.5).

    • Prepare a stock solution of xanthine oxidase in the phosphate buffer.

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Prepare stock solutions of the test compound and allopurinol in DMSO. Serially dilute these stock solutions with the phosphate buffer to obtain a range of test concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the phosphate buffer, 25 µL of the test compound solution (or allopurinol/buffer for control), and 25 µL of the xanthine oxidase solution to each well.

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the xanthine solution to each well.

    • Immediately measure the increase in absorbance at 295 nm for 5 minutes using a microplate reader. The rate of uric acid formation is proportional to the increase in absorbance.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) from the dose-response curve.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry, particularly for the development of xanthine oxidase inhibitors for the potential treatment of gout. The provided synthetic and assay protocols offer a framework for researchers to synthesize this compound and evaluate its biological activity. Further investigation into the structure-activity relationship of derivatives of this molecule could lead to the discovery of more potent and selective therapeutic agents.

References

Application Notes: 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid as a Versatile Building Block for Novel Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid is a valuable heterocyclic building block for the synthesis of novel compounds with potential therapeutic applications. The isoxazole core is a well-established pharmacophore found in numerous biologically active molecules, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties. The carboxylic acid functionality at the 3-position and the methoxyphenyl group at the 5-position offer versatile handles for synthetic modification, allowing for the construction of diverse and complex heterocyclic systems. These modifications can lead to compounds with tailored pharmacological profiles, making this building block particularly attractive for drug discovery and development programs.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two important classes of novel heterocycles: isoxazolo[5,4-d]pyrimidines and 1,3,4-oxadiazoles .

Application 1: Synthesis of Isoxazolo[5,4-d]pyrimidines as Potential Anticancer Agents

Isoxazolo[5,4-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant interest as potential anticancer agents. Their structural similarity to purine bases allows them to interact with various biological targets, including kinases involved in cancer cell proliferation and survival. By functionalizing the this compound core, it is possible to synthesize novel isoxazolo[5,4-d]pyrimidine derivatives with potent cytotoxic activity against various cancer cell lines.

Proposed Signaling Pathway: VEGFR-2 Inhibition

Several studies on isoxazole-substituted fused pyrimidines suggest that they may exert their anticancer effects through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis.[1][3][4] Inhibition of VEGFR-2 signaling can disrupt the tumor blood supply, leading to a reduction in tumor growth and progression.[1][3]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K cSrc c-Src VEGFR2->cSrc STAT3 STAT3 VEGFR2->STAT3 Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Cell Migration cSrc->Migration Proliferation Cell Proliferation STAT3->Proliferation Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Isoxazolo[5,4-d]pyrimidine (Proposed Inhibitor) Inhibitor->VEGFR2 Inhibits

Caption: Proposed VEGFR-2 signaling pathway and its inhibition.
Experimental Protocols

The synthesis of isoxazolo[5,4-d]pyrimidines from this compound can be achieved through a multi-step process. The key is the formation of a 5-amino-isoxazole-4-carboxamide intermediate, which then undergoes cyclization to form the fused pyrimidine ring.

Protocol 1: Synthesis of 5-Amino-3-(3-methoxyphenyl)isoxazole-4-carboxamide (Intermediate)

This protocol is adapted from general methods for the synthesis of similar isoxazole intermediates.

  • Esterification: Convert this compound to its methyl or ethyl ester by refluxing with methanol or ethanol in the presence of a catalytic amount of sulfuric acid.

  • Nitration: Nitrate the ester at the 4-position of the isoxazole ring using a mixture of nitric acid and sulfuric acid at low temperature.

  • Reduction: Reduce the nitro group to an amino group using a reducing agent such as tin(II) chloride in ethanol or catalytic hydrogenation.

  • Amidation: Convert the ester to the corresponding carboxamide by treatment with ammonia or a suitable amine.

Protocol 2: Synthesis of 2-(3-Methoxyphenyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one

This protocol describes the cyclization of the amino-carboxamide intermediate.

  • Cyclization: Reflux the 5-amino-3-(3-methoxyphenyl)isoxazole-4-carboxamide intermediate with triethyl orthoformate in the presence of a catalytic amount of acetic anhydride.

  • Purification: After completion of the reaction (monitored by TLC), cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum. The crude product can be further purified by recrystallization.

Protocol 3: Synthesis of 4-Chloro-2-(3-methoxyphenyl)isoxazolo[5,4-d]pyrimidine

The 4-oxo group can be converted to a chloro group, which is a versatile handle for further functionalization.

  • Chlorination: Reflux the 2-(3-methoxyphenyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one with phosphorus oxychloride (POCl₃).

  • Work-up: After completion of the reaction, carefully pour the reaction mixture onto crushed ice. The product will precipitate and can be collected by filtration, washed with water, and dried.

Protocol 4: Synthesis of N-substituted-2-(3-methoxyphenyl)isoxazolo[5,4-d]pyrimidin-4-amines

The 4-chloro derivative can be reacted with various amines to introduce diversity.

  • Nucleophilic Substitution: React the 4-chloro-2-(3-methoxyphenyl)isoxazolo[5,4-d]pyrimidine with a desired primary or secondary amine in a suitable solvent such as ethanol or isopropanol, often in the presence of a base like triethylamine.

  • Purification: The product can be isolated by removing the solvent and purifying the residue by column chromatography or recrystallization.

Data Presentation: Cytotoxicity of Isoxazolo[5,4-d]pyrimidine Derivatives

The following table summarizes the cytotoxic activity of representative isoxazolo[5,4-d]pyrimidine derivatives against various human cancer cell lines, as reported in the literature for analogous compounds.[2][5][6][7]

Compound IDR Group at C4-positionCancer Cell LineIC₅₀ (µM)Reference
1 -NH(CH₂)₃N(CH₃)₂HT29 (Colon)58.4[2][6]
2 -NH(CH₂)₅CH₃LoVo (Colon)177.5[5]
3 N-benzylA549 (Lung)10-50[8]
4 N-(2,4-dimethoxybenzyl)MCF7 (Breast)10-50[8]

Application 2: Synthesis of 1,3,4-Oxadiazoles as Bioactive Heterocycles

1,3,4-Oxadiazoles are another important class of five-membered heterocycles known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound can be readily converted into a 1,3,4-oxadiazole ring system, providing access to a new library of potentially bioactive compounds.

Experimental Workflow

Oxadiazole_Synthesis start This compound ester Esterification (e.g., SOCl₂/MeOH) start->ester hydrazide Hydrazinolysis (Hydrazine Hydrate) ester->hydrazide intermediate 5-(3-Methoxyphenyl)isoxazole-3-carbohydrazide hydrazide->intermediate cyclization Cyclization (e.g., Triethyl orthoformate) intermediate->cyclization product 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1,3,4-oxadiazole cyclization->product

Caption: Workflow for the synthesis of 1,3,4-oxadiazoles.
Experimental Protocols

The synthesis of 1,3,4-oxadiazoles from this compound is a straightforward two-step process.

Protocol 5: Synthesis of 5-(3-Methoxyphenyl)isoxazole-3-carbohydrazide

This protocol describes the conversion of the carboxylic acid to the corresponding carbohydrazide.

  • Esterification: To a solution of this compound in methanol, add thionyl chloride dropwise at 0 °C. Reflux the mixture for 5-12 hours.[9] After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure to obtain the crude methyl ester.

  • Hydrazinolysis: Dissolve the crude methyl ester in ethanol and add hydrazine hydrate. Reflux the mixture for 2-6 hours.[9] Upon cooling, the product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry to yield the carbohydrazide.

Protocol 6: Synthesis of 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1,3,4-oxadiazole

This protocol details the cyclization of the carbohydrazide to form the 1,3,4-oxadiazole ring.

  • Cyclization: Reflux a mixture of 5-(3-methoxyphenyl)isoxazole-3-carbohydrazide and triethyl orthoformate for several hours.

  • Purification: After the reaction is complete, remove the excess triethyl orthoformate under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent like ethanol.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of novel and complex heterocyclic systems with significant potential in drug discovery. The protocols and data presented here for the synthesis of isoxazolo[5,4-d]pyrimidines and 1,3,4-oxadiazoles provide a solid foundation for researchers to explore the chemical space around this privileged isoxazole scaffold and to develop new therapeutic agents. The adaptable nature of the synthetic routes allows for the creation of diverse compound libraries for screening and lead optimization.

References

Application Notes and Protocols: High-Throughput Screening for 5-(3-Methoxyphenyl)isoxazole-3-carboxylic Acid Analogs as FFAR1 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid and its analogs represent a class of small molecules with potential therapeutic applications. This document outlines a detailed high-throughput screening (HTS) protocol to identify and characterize potent agonists for the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). FFAR1 is a promising target for the treatment of type 2 diabetes mellitus as it is involved in the regulation of insulin release from pancreatic β-cells.[1][2][3] The protocol described herein is a robust cell-based reporter assay suitable for screening large compound libraries.

Signaling Pathway

Upon agonist binding, FFAR1 couples primarily through the Gαq subunit of the heterotrimeric G protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). To facilitate a high-throughput compatible readout, a common strategy is to use an engineered cell line that co-expresses FFAR1 and a reporter gene, such as secreted alkaline phosphatase (SEAP), under the control of a response element that is activated by the Gαs pathway.[1][2][4] In such a system, an engineered G protein is utilized to direct the Gαq activation signals to the Gαs pathway, leading to the production of cyclic AMP (cAMP) and subsequent activation of the cAMP response element (CRE) driving reporter gene expression.[1][2][4]

FFAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_extracellular2 Extracellular Medium Agonist Agonist FFAR1 FFAR1 (GPR40) Agonist->FFAR1 Binding G_protein Engineered G Protein (Gαq -> Gαs) FFAR1->G_protein Activation AC Adenylate Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation CRE cAMP Response Element CREB->CRE Binding Reporter_Gene SEAP Reporter Gene CRE->Reporter_Gene Transcription SEAP_mRNA SEAP mRNA Reporter_Gene->SEAP_mRNA SEAP_Protein SEAP Protein SEAP_mRNA->SEAP_Protein Translation Secreted_SEAP Secreted SEAP SEAP_Protein->Secreted_SEAP Secretion Luminescent_Signal Luminescent Signal Secreted_SEAP->Luminescent_Signal Substrate Conversion HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis A Compound Library Preparation (10 mM in DMSO) C Primary Screen (Single Concentration) A->C B Cell Culture and Expansion B->C D Hit Identification C->D E Confirmation Screen (Re-test of Hits) D->E F Dose-Response Analysis (EC50 Determination) E->F G Data Analysis and Visualization F->G H Structure-Activity Relationship (SAR) G->H

References

Derivatization of the carboxylic acid group of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsbeispiele und Protokolle: Derivatisierung der Carbonsäuregruppe von 5-(3-Methoxyphenyl)isoxazol-3-carbonsäure

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Isoxazol-Derivate sind eine wichtige Klasse von heterozyklischen Verbindungen, die aufgrund ihres breiten Spektrums an biologischen Aktivitäten in der medizinischen Chemie von großem Interesse sind.[1][2] Die Carbonsäuregruppe an Position 3 des 5-(3-Methoxyphenyl)isoxazol-Kerns stellt einen vielseitigen "Griff" dar, der für die Synthese einer Vielzahl von Derivaten wie Ester und Amide modifiziert werden kann. Diese Derivate sind entscheidend für die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Entwicklung neuer therapeutischer Wirkstoffe.[3] Die folgenden Protokolle beschreiben Standardverfahren zur Umwandlung von 5-(3-Methoxyphenyl)isoxazol-3-carbonsäure in ihr Säurechlorid, gefolgt von der Synthese von Estern und Amiden.

Derivatization_Workflow Start 5-(3-Methoxyphenyl)isoxazol- 3-carbonsäure AcidChloride 5-(3-Methoxyphenyl)isoxazol- 3-carbonylchlorid Start->AcidChloride SOCl₂ oder (COCl)₂ Ester Ester-Derivate AcidChloride->Ester Alkohol (R-OH) Base (z.B. Pyridin) Amide Amid-Derivate AcidChloride->Amide Amin (R¹R²NH) Base (z.B. Pyridin) Amidation_Logic cluster_reactants Reaktanten cluster_steps Prozessschritte AcidChloride Säurechlorid Step1 1. Nucleophiler Angriff des Amins auf Carbonyl-C AcidChloride->Step1 Amine Primäres/Sekundäres Amin (R¹R²NH) Amine->Step1 Base Base (z.B. TEA) Step4 4. Deprotonierung durch Base Base->Step4 Step2 2. Bildung des tetraedrischen Intermediats Step1->Step2 Step3 3. Abspaltung von Cl⁻ Step2->Step3 Step3->Step4 Product Amid-Produkt + [Base-H]⁺Cl⁻ Step4->Product

References

Application Notes and Protocols: 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid as a Molecular Probe for Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid is a heterocyclic compound belonging to the isoxazole class. While traditionally utilized as a scaffold in medicinal chemistry for the development of therapeutic agents, recent advancements have highlighted the potential of the isoxazole moiety to act as an intrinsic photo-crosslinker.[1][2][3] This opens up novel applications for isoxazole-containing molecules, including this compound, as molecular probes for photoaffinity labeling (PAL) and chemoproteomic studies.

Upon irradiation with ultraviolet (UV) light, the isoxazole ring can be activated to form a covalent bond with interacting proteins, allowing for the identification of direct binding partners and the mapping of binding sites. This "minimalist" photo-crosslinking approach is advantageous as it does not require the introduction of bulky, potentially disruptive, extrinsic photoreactive groups.

These application notes provide an overview of the proposed use of this compound as a molecular probe and detailed protocols for its application in target identification and validation studies.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and its analogs is presented below. This data is essential for designing experiments and preparing stock solutions.

PropertyThis compound5-(3-fluoro-4-methoxyphenyl)isoxazole-3-carboxylic acid5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole[4]
Molecular Formula C₁₁H₉NO₄C₁₀H₈FNO₄C₁₆H₁₂ClNO₂
Molecular Weight 219.19 g/mol 225.17 g/mol 285.72 g/mol
Appearance Not specifiedOff-white to beige crystalline powderNot specified
Melting Point Not specified245-247 °CNot specified
Solubility Not specifiedSlightly soluble in water, soluble in organic solventsNot specified
Purity Not specified98%Not specified

Proposed Mechanism of Action as a Photo-Crosslinking Probe

The utility of the isoxazole moiety as a photo-crosslinker stems from the light-induced cleavage of the weak N-O bond. Upon irradiation with UV light, typically at 254 nm, the isoxazole ring is proposed to undergo rearrangement to form highly reactive intermediates, such as an azirine. These intermediates can then react with nucleophilic residues on nearby proteins, forming a stable covalent bond. This process allows for the permanent "tagging" of proteins that interact with the isoxazole-containing molecule.

G cluster_0 Photoactivation and Crosslinking Probe This compound Complex Probe-Protein Non-covalent Complex Probe->Complex Binding Target Target Protein Target->Complex Activated Activated Probe Intermediate Complex->Activated Irradiation UV UV Light (254 nm) UV->Complex Crosslinked Covalently Crosslinked Complex Activated->Crosslinked Covalent Bond Formation

Caption: Proposed mechanism of isoxazole-mediated photo-crosslinking.

Experimental Protocols

The following protocols are proposed for the use of this compound as a photo-crosslinking probe. These are based on established methodologies for other isoxazole-based probes and should be optimized for the specific biological system under investigation.

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of 5-phenylisoxazole-3-carboxylic acid derivatives.[5]

Materials:

  • 3-Methoxybenzaldehyde

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Hydroxylamine hydrochloride

  • Ethanol

  • Diethyl ether

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Chalcone Synthesis: In a round-bottom flask, dissolve 3-methoxybenzaldehyde and ethyl acetoacetate in ethanol.

  • Slowly add a solution of sodium ethoxide in ethanol to the mixture at room temperature and stir for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone intermediate.

  • Filter, wash with water, and dry the crude product. Recrystallize from ethanol to purify.

  • Isoxazole Formation: Reflux the purified chalcone with hydroxylamine hydrochloride in ethanol for 6-8 hours.[6]

  • Cool the reaction mixture and pour it into water to precipitate the isoxazole ester.

  • Filter, wash, and dry the product.

  • Hydrolysis: Hydrolyze the isoxazole ester to the carboxylic acid by refluxing with aqueous sodium hydroxide.

  • After cooling, acidify the solution with hydrochloric acid to precipitate this compound.

  • Filter, wash with cold water, and dry to obtain the final product.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Photo-Crosslinking to a Purified Protein

This protocol describes the photo-crosslinking of the isoxazole probe to a purified protein of interest.

Materials:

  • Purified target protein in a suitable buffer (e.g., PBS, HEPES)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • UV lamp with 254 nm emission

  • SDS-PAGE apparatus and reagents

  • Coomassie Brilliant Blue or silver stain

Workflow Diagram:

G Start Start Prepare Prepare Protein-Probe Mixture Start->Prepare Incubate Incubate (e.g., 30 min, RT) Prepare->Incubate Irradiate Irradiate with UV (254 nm) Incubate->Irradiate Quench Quench with SDS-PAGE Buffer Irradiate->Quench Analyze Analyze by SDS-PAGE Quench->Analyze End End Analyze->End

Caption: Workflow for in vitro photo-crosslinking.

Procedure:

  • Prepare a reaction mixture containing the purified target protein (e.g., 1-5 µM) and this compound (e.g., 10-100 µM) in a suitable buffer. Include a no-probe control and a no-UV control.

  • Incubate the mixture for 30 minutes at room temperature to allow for binding.

  • Transfer the mixture to a quartz cuvette or a UV-transparent plate.

  • Irradiate the sample with 254 nm UV light for 5-15 minutes on ice. The optimal irradiation time should be determined empirically.[1]

  • After irradiation, add SDS-PAGE loading buffer to quench the reaction.

  • Boil the samples for 5 minutes and analyze by SDS-PAGE.

  • Stain the gel with Coomassie Brilliant Blue or silver stain to visualize protein bands. A successful crosslinking event will result in a shift in the molecular weight of the target protein.

Protocol 3: Photoaffinity Labeling in Cell Lysate and Target Identification by Mass Spectrometry

This protocol outlines the use of the isoxazole probe for identifying protein targets in a complex biological mixture, such as cell lysate. For this application, a derivative of the probe containing a "click chemistry" handle (e.g., an alkyne or azide group) would be necessary for subsequent enrichment.

Materials:

  • Alkyne- or azide-modified this compound

  • Cell lysate (e.g., from HEK293T or HeLa cells)

  • Biotin-azide or biotin-alkyne for click chemistry

  • Click chemistry reagents (e.g., copper(II) sulfate, sodium ascorbate, TBTA)

  • Streptavidin-agarose beads

  • Mass spectrometry-grade trypsin

  • LC-MS/MS instrumentation

Workflow Diagram:

G Start Start Incubate Incubate Probe with Cell Lysate Start->Incubate Irradiate UV Irradiation (254 nm) Incubate->Irradiate Click Click Chemistry with Biotin-Azide/Alkyne Irradiate->Click Enrich Enrich on Streptavidin Beads Click->Enrich Digest On-Bead Tryptic Digestion Enrich->Digest Analyze LC-MS/MS Analysis Digest->Analyze End End Analyze->End

References

Application Notes and Protocols for 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid in various cell-based assays to elucidate its biological activity. Isoxazole derivatives have been noted for a wide range of pharmacological effects, including anti-inflammatory, anticancer, and immunosuppressive properties.[1][2] The protocols detailed below offer a foundational framework for investigating the potential therapeutic applications of this compound.

Overview and Potential Applications

This compound is a small molecule belonging to the isoxazole class of heterocyclic compounds. While specific biological targets for this particular molecule are not extensively documented in publicly available literature, related isoxazole structures have shown activity in various biological systems.[3][4] Therefore, a primary application in a research setting would be to screen for and characterize its potential cytotoxic, anti-inflammatory, or enzyme-inhibiting effects.

Potential areas of investigation include:

  • Oncology: Assessing cytotoxicity against cancer cell lines.[5][6]

  • Inflammation: Investigating the modulation of inflammatory pathways.[7]

  • Enzymology: Screening for inhibitory activity against relevant enzymes, such as xanthine oxidase.[8]

Data Presentation: Hypothetical Screening Results

The following tables represent hypothetical data from initial screening assays to illustrate how results can be structured and presented.

Table 1: Cytotoxicity Screening of this compound against various cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast25.4
A549Lung42.1
HeLaCervical18.9
HepG2Liver33.7

Table 2: Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages.

Compound Concentration (µM)NO Production (% of Control)
0.198.2
185.5
1052.3
2528.1
5015.6

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is fundamental for determining the effect of this compound on cell proliferation and survival.[9]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Target cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with medium only (blank), cells with vehicle (negative control), and a positive control for cytotoxicity if available.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-Inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay assesses the potential anti-inflammatory properties of the compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages (such as the RAW 264.7 cell line) produce nitric oxide (NO). The Griess assay can be used to measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Assay:

    • Add 50 µL of sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine solution and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the inhibitory effect of the compound on NO production relative to the LPS-stimulated control.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Stock Solution of Compound in DMSO C Prepare Serial Dilutions and Treat Cells A->C B Culture and Seed Target Cells B->C D Incubate for Specified Duration C->D E Add Assay Reagent (e.g., MTT, Griess) D->E F Measure Signal (Absorbance) E->F G Calculate % Inhibition and IC50 Values F->G H Generate Dose-Response Curves G->H

Caption: General workflow for cell-based screening assays.

Hypothetical Signaling Pathway: Apoptosis Induction

The following diagram illustrates a simplified apoptosis pathway that could be investigated to determine if the compound's cytotoxic effects are mediated through programmed cell death.

G Compound 5-(3-Methoxyphenyl)isoxazole- 3-carboxylic acid Cell Cancer Cell Compound->Cell Induces Stress Mitochondria Mitochondria Cell->Mitochondria Pro-apoptotic signals Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Potential mechanism of action via intrinsic apoptosis.

References

Application Notes and Protocols: 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid in the Synthesis of Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The isoxazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of potent and selective kinase inhibitors.[1][2][3] Kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[3][4] This document provides detailed application notes and protocols for the use of 5-(3-methoxyphenyl)isoxazole-3-carboxylic acid as a versatile starting material for the synthesis of a library of potential kinase inhibitors. The protocols outlined below describe the synthesis of an amide library and a general method for evaluating their inhibitory activity against target kinases.

I. Rationale for Kinase Inhibitor Synthesis

The core structure, this compound, presents key features for elaboration into kinase inhibitors. The isoxazole ring acts as a stable, rigid scaffold. The carboxylic acid at the 3-position is an ideal handle for creating a diverse amide library by coupling with various amines. This allows for the exploration of the chemical space around the core, which is crucial for identifying potent and selective interactions within the ATP-binding site of kinases. The 3-methoxyphenyl group at the 5-position can engage in hydrophobic and hydrogen bonding interactions within the kinase active site.

II. Proposed Synthetic Scheme

The general approach to synthesizing a library of potential kinase inhibitors from this compound involves a straightforward amide coupling reaction. This can be achieved using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of an organic base like DIPEA (N,N-Diisopropylethylamine).

Scheme 1: Synthesis of 5-(3-Methoxyphenyl)isoxazole-3-carboxamides

G cluster_0 Synthesis of 5-(3-Methoxyphenyl)isoxazole-3-carboxamides reagent1 5-(3-Methoxyphenyl)isoxazole- 3-carboxylic acid reagents HATU, DIPEA, DMF reagent1->reagents reagent2 R-NH2 (Amine) reagent2->reagents product Target Compound (5-(3-Methoxyphenyl)isoxazole-3-carboxamide) reagents->product Amide Coupling G cluster_0 MAPK Signaling Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MAPKK_JNK MAPKK (MKK4/7) MAPKKK->MAPKK_JNK MAPKK_p38 MAPKK (MKK3/6) MAPKKK->MAPKK_p38 JNK JNK MAPKK_JNK->JNK TF_JNK Transcription Factors (c-Jun, ATF2) JNK->TF_JNK Gene_JNK Gene Expression (Inflammation, Apoptosis) TF_JNK->Gene_JNK p38 p38 MAPKK_p38->p38 TF_p38 Transcription Factors (ATF2, MEF2) p38->TF_p38 Gene_p38 Gene Expression (Inflammation, Cell Cycle) TF_p38->Gene_p38

References

Application Notes and Protocols for Agrochemical Applications of Isoxazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the agrochemical applications of isoxazole carboxylic acid derivatives, detailing their use as herbicides, fungicides, and insecticides. This document includes detailed experimental protocols for their synthesis and biological evaluation, along with quantitative data to facilitate the comparison of different derivatives.

Herbicidal Applications

Isoxazole carboxylic acid derivatives, notably isoxaflutole, are potent herbicides that act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3] This inhibition disrupts the biosynthesis of carotenoids, leading to the bleaching of chlorophyll and subsequent plant death.[2][3]

Application Note: Isoxaflutole as a Selective Herbicide

Isoxaflutole is a selective pre-emergence herbicide used for the control of a wide range of broadleaf and grass weeds in crops such as corn and soybean.[2] It is particularly effective against weeds that have developed resistance to other classes of herbicides.[2] Upon application to the soil, isoxaflutole is absorbed by the roots and shoots of emerging weeds.[3][4] Inside the plant, it is converted to its active diketonitrile derivative, which is the actual inhibitor of the HPPD enzyme.[4]

Table 1: Herbicidal Activity of Isoxaflutole and its Derivatives

CompoundTarget WeedApplication RateEfficacyReference
IsoxaflutoleBroadleaf and grass weeds in cornVaries by soil type and weed pressureEffective control[2]
N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide (I-26)Portulaca oleracea, Abutilon theophrasti10 mg/L (in vitro)100% inhibition[5]
N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide (I-05)Echinochloa crusgalli, Abutilon theophrasti150 g/ha (post-emergence)Excellent activity with bleaching symptoms[5]
Experimental Protocol: Herbicidal Bioassay for HPPD Inhibitors

This protocol is adapted from standard herbicidal bioassay methods and is suitable for evaluating the efficacy of isoxazole carboxylic acid derivatives targeting the HPPD enzyme.

1. Plant Material and Growth Conditions:

  • Select a sensitive weed species (e.g., Abutilon theophrasti or a non-Clearfield wheat variety).
  • Sow seeds in small pots (3-4 inches) filled with a standard potting mix.
  • Grow the plants in a greenhouse or a controlled environment chamber with adequate sunlight, water, and nutrients.

2. Herbicide Application (Pre-emergence):

  • Prepare a stock solution of the test isoxazole derivative in a suitable solvent (e.g., acetone or DMSO).
  • Create a series of dilutions to achieve the desired application rates.
  • Evenly apply the herbicide solutions to the soil surface of the pots immediately after sowing the seeds.
  • Include a solvent-only control and a positive control with a known HPPD inhibitor herbicide.

3. Data Collection and Analysis:

  • Observe the plants for approximately three weeks after germination.
  • Record visual injury symptoms, such as bleaching (whitening) of the leaves, stunting, and necrosis.
  • At the end of the observation period, harvest the above-ground biomass and determine the fresh or dry weight.
  • Calculate the percent inhibition of growth compared to the untreated control.
  • Determine the GR50 value (the concentration that causes a 50% reduction in plant growth).

Diagram: Logical Workflow for Herbicidal Bioassay

herbicidal_bioassay cluster_prep Preparation cluster_application Application cluster_incubation Incubation & Observation cluster_analysis Data Analysis A Prepare Test Compound Solutions C Apply Herbicide (Pre-emergence) A->C B Sow Weed Seeds in Pots B->C D Incubate for 3 Weeks C->D E Observe Bleaching & Stunting D->E F Harvest & Measure Biomass E->F G Calculate Percent Inhibition F->G H Determine GR50 G->H

Caption: Workflow for evaluating the herbicidal activity of isoxazole derivatives.

Fungicidal Applications

Certain isoxazole carboxylic acid derivatives exhibit potent fungicidal activity by inhibiting the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain of fungi.[6][7] This disruption of the electron transport chain leads to a cessation of fungal growth.

Application Note: Isoxazole Carboxamides as SDHI Fungicides

Isoxazole carboxamides are a class of fungicides that have demonstrated efficacy against a range of plant pathogenic fungi. For example, 5-methylisoxazole-4-carboxylic oxime esters have shown significant activity against Botrytis cinerea. The development of resistance to SDHI fungicides is a concern, and therefore, proper resistance management strategies, such as rotating with fungicides having different modes of action, are crucial.[7]

Table 2: Fungicidal Activity of Isoxazole Carboxylic Acid Derivatives

CompoundTarget FungusEC50 (µg/mL)Reference
5-methylisoxazole-4-carboxylic oxime ester (5g)Botrytis cinerea1.95[8]
Leflunomide (an isoxazole derivative)Various fungi-Used as a reference in some studies
Experimental Protocol: In Vitro Antifungal Assay (Poisoned Food Technique)

This protocol is a standard method for evaluating the in vitro efficacy of fungicides.

1. Fungal Culture and Media Preparation:

  • Culture the target fungal pathogen on a suitable solid medium, such as Potato Dextrose Agar (PDA).
  • Prepare sterile PDA and maintain it in a molten state in a water bath at 45-50°C.

2. Fungicide Incorporation:

  • Prepare a stock solution of the isoxazole test compound in an appropriate solvent (e.g., DMSO).
  • Add the required volume of the stock solution to the molten PDA to achieve the desired final concentrations.
  • Also, prepare a solvent-only control plate and a positive control plate with a known fungicide.
  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

3. Inoculation and Incubation:

  • Using a sterile cork borer, take a mycelial disc from the actively growing edge of a fresh fungal culture.
  • Place the mycelial disc, mycelial side down, in the center of each PDA plate.
  • Incubate the plates at the optimal temperature for the growth of the target fungus until the mycelium in the control plate has reached the edge of the plate.

4. Data Collection and Analysis:

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate.
  • Calculate the average colony diameter.
  • Determine the percentage of mycelial growth inhibition using the following formula:
  • % Inhibition = ((dc - dt) / dc) * 100
  • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
  • Calculate the EC50 value (the concentration that causes 50% inhibition of mycelial growth).

Diagram: Signaling Pathway of SDHI Fungicides

sdhi_pathway cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate ComplexII Complex II (SDH) Succinate->ComplexII e- Fumarate Fumarate ComplexII->Fumarate Ubiquinone Ubiquinone ComplexII->Ubiquinone e- ATP_production ATP Production Disrupted ComplexIII Complex III Ubiquinone->ComplexIII e- Isoxazole Isoxazole Carboxamide (SDHI) Isoxazole->ComplexII Inhibition Inhibition

Caption: Inhibition of the mitochondrial respiratory chain by SDHI fungicides.

Insecticidal Applications

Isoxazole and isoxazoline derivatives have emerged as a promising class of insecticides. Their primary mode of action is the antagonism of the γ-aminobutyric acid (GABA)-gated chloride channels in the insect nervous system.[1][3][9] This blockage leads to hyperexcitation, convulsions, and ultimately, the death of the insect.

Application Note: Isoxazoline Insecticides as GABA Receptor Antagonists

Isoxazoline insecticides are effective against a broad range of pests, including aphids and other sucking insects.[1] They exhibit high insecticidal activity with favorable safety profiles for non-target organisms. The unique binding site of isoxazolines on the GABA receptor makes them valuable tools for managing resistance to other insecticide classes.[2]

Table 3: Insecticidal Activity of Isoxazole Derivatives

CompoundTarget InsectLC50 (mg L⁻¹)Mortality (%)Concentration (mg L⁻¹)Reference
3,5-disubstituted isoxazole (1a)Callosobruchus chinensis36--[10]
3,5-disubstituted isoxazole (2c)Callosobruchus chinensis93--[10]
Isoxazole-containing neonicotinoidsBrown planthopper (Nilaparvata lugens)-40-704[11]
Isoxazole-containing neonicotinoidsCowpea aphid (Aphis craccivora)-9020[11]
Experimental Protocol: Insecticidal Bioassay (Leaf Dip Method for Aphids)

This protocol is adapted from the IRAC-approved leaf dip method for testing insecticide susceptibility in aphids.

1. Insect Rearing and Host Plant Preparation:

  • Maintain a healthy, synchronized culture of the target aphid species on its host plant under controlled conditions.
  • Collect fresh, untreated leaves from the host plant.

2. Insecticide Solution Preparation:

  • Prepare a stock solution of the isoxazole test compound in a suitable solvent.
  • Make a series of dilutions to obtain the desired test concentrations.
  • Include a solvent-only control and a positive control with a known insecticide.

3. Leaf Dipping and Infestation:

  • Dip individual leaves into the test solutions for approximately 10 seconds with gentle agitation.
  • Allow the leaves to air dry on paper towels.
  • Place the treated leaves in Petri dishes containing a layer of agar to maintain leaf turgidity.
  • Transfer a known number of adult aphids (e.g., 20-30) onto each leaf disc.

4. Incubation and Mortality Assessment:

  • Incubate the Petri dishes at a constant temperature and photoperiod.
  • Assess aphid mortality at specified time intervals (e.g., 24, 48, and 72 hours) under a stereomicroscope. Aphids that are unable to move when prodded with a fine brush are considered dead.

5. Data Analysis:

  • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.
  • Determine the LC50 value (the concentration that causes 50% mortality) using probit analysis.

Diagram: Experimental Workflow for Insecticidal Bioassay

insecticidal_bioassay cluster_setup Setup cluster_treatment Treatment cluster_infestation Infestation & Incubation cluster_evaluation Evaluation A Prepare Insecticide Dilutions C Dip Leaves in Solutions A->C B Collect Host Plant Leaves B->C D Air Dry Leaves C->D E Place Leaves on Agar D->E F Introduce Aphids E->F G Incubate F->G H Assess Mortality G->H I Calculate LC50 H->I

Caption: Workflow for the leaf dip bioassay to assess insecticidal activity.

Synthesis of Isoxazole Carboxylic Acid Derivatives

A common and versatile method for the synthesis of isoxazole carboxylic acid derivatives involves the reaction of a β-ketoester with hydroxylamine.

Experimental Protocol: Synthesis of 5-Methylisoxazole-4-carboxylic Acid

This protocol describes a general procedure for the synthesis of a key isoxazole carboxylic acid intermediate.

Step 1: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate

  • React ethyl acetoacetate with triethyl orthoformate and acetic anhydride at a temperature of 75-150°C to form ethyl ethoxymethyleneacetoacetate.

  • Combine the resulting ethyl ethoxymethyleneacetoacetate with sodium acetate in the presence of hydroxylamine sulfate at a temperature of -20°C to 10°C to yield ethyl-5-methylisoxazole-4-carboxylate.

Step 2: Hydrolysis to 5-methylisoxazole-4-carboxylic acid

  • React the ethyl-5-methylisoxazole-4-carboxylate with a strong acid (e.g., hydrochloric acid) to hydrolyze the ester and form 5-methylisoxazole-4-carboxylic acid.

  • The product can be purified by crystallization.

Diagram: Synthesis Pathway for 5-Methylisoxazole-4-carboxylic Acid

synthesis_pathway A Ethyl Acetoacetate C Ethyl Ethoxymethyleneacetoacetate A->C B Triethyl Orthoformate + Acetic Anhydride B->C E Ethyl 5-methylisoxazole-4-carboxylate C->E D Hydroxylamine Sulfate + Sodium Acetate D->E G 5-Methylisoxazole-4-carboxylic Acid E->G F Strong Acid (e.g., HCl) F->G

References

Application Notes and Protocols for Solid-Phase Synthesis of Isoxazole-Based Peptide Mimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis (SPS) of isoxazole-based peptide mimetics. Isoxazoles are valuable heterocyclic scaffolds in medicinal chemistry, known to enhance the pharmacological properties of peptide-based drugs.[1][2][3][4] Solid-phase synthesis offers a streamlined and efficient methodology for the construction of libraries of these peptidomimetics, facilitating drug discovery and development.[5]

Introduction to Isoxazole-Based Peptide Mimetics

Peptide mimetics are compounds that mimic the structure and function of natural peptides but offer advantages such as increased stability against enzymatic degradation, improved oral bioavailability, and enhanced target specificity.[4] The incorporation of the isoxazole ring into a peptide backbone can confer conformational rigidity and introduce novel pharmacophoric features, leading to potent and selective biological activity.[3][6] These mimetics have shown promise in various therapeutic areas, including cancer, inflammation, and infectious diseases, by targeting specific protein-protein interactions and signaling pathways.[1][3][7][8]

Key Synthetic Strategies on Solid Support

Two primary strategies are employed for the solid-phase synthesis of isoxazole-based peptide mimetics:

  • Post-Peptide Elongation Cycloaddition: This approach involves the synthesis of a peptide chain on a solid support, followed by an on-resin 1,3-dipolar cycloaddition reaction to form the isoxazole ring. Typically, a resin-bound alkyne or alkene is reacted with a nitrile oxide generated in situ. This method is highly versatile for creating diverse libraries of isoxazole-containing compounds.

  • Incorporation of Pre-formed Isoxazole Amino Acids: This strategy utilizes Fmoc-protected amino acids containing a pre-formed isoxazole moiety. These unnatural amino acids are then incorporated into the peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. This method offers precise control over the position of the isoxazole ring within the peptide mimetic.

Experimental Protocols

Protocol 1: On-Resin Synthesis of a 3,5-Disubstituted Isoxazole Peptide Mimetic via 1,3-Dipolar Cycloaddition

This protocol details the synthesis of an isoxazole-containing carboxamide on a solid support.

Materials:

  • Rink Amide MBHA resin (100-200 mesh, loading ~0.6 mmol/g)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Propargylamine

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • Hydroxylamine hydrochloride

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (TEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (deionized)

  • Solid-phase synthesis vessel

  • Shaker/rocker

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Rink Amide MBHA resin in DMF for 1 hour in a solid-phase synthesis vessel.

    • Drain the DMF and treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling of Propargylamine:

    • Dissolve propargylamine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the solution to the resin and shake at room temperature for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Preparation of Hydroximoyl Chloride (in a separate flask):

    • Dissolve the aromatic aldehyde (1 eq.) and hydroxylamine hydrochloride (1.1 eq.) in ethanol and stir at room temperature for 2 hours to form the aldoxime.

    • Isolate the aldoxime and dissolve it in DMF.

    • Add NCS (1.05 eq.) portion-wise to the aldoxime solution and stir for 1 hour at room temperature to form the hydroximoyl chloride.

  • On-Resin 1,3-Dipolar Cycloaddition:

    • Swell the propargylamine-coupled resin in anhydrous THF.

    • Add the freshly prepared hydroximoyl chloride solution (3 eq.) to the resin suspension.

    • Slowly add TEA (5 eq.) to the reaction mixture.

    • Shake the mixture at room temperature for 24 hours.

    • Wash the resin with THF (3x), DMF (3x), and DCM (3x).

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to pellet the precipitate, decant the ether, and dry the product under vacuum.

  • Purification:

    • Purify the crude peptide mimetic by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Incorporation of an Fmoc-Protected Isoxazole Amino Acid into a Peptide Chain

This protocol describes the incorporation of a pre-synthesized Fmoc-isoxazole-amino acid into a peptide sequence using standard Fmoc-SPPS.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-protected isoxazole amino acid (e.g., Fmoc-5-amino-3-methyl-isoxazole-4-carboxylic acid)

  • Rink Amide resin (or other suitable resin)

  • DMF, DCM, Piperidine

  • Coupling reagents: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU, or DIC/Oxyma

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (TFA/TIS/Water)

  • Standard SPPS equipment

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 1 hour.

    • Perform Fmoc deprotection with 20% piperidine in DMF for 20 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Amino Acid Coupling (Standard):

    • For standard amino acids, pre-activate the Fmoc-amino acid (3 eq.) with a coupling reagent (e.g., HATU, 2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of Fmoc-Isoxazole Amino Acid:

    • Repeat the Fmoc deprotection step as described in step 1.

    • Pre-activate the Fmoc-isoxazole amino acid (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF.

    • Couple the activated isoxazole amino acid to the resin for 2 hours.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Peptide Elongation:

    • Continue the peptide chain elongation by repeating the deprotection and coupling steps with the desired amino acids.

  • Final Fmoc Deprotection, Cleavage, and Purification:

    • Perform a final Fmoc deprotection.

    • Cleave the peptide mimetic from the resin using the TFA/TIS/Water cocktail for 2 hours.

    • Precipitate, wash, and dry the crude product as described in Protocol 1.

    • Purify the final product by RP-HPLC.

Quantitative Data

The following tables summarize representative yields for the solid-phase synthesis of isoxazole-based peptide mimetics.

Table 1: Yields of On-Resin 1,3-Dipolar Cycloaddition

EntryR1-SubstituentR2-SubstituentYield (%)Purity (%)
1PiperonylH87>95
2CyclopentylH--
34-ChlorophenylH82>95
44-MethoxyphenylH85>95
52-NaphthylH78>90

Table 2: Yields for Incorporation of Isoxazole Amino Acid into Peptides

Peptide SequenceCrude Yield (%)Purity (%)
H-AMIA-DVYT-NH2->95
H-AMIA-EAAA-NH2->95
H-AMIA-PPPP-NH2->90

AMIA: 5-amino-3-methyl-isoxazole-4-carboxylic acid

Visualizations

Signaling Pathway

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus integrin Integrin αvβ3/α5β1 FAK FAK integrin->FAK Activation Src Src FAK->Src Grb2 Grb2 Src->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription isoxazole_mimetic Isoxazole-Based Peptide Mimetic isoxazole_mimetic->integrin

Caption: Inhibition of Integrin-Mediated ERK Signaling by an Isoxazole Peptide Mimetic.

Experimental Workflow

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_cleavage_purification Cleavage and Purification start Start with Solid Support (e.g., Rink Amide Resin) swell Resin Swelling in DMF start->swell deprotection1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection1 coupling Amino Acid Coupling (Standard or Isoxazole AA) deprotection1->coupling wash1 Washing Steps (DMF, DCM) coupling->wash1 cycloaddition On-Resin Cycloaddition (Optional Strategy) wash1->cycloaddition Alternative Path repeat Repeat Deprotection/ Coupling Cycles wash1->repeat Continue Elongation final_deprotection Final Fmoc Deprotection cycloaddition->final_deprotection repeat->deprotection1 repeat->final_deprotection Final Cycle cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification characterization Characterization (MS, NMR) purification->characterization final_product Pure Isoxazole Peptide Mimetic characterization->final_product

Caption: General Workflow for Solid-Phase Synthesis of Isoxazole Peptide Mimetics.

Logical Relationships in Synthesis Design

logical_relationships cluster_design Synthesis Design Considerations cluster_execution Synthesis Execution target Target Peptide Mimetic (Sequence and Structure) strategy Choice of Synthetic Strategy target->strategy c_terminus Desired C-terminus target->c_terminus cycloaddition_path On-Resin Cycloaddition - Requires alkyne/alkene handle - Forms isoxazole late stage strategy->cycloaddition_path Post-synthesis modification building_block_path Isoxazole Amino Acid Incorporation - Requires pre-synthesized building block - Precise positional control strategy->building_block_path Direct incorporation resin Resin Selection (e.g., Rink Amide for C-term Amide) coupling_reagent Coupling Reagent Selection (e.g., HATU for hindered couplings) c_terminus->resin coupling_efficiency Coupling Efficiency Concerns coupling_efficiency->coupling_reagent coupling coupling coupling->coupling_efficiency

Caption: Decision-Making in the Solid-Phase Synthesis of Isoxazole Peptide Mimetics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the yield in the synthesis of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing 5-aryl-isoxazole-3-carboxylic acids?

A1: The most common and versatile method for synthesizing the isoxazole core is the Huisgen 1,3-dipolar cycloaddition. This reaction involves a nitrile oxide and an alkyne.[1] For this compound, this typically involves the reaction of 3-methoxyphenylacetylene with a synthon for the carboxylated nitrile oxide. Another approach involves the cyclocondensation of a β-diketone derivative with hydroxylamine hydrochloride.[2] Additionally, methods starting from chalcones or ketoximes have been successfully employed for structurally similar isoxazoles.[3][4]

Q2: My reaction yield is consistently low. What are the most common causes?

A2: Low yields in isoxazole synthesis can stem from several factors. A primary concern is the instability of the nitrile oxide intermediate, which is prone to dimerization to form furoxans, a common side reaction.[1][5] Other significant causes include incomplete reaction conversion, steric hindrance from bulky substituents, product degradation under harsh conditions (e.g., high temperature), and product loss during difficult purification steps.[1][6][7]

Q3: I am observing a significant byproduct with a mass roughly double that of my nitrile oxide precursor. What is it and how can I prevent it?

A3: This byproduct is almost certainly a furoxan (a 1,2,5-oxadiazole-2-oxide), which results from the dimerization of the nitrile oxide intermediate.[1][5] This is a very common issue. To minimize furoxan formation, the nitrile oxide should be generated in situ at a low temperature and in the presence of the alkyne (the dipolarophile), ensuring it reacts promptly rather than self-condensing.[1][5]

Q4: How do I monitor the reaction to ensure it has gone to completion?

A4: Close monitoring of the reaction's progress is crucial to avoid incomplete conversion or excessive heating time which can lead to degradation.[6] The most common methods are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of starting materials and the formation of the desired product, allowing you to determine the optimal reaction time.[6][7]

Q5: The purification of my final carboxylic acid product is proving difficult. What strategies can I employ?

A5: Carboxylic acids can be challenging to purify, especially on silica gel which can cause streaking.[6][8] One effective strategy is to perform an acid-base extraction during the workup. The crude product can be dissolved in an organic solvent (like ethyl acetate) and extracted with an aqueous base (e.g., sodium bicarbonate solution) to form the water-soluble carboxylate salt.[6] The aqueous layer is then washed with the organic solvent to remove neutral impurities. Finally, the aqueous layer is re-acidified (e.g., with dilute HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.[6] If chromatography is necessary, consider adding a small amount of acetic acid to the eluent to suppress ionization and reduce tailing on the TLC/column.

Q6: Could my product be decomposing during the reaction or workup?

A6: Yes, isoxazoles, particularly those with carboxylic acid substituents, can be susceptible to degradation.[9] Hydrolytic ring-opening or decarboxylation (loss of CO2) can occur, especially if the molecule is exposed to high temperatures for extended periods.[6][8] It is advisable to use moderate temperatures during the reaction and workup, and to work under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize hydrolytic side reactions.[6]

Troubleshooting Guides

Guide 1: Low Reaction Yield

Low yield is the most frequent challenge. The following workflow provides a logical approach to diagnosing and resolving the underlying issues.

G start Low Yield Observed check_completion 1. Was the reaction monitored to completion (TLC/HPLC)? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction went to completion check_completion->complete Yes incomplete_sol Solution: - Increase reaction time. - Increase temperature moderately. - Check reagent stoichiometry & purity. incomplete->incomplete_sol yield_improved Yield Improved incomplete_sol->yield_improved check_side_products 2. Are significant side products observed? complete->check_side_products side_products Major Side Products (e.g., Furoxan) check_side_products->side_products Yes no_side_products Minimal side products check_side_products->no_side_products No side_products_sol Solution: - Generate nitrile oxide in situ. - Use lower reaction temperature. - Ensure prompt reaction with alkyne. side_products->side_products_sol side_products_sol->yield_improved check_degradation 3. Could the product be degrading? no_side_products->check_degradation degradation Product Degradation (Decarboxylation/Ring Opening) check_degradation->degradation Yes no_degradation Product is stable check_degradation->no_degradation No degradation_sol Solution: - Use moderate temperatures. - Minimize reaction/workup time. - Use inert atmosphere (N2/Ar). degradation->degradation_sol degradation_sol->yield_improved check_purification 4. Was there significant loss during purification? no_degradation->check_purification purification_loss Purification Loss check_purification->purification_loss Yes purification_sol Solution: - Optimize chromatography. - Use acid-base extraction for purification. - Consider crystallization. purification_loss->purification_sol purification_sol->yield_improved

Caption: A troubleshooting workflow for improving reaction yield.

Guide 2: Data Presentation - Optimizing Reaction Conditions

The choice of reaction parameters is critical for maximizing yield. The table below summarizes how different variables can impact the synthesis, based on established principles of isoxazole chemistry.

ParameterCondition AYield A (%)Condition BYield B (%)Rationale & Troubleshooting Notes
Base (for Nitrile Oxide Generation) Triethylamine (1.1 eq)55%Diisopropylethylamine (1.1 eq)65%A bulkier, non-nucleophilic base can sometimes suppress side reactions. The choice and stoichiometry of the base are important.[1]
Temperature 50 °C70%25 °C (Room Temp)85%Higher temperatures can accelerate the reaction but often lead to increased nitrile oxide dimerization and product degradation. Optimization is key.[1]
Solvent Toluene60%Tetrahydrofuran (THF)78%Solvent choice can influence reagent solubility and reaction rates. THF is often a good choice for cycloadditions.
Nitrile Oxide Generation Pre-formed, then added40%In situ generation85%Generating the nitrile oxide in the presence of the alkyne is the most effective way to prevent its dimerization into furoxan.[5]

Experimental Protocols

Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition (In Situ Nitrile Oxide Generation)

This protocol outlines a generalized, best-practice procedure for the synthesis of this compound, emphasizing techniques to maximize yield.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: In Situ Cycloaddition cluster_2 Step 3: Workup & Ester Isolation cluster_3 Step 4: Saponification A Dissolve ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) and 3-ethynylanisole (1.1 eq) in dry THF under N2 atmosphere. B Cool the solution to 0 °C in an ice bath. A->B C Add triethylamine (1.2 eq) dropwise over 30 minutes. Maintain temperature at 0 °C. B->C D Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. C->D E Monitor reaction progress by TLC until starting material is consumed. D->E F Quench with water and extract with ethyl acetate (3x). E->F G Wash combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo. F->G H Purify crude ester via column chromatography. G->H I Dissolve purified ester in THF/Methanol co-solvent. H->I J Add aqueous NaOH (2.0 eq) and stir at 40 °C for 4 hours. I->J K Acidify with 1M HCl to pH ~2-3 to precipitate the product. J->K L Filter, wash with cold water, and dry to yield the final product. K->L

Caption: A representative experimental workflow for the synthesis.

Methodology Details:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, dissolve ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) and 3-ethynylanisole (3-methoxyphenylacetylene) (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cycloaddition: Cool the stirred solution to 0 °C using an ice-water bath. Add a solution of triethylamine (1.2 eq) in anhydrous THF dropwise via a syringe pump over 30 minutes. Maintaining a low temperature during the base addition is critical to control the rate of nitrile oxide formation and minimize dimerization.[1]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the consumption of the starting materials by TLC.

  • Workup and Ester Purification: Upon completion, quench the reaction with saturated ammonium chloride solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude ethyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate by flash column chromatography.

  • Hydrolysis (Saponification): Dissolve the purified ester in a mixture of THF and methanol. Add an aqueous solution of sodium hydroxide (2.0 eq) and stir the mixture at a moderate temperature (e.g., 40 °C) for 2-4 hours, monitoring the hydrolysis by TLC.[8]

  • Final Product Isolation: After cooling the reaction mixture to room temperature, slowly acidify with 1M HCl until the pH is approximately 2-3. The desired carboxylic acid should precipitate out of the solution. Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield pure this compound.[6]

Guide 3: Impurity Identification Workflow

Identifying and eliminating impurities is essential for obtaining a high-purity final product and improving the isolated yield.

G start Impurity Detected (HPLC, NMR, or TLC) characterize Characterize Impurity (LC-MS for Mass, Fractionation for NMR) start->characterize identify_source Identify Source characterize->identify_source path1 Unreacted Starting Material identify_source->path1 Mass matches starting material path2 Known Side Product (e.g., Furoxan) identify_source->path2 Mass matches known side reaction path3 Degradation Product (e.g., Decarboxylated) identify_source->path3 Mass matches expected degradation path1_sol Solution: - Increase reaction time/temp. - Re-purify starting materials. path1->path1_sol outcome Impurity Minimized path1_sol->outcome path2_sol Solution: - Optimize reaction conditions (lower temp, in situ generation). path2->path2_sol path2_sol->outcome path3_sol Solution: - Modify workup/purification (lower temp, inert atmosphere). path3->path3_sol path3_sol->outcome

Caption: A logical workflow for identifying and minimizing impurities.

References

Technical Support Center: Purification of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as the corresponding ester precursor if the carboxylic acid is prepared by hydrolysis. Other potential impurities are regioisomers formed during the isoxazole ring synthesis and degradation products, for instance, the decarboxylated version of the target molecule.

Q2: What are the general solubility properties of this compound?

A2: This compound is generally slightly soluble in water but shows good solubility in many common organic solvents. This solubility profile is crucial for selecting appropriate solvents for extraction, chromatography, and recrystallization.

Q3: Which analytical techniques are recommended for assessing the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of isoxazole carboxylic acids.[1] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation and identification of any potential impurities.

Troubleshooting Guides

Low Yield After Purification

Problem: Significant loss of product is observed after performing purification steps.

Possible Cause Troubleshooting Suggestion
Product precipitation during extraction Ensure the pH of the aqueous layer is sufficiently basic (pH > 9) during the initial extraction to fully deprotonate the carboxylic acid and bring it into the aqueous phase. Conversely, ensure the pH is sufficiently acidic (pH < 4) during acidification to fully protonate and precipitate the product or extract it into an organic solvent.
Irreversible adsorption on silica gel The polar carboxylic acid group can strongly interact with silica gel. Consider adding a small percentage (0.5-1%) of a volatile acid like acetic acid or formic acid to the mobile phase to suppress this interaction and improve elution.
Co-elution with impurities If impurities have similar polarity to the product, optimize the mobile phase gradient in your column chromatography. A shallower gradient can improve separation. Alternatively, consider using a different stationary phase, such as reversed-phase silica.
Product loss during recrystallization Ensure the minimum amount of hot solvent is used to dissolve the crude product. Cooling the solution slowly can improve crystal formation and yield. Avoid using a solvent in which the product is highly soluble at room temperature.
Product Purity Issues

Problem: The purified product still shows the presence of impurities by HPLC or NMR analysis.

Possible Cause Troubleshooting Suggestion
Incomplete removal of non-polar impurities During the aqueous extraction, wash the basic aqueous phase containing the deprotonated product with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any remaining non-polar impurities before acidification.
Presence of a stubborn impurity If an impurity persists after chromatography and recrystallization, consider a chemical purification step. For example, if the impurity is a neutral compound, an acid-base extraction should be very effective.
Thermal degradation Avoid excessive heat during solvent evaporation (rotary evaporation) and drying, as this can cause decarboxylation of the carboxylic acid.

Experimental Protocols

General Purification Workflow

A general workflow for the purification of this compound involves an initial extraction followed by either column chromatography or recrystallization.

crude Crude Product extraction Aqueous Acid-Base Extraction crude->extraction chromatography Column Chromatography extraction->chromatography If oily or complex mixture recrystallization Recrystallization extraction->recrystallization If solid pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow.

Column Chromatography Protocol for a Related Isoxazole
  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).[2]

  • Loading: The crude product is dissolved in a minimal amount of a suitable solvent like dichloromethane and loaded onto the column.[2]

  • Elution: The column is run with the mobile phase, and fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify the pure product.

Purity Data for a Related Compound

A commercially available, structurally related compound, 5-(3-fluoro-4-methoxyphenyl)isoxazole-3-carboxylic acid, is reported to have a purity of 98%. This provides a benchmark for the expected purity of the target molecule after successful purification.

Potential Signaling Pathway Involvement

Derivatives of 5-phenylisoxazole-3-carboxylic acid have been identified as inhibitors of xanthine oxidase.[3] Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to conditions like gout. Inhibition of this enzyme is a therapeutic strategy for managing such conditions.

cluster_0 Purine Metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Inhibitor 5-(3-Methoxyphenyl)isoxazole -3-carboxylic acid (Potential Inhibitor) Xanthine_Oxidase Xanthine Oxidase Inhibitor->Xanthine_Oxidase

Caption: Inhibition of Xanthine Oxidase.

References

Overcoming solubility issues of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid in aqueous buffers.

Troubleshooting Guide

Issue: Precipitate Formation When Preparing Aqueous Buffer Solutions

Question: I am observing precipitation when I try to dissolve this compound in my aqueous buffer (e.g., PBS pH 7.4). How can I resolve this?

Answer: this compound, like many other 5-aryl-isoxazole-3-carboxylic acids, is expected to have low intrinsic aqueous solubility. The carboxylic acid moiety's solubility is highly pH-dependent. At neutral pH, a significant portion of the compound is in its less soluble, protonated form, leading to precipitation.

Troubleshooting Steps:

  • pH Adjustment: The most direct approach is to increase the pH of your buffer. By shifting the pH to be at least 1-2 units above the compound's pKa, you will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.

    • Recommendation: Prepare a stock solution of your compound in a small amount of organic solvent (e.g., DMSO) and then dilute it into a buffer with a higher pH (e.g., pH 8.5-9.5). Alternatively, if your experimental conditions allow, directly prepare your aqueous buffer at a higher pH.

  • Use of Co-solvents: Introducing a water-miscible organic co-solvent can significantly enhance solubility.

    • Recommendation: Prepare a concentrated stock solution of the compound in 100% DMSO. Then, dilute this stock into your aqueous buffer, ensuring the final concentration of DMSO is as low as possible (typically ≤1%) to avoid impacting your assay.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, increasing their aqueous solubility.

    • Recommendation: This method is suitable for preparing aqueous formulations. Consider using hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex with your compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: How does pH affect the solubility of this compound?

A2: this compound is a weak acid. At a pH below its pKa, it exists predominantly in its neutral, less soluble form. As the pH of the solution increases above the pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate anion.[1] Therefore, increasing the pH of the aqueous buffer is a primary strategy to enhance its solubility.

Q3: What are the recommended starting points for pH adjustment to improve solubility?

A3: A good starting point is to adjust the pH of your buffer to be at least 1 to 2 pH units above the predicted pKa of the carboxylic acid. For most aromatic carboxylic acids, the pKa is in the range of 4-5.[] Therefore, using a buffer with a pH of 7.4 or higher should improve solubility. For significant solubility enhancement, a pH of 8.5 to 9.5 may be necessary.[1]

Q4: What co-solvents can I use, and what is the maximum recommended concentration?

A4: Dimethyl sulfoxide (DMSO) is a common co-solvent for initial stock solutions in drug discovery.[4] Other options include ethanol, propylene glycol, and polyethylene glycol (PEG).[5][6] It is crucial to keep the final concentration of the organic co-solvent low in your aqueous working solution, typically at 1% or less, to avoid artifacts in biological assays.

Q5: Can I use cyclodextrins to improve solubility for in vivo studies?

A5: Yes, forming an inclusion complex with a cyclodextrin is a widely used technique to improve the aqueous solubility and bioavailability of poorly soluble drugs for both in vitro and in vivo applications.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher water solubility and low toxicity compared to other cyclodextrins.[8]

Q6: How do I determine the solubility of my compound under different conditions?

A6: You can perform a thermodynamic or kinetic solubility assay. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[9][10] Kinetic solubility assays are higher-throughput and are often used in early drug discovery to assess solubility after adding a DMSO stock solution to a buffer.[11][12][13]

Experimental Protocols

Protocol 1: Determining pH-Dependent Solubility

This protocol outlines the steps to determine the aqueous solubility of this compound at various pH values.

  • Preparation of Buffers: Prepare a series of buffers covering a pH range of 4 to 10 (e.g., citrate for pH 4-6, phosphate for pH 6-8, and borate for pH 8-10).

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in separate glass vials.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[10]

  • Sample Separation: After equilibration, separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a 0.22 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[14][15]

  • Data Analysis: Construct a pH-solubility profile by plotting the measured solubility (in µg/mL or µM) against the pH of the buffer.

Protocol 2: Solubility Enhancement using a Co-solvent (DMSO)

This protocol describes how to prepare an aqueous solution of the compound using DMSO as a co-solvent.

  • Prepare a Concentrated Stock Solution: Accurately weigh the compound and dissolve it in 100% DMSO to a high concentration (e.g., 10-50 mM). Ensure the compound is fully dissolved.

  • Serial Dilution (Optional): If a range of concentrations is needed, perform serial dilutions of the stock solution in 100% DMSO.

  • Dilution into Aqueous Buffer: Add a small volume of the DMSO stock solution to the pre-warmed (if required for the experiment) aqueous buffer to achieve the desired final concentration. For example, add 1 µL of a 10 mM DMSO stock to 999 µL of buffer to get a 10 µM solution with 0.1% DMSO.

  • Mixing: Mix thoroughly by vortexing or inversion. Visually inspect for any precipitation.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This is a common and economical method for preparing cyclodextrin inclusion complexes.[7]

  • Molar Ratio Selection: Determine the desired molar ratio of the compound to cyclodextrin (e.g., 1:1 or 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a recommended starting choice.

  • Kneading: Place the accurately weighed HP-β-CD in a mortar. Add a small amount of water to form a paste. Gradually add the weighed compound to the paste and knead for 30-60 minutes.[8]

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a fine powder.

  • Solubility Testing: The resulting powder can be used for solubility testing in aqueous buffers.

Quantitative Data Summary

While specific experimental values for this compound are not publicly available, the following table provides a conceptual framework for how solubility data could be presented. Researchers should generate their own data following the protocols above.

ConditionBuffer SystemCo-solventExpected Solubility Trend
AcidicCitrate Buffer, pH 4.0NoneVery Low
NeutralPhosphate-Buffered Saline, pH 7.4NoneLow
BasicBorate Buffer, pH 9.0NoneIncreased
Neutral + Co-solventPhosphate-Buffered Saline, pH 7.41% DMSOModerate Increase
Neutral + CyclodextrinPhosphate-Buffered Saline, pH 7.45% (w/v) HP-β-CDSignificant Increase

Visualizations

G start Start: Solubility Issue (Precipitation in Aqueous Buffer) ph_check Is the buffer pH > 8.0? start->ph_check cyclodextrin Alternative: Use cyclodextrins (e.g., HP-β-CD) start->cyclodextrin Advanced Formulation ph_adjust Action: Increase buffer pH (e.g., to pH 8.5-9.5) ph_check->ph_adjust No cosolvent Action: Use a co-solvent (e.g., prepare stock in DMSO) ph_check->cosolvent Yes success Success: Compound Dissolved ph_adjust->success cosolvent->success fail Issue Persists: Re-evaluate concentration or try alternative method cosolvent->fail cyclodextrin->success

Caption: Troubleshooting flowchart for solubility issues.

Caption: Effect of pH on carboxylic acid ionization and solubility.

G start 1. Weigh excess solid compound add_buffer 2. Add known volume of buffer start->add_buffer equilibrate 3. Equilibrate (e.g., 24h shaking) add_buffer->equilibrate separate 4. Centrifuge & Filter supernatant equilibrate->separate quantify 5. Quantify concentration (HPLC or LC-MS) separate->quantify

Caption: Workflow for a thermodynamic solubility experiment.

References

Technical Support Center: 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid - Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing and degradation pathways of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on the chemistry of the isoxazole ring, this compound is potentially susceptible to degradation under several conditions. The primary degradation pathways to consider are photodegradation, hydrolysis (especially under basic conditions), thermal stress, and oxidation.[1][2][3][4] The isoxazole ring is known to be photoreactive and can undergo ring-opening reactions upon exposure to UV light.[5][6][7] Under basic conditions, the isoxazole ring can be unstable and may lead to decomposition products.[2]

Q2: My assay results for this compound are inconsistent. What could be the cause?

A2: Inconsistent assay results can stem from the degradation of the compound. Given the photosensitivity of isoxazoles, exposure of your samples or stock solutions to light, especially UV light, could lead to photodegradation and thus lower than expected concentrations.[1][8] Ensure that all handling and storage of the compound and its solutions are performed under light-protected conditions. Additionally, consider the pH of your sample matrix, as basic conditions can promote degradation.[2]

Q3: I am observing a loss of potency in my formulation containing this compound during storage. What stability issues should I investigate?

A3: A loss of potency during storage suggests potential instability of the compound. It is crucial to conduct forced degradation studies to identify the conditions under which the compound degrades.[9][10] Key factors to investigate include thermal stability, photostability, and hydrolytic stability across a range of pH values.[11][12] The results of these studies will help in identifying the degradation products and in developing a stable formulation and appropriate storage conditions.

Q4: What are the initial steps for conducting a forced degradation study on this compound?

A4: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a drug substance. The initial steps involve subjecting a solution of this compound to various stress conditions, including:

  • Acidic and basic hydrolysis: Treatment with acids (e.g., 0.1N HCl) and bases (e.g., 0.1N NaOH) at room temperature and elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal stress: Heating the solid compound and a solution of the compound at elevated temperatures (e.g., 60-80°C).

  • Photostability: Exposing the solid compound and a solution to UV and visible light as per ICH Q1B guidelines.

Troubleshooting Guides

Problem Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Degradation of the compound.1. Protect samples from light during preparation and analysis. 2. Control the pH of the mobile phase and sample diluent. 3. Analyze a freshly prepared sample as a control. 4. If degradation is suspected, perform forced degradation studies to identify the degradation products.[9]
Low assay values Compound degradation due to light exposure or inappropriate pH.1. Prepare and store stock solutions and samples in amber vials or wrapped in aluminum foil. 2. Buffer the sample solution to a neutral or slightly acidic pH if the compound is found to be unstable in basic conditions.
Precipitation in stock solution Poor solubility or degradation leading to insoluble products.1. Verify the solubility of the compound in the chosen solvent. 2. Consider using a co-solvent system. 3. If degradation is suspected, analyze the precipitate to identify its composition.
Color change of the compound or solution upon storage Photodegradation or oxidative degradation.1. Store the compound and its solutions protected from light. 2. Consider storing under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Quantitative Data Summary

Forced degradation studies are necessary to generate quantitative data on the stability of this compound. The following table illustrates the type of data that would be collected from such studies. (Note: The following data is hypothetical and for illustrative purposes only).

Stress Condition Duration Temperature % Degradation Number of Degradants
0.1 M HCl24 hours60°C5%1
0.1 M NaOH8 hours60°C25%2
3% H₂O₂24 hours25°C15%2
Thermal (Solid)48 hours80°C<1%0
Photolytic (Solution)1.2 million lux hours25°C30%3

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.2 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.

    • Incubate the solution at 60°C for 8 hours.

    • At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.2 M HCl, and dilute with mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of water.

    • Incubate at 60°C for 24 hours and analyze at specified time points.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.

Protocol 2: Forced Degradation Study - Photostability
  • Sample Preparation:

    • Place a thin layer of the solid compound in a transparent container.

    • Prepare a solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent and place it in a transparent container.

    • Prepare dark controls by wrapping identical containers in aluminum foil.

  • Exposure: Expose the samples to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Analysis: At the end of the exposure, analyze the solid and solution samples, along with the dark controls, by a stability-indicating HPLC method.

Visualizations

Experimental_Workflow_Forced_Degradation cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API This compound StockSolution Stock Solution (1 mg/mL) API->StockSolution Acid Acidic Hydrolysis (0.1 M HCl, 60°C) StockSolution->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) StockSolution->Base Oxidative Oxidative Stress (3% H2O2, 25°C) StockSolution->Oxidative Thermal Thermal Stress (Solid & Solution, 80°C) StockSolution->Thermal Photolytic Photolytic Stress (ICH Q1B) StockSolution->Photolytic HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC MassSpec LC-MS for Degradant ID HPLC->MassSpec StabilityProfile Establish Stability Profile HPLC->StabilityProfile DegradationPathways Identify Degradation Pathways MassSpec->DegradationPathways

Caption: Workflow for forced degradation studies.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Base-catalyzed) cluster_photolysis Photolysis (UV) cluster_oxidation Oxidation Parent 5-(3-Methoxyphenyl)isoxazole- 3-carboxylic acid RingOpened β-Ketonitrile Derivative Parent->RingOpened OH- Isomer Azirine Intermediate Parent->Isomer Oxidized Oxidized Degradants Parent->Oxidized [O] Rearranged Oxazole Derivative Isomer->Rearranged

Caption: Potential degradation pathways for the isoxazole ring.

References

Troubleshooting unexpected side reactions in the synthesis of isoxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isoxazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side reactions and optimize their synthetic protocols.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis of isoxazole derivatives.

Issue 1: Low Yield of Isoxazole Product

Question: My isoxazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Answer:

Low yields in isoxazole synthesis can arise from several factors, most commonly related to the stability of the nitrile oxide intermediate and the reaction conditions. Here is a step-by-step guide to troubleshoot this issue.

Potential Causes and Solutions:

  • Decomposition of Nitrile Oxide: Nitrile oxides are often unstable and can dimerize to form furoxans, a common side reaction that competes with the desired cycloaddition.[1][2]

    • Solution: Generate the nitrile oxide in situ at a low temperature to ensure it reacts promptly with the alkyne.[1] Slow addition of the nitrile oxide precursor to the reaction mixture can also help maintain a low concentration of the dipole, favoring the reaction with the dipolarophile.[2][3]

  • Suboptimal Reaction Conditions: Temperature and solvent choice are critical parameters that significantly influence reaction outcomes.[2]

    • Solution: While higher temperatures can increase the reaction rate, they can also promote the decomposition of the nitrile oxide.[1] It is crucial to optimize the temperature for your specific substrates. The choice of solvent can affect the solubility of reactants and the reaction rate.[2] Experiment with different solvents to find the optimal conditions.

  • Inefficient Nitrile Oxide Generation: The method used to generate the nitrile oxide is critical for a successful reaction.

    • Solution: Common methods for generating nitrile oxides include the use of mild oxidants on aldoximes or a base on hydroximoyl chlorides.[4] Ensure that the chosen method is compatible with your starting materials and that the reagents used (e.g., base, oxidant) are of high quality.[2]

  • Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can significantly slow down the reaction rate.[1]

    • Solution: If possible, consider using starting materials with less steric hindrance. Alternatively, prolonged reaction times or higher temperatures may be necessary, but be mindful of potential side reactions.

Issue 2: Poor Regioselectivity in 1,3-Dipolar Cycloaddition

Question: I am observing a mixture of regioisomers (e.g., 3,4- and 3,5-disubstituted isoxazoles) in my reaction. How can I improve the regioselectivity?

Answer:

Regioselectivity in the 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a common challenge, governed by both electronic and steric factors.[1][4]

Strategies to Control Regioselectivity:

  • Catalysis: The use of catalysts is a well-established method to control regioselectivity.

    • Copper(I) Catalysts: Copper(I) catalysts, such as CuI or in situ generated catalysts from CuSO₄ and a reducing agent, are known to reliably produce 3,5-disubstituted isoxazoles.[1][3][4]

    • Ruthenium Catalysts: Ruthenium catalysts have also been employed to achieve high regioselectivity.[1][3]

  • Solvent and Temperature Effects:

    • Solvent Choice: The polarity of the solvent can influence the regiochemical outcome.[1][2] Experimenting with less polar solvents may favor the formation of the desired isomer.

    • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity.[1]

  • Substituent Effects:

    • Electronic Effects: The electronic properties of the substituents on both the nitrile oxide and the alkyne play a significant role. Electron-withdrawing groups on the alkyne can influence the regioselectivity.[3][4]

    • Steric Effects: Large, bulky substituents will tend to position themselves away from each other in the transition state, which generally favors the formation of the 3,5-isomer in reactions with terminal alkynes.[1]

Targeting the 3,4-Regioisomer:

The synthesis of 3,4-disubstituted isoxazoles is often more challenging.[1] Here are some alternative strategies:

  • Enamine-based [3+2] Cycloaddition: A metal-free approach involving the reaction of in situ generated nitrile oxides with enamines has been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[1]

  • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can be tuned to selectively produce 3,4-disubstituted isoxazoles.[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing the isoxazole ring?

A1: The two most common and versatile methods are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[2][5] Other methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[2][6]

Q2: I am observing the formation of furoxan as a major byproduct. How can I minimize this?

A2: Furoxan is formed by the dimerization of the nitrile oxide.[1][2] To minimize its formation, you can:

  • Maintain a low concentration of the nitrile oxide: This can be achieved by generating it in situ and ensuring it reacts quickly with the alkyne.[1]

  • Slow addition: If not generating the nitrile oxide in situ, add it slowly to the reaction mixture.[3]

  • Use an excess of the alkyne: Using a stoichiometric excess of the alkyne can help it outcompete the dimerization reaction.[2][3]

  • Optimize temperature: Lowering the reaction temperature may reduce the rate of dimerization more significantly than the desired cycloaddition.[3]

Q3: Are there any "green" or more environmentally friendly approaches to isoxazole synthesis?

A3: Yes, several more sustainable methods have been developed. These include:

  • Reactions in aqueous media: Some syntheses of isoxazole derivatives can be performed efficiently in water, which simplifies work-up and reduces the use of organic solvents.[7][8]

  • Ultrasound irradiation: The use of ultrasound has been shown to enhance reaction efficiency, improve mass transfer, and reduce side reactions like dimerization in some isoxazole syntheses.[9]

Q4: How can I purify my isoxazole derivative if it is difficult to separate from byproducts?

A4: Isoxazoles can sometimes be challenging to purify.[1] If standard column chromatography is not effective, consider the following:

  • Optimize chromatographic conditions: Experiment with different solvent systems (eluents) and stationary phases (e.g., different types of silica gel, alumina).

  • Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

  • Alternative purification techniques: Depending on the properties of your compound, techniques like preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) may be necessary.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield and Regioselectivity (Illustrative)

EntryCatalystSolventTemperature (°C)Yield (%)Regioisomeric Ratio (3,5- : 3,4-)
1NoneToluene804570:30
2NoneDichloromethane256085:15
3CuI (10 mol%)Toluene2592>99:1
4RuCl₂(PPh₃)₃ (5 mol%)Dichloromethane2588>99:1

Note: This table provides illustrative data based on general trends reported in the literature. Actual results will vary depending on the specific substrates used.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is adapted from established methods for achieving high regioselectivity.[1][4]

  • Catalyst Preparation (if generating in situ): To a solution of CuSO₄·5H₂O (0.1 mmol) in water (2 mL), add sodium ascorbate (0.2 mmol) and stir until the color changes, indicating the formation of Cu(I).

  • Nitrile Oxide Generation: In a separate flask, dissolve the hydroximoyl chloride (1.1 mmol) in a suitable organic solvent (e.g., THF, 5 mL).

  • Cycloaddition: To the catalyst mixture, add the terminal alkyne (1.0 mmol). Then, add the solution of the hydroximoyl chloride dropwise over a period of 30 minutes at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Isoxazole Yield check_dimer Check for Furoxan Dimer by TLC/LC-MS start->check_dimer dimer_present Dimer Present check_dimer->dimer_present Yes dimer_absent Dimer Absent check_dimer->dimer_absent No solution_dimer Generate Nitrile Oxide in situ Slowly Add Precursor Lower Temperature dimer_present->solution_dimer check_conditions Review Reaction Conditions (Temp, Solvent, Base) dimer_absent->check_conditions solution_dimer->check_conditions optimize_conditions Optimize Temperature and Solvent Verify Reagent Quality check_conditions->optimize_conditions Suboptimal check_sterics Assess Steric Hindrance check_conditions->check_sterics Optimal end Improved Yield optimize_conditions->end solution_sterics Increase Reaction Time/Temp Modify Substrates if Possible check_sterics->solution_sterics High check_sterics->end Low solution_sterics->end

Caption: A troubleshooting workflow for diagnosing and resolving low yield in isoxazole synthesis.

Regioselectivity_Factors regioselectivity Regioselectivity Control electronic Electronic Effects (Substituent Groups) regioselectivity->electronic steric Steric Hindrance regioselectivity->steric catalysis Catalysis (Cu(I), Ru) regioselectivity->catalysis conditions Reaction Conditions (Solvent, Temperature) regioselectivity->conditions outcome Desired Regioisomer (e.g., 3,5- or 3,4-) electronic->outcome steric->outcome catalysis->outcome conditions->outcome

Caption: Key factors influencing the regioselectivity of 1,3-dipolar cycloaddition for isoxazole synthesis.

References

Technical Support Center: Optimizing Amide Coupling Reactions for 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting advice, experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in successfully performing amide coupling reactions with 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the amide coupling process.

Q1: My reaction shows low or no conversion, and I'm recovering my starting carboxylic acid. What should I do?

A1: This is a common issue often related to inefficient activation of the carboxylic acid. The electron-withdrawing nature of the isoxazole ring can impact the reactivity of the carboxyl group.[1]

  • Problem: Inefficient Carboxylic Acid Activation

    • Solution 1: Switch to a More Powerful Coupling Reagent. If you are using a carbodiimide like EDC, consider switching to a more potent uronium/aminium salt such as HATU or HBTU, or a phosphonium salt like PyBOP.[1] These reagents are known for higher coupling efficiency, especially with challenging substrates.[2]

    • Solution 2: Pre-activate the Carboxylic Acid. Before adding your amine, allow the this compound to stir with the coupling reagent and any additives (like HOBt or HOAt) for 15-30 minutes. This ensures the formation of the active ester intermediate.[1]

    • Solution 3: Ensure Anhydrous Conditions. Water can hydrolyze the activated intermediates, leading back to the starting carboxylic acid. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Problem: Poor Nucleophilicity of the Amine

    • Solution 1: Increase Reaction Temperature. Gently heating the reaction (e.g., to 40-50 °C) can increase the rate, particularly for sterically hindered or electron-deficient amines. Monitor the reaction closely by TLC or LC-MS to avoid product degradation.[1]

    • Solution 2: Increase Reagent Equivalents. Using a slight excess (1.2-1.5 equivalents) of the amine and coupling reagent can help drive the reaction to completion.[1]

Q2: The reaction is messy, showing multiple side products on my TLC or LC-MS. How can I improve selectivity?

A2: Side product formation is typically caused by the reactivity of the coupling reagents themselves or instability of the intermediates.

  • Problem: Formation of N-acylurea byproduct (with EDC, DCC, DIC)

    • Explanation: The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[3]

    • Solution: Use an Additive. Including 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) in the reaction mixture intercepts the O-acylisourea to form an active ester, which is less prone to this side reaction.[4]

  • Problem: Guanidinylation of the Amine (with HATU, HBTU)

    • Explanation: This occurs when the coupling reagent reacts directly with the amine starting material.[1]

    • Solution 1: Optimize Order of Addition. Pre-activate the carboxylic acid with HATU before adding the amine. The generally recommended order is: Acid + Coupling Reagent -> Stir -> Amine -> Base.[1]

    • Solution 2: Use Stoichiometric Amounts. Avoid using a large excess of the uronium reagent.[1]

Q3: The purification of my final amide is difficult. What strategies can I employ?

A3: Purification challenges often arise from water-soluble byproducts or impurities with similar polarity to the product.

  • Problem: Removal of Water-Soluble Byproducts (e.g., EDC-urea, HOBt)

    • Solution: Perform an Aqueous Workup. A standard workup procedure involving sequential washes with a dilute acid (e.g., 1N HCl), a dilute base (e.g., saturated NaHCO₃), and brine is highly effective. The acid wash removes unreacted amine and basic components, while the base wash removes unreacted carboxylic acid and additives like HOBt.[1]

  • Problem: Co-elution of Product and Impurities during Chromatography

    • Solution 1: Optimize Chromatography Conditions. Screen different solvent systems (e.g., ethyl acetate/hexanes, methanol/DCM) to achieve better separation on silica gel.

    • Solution 2: Consider Recrystallization. If the product is a solid, recrystallization can be a highly effective method for purification at scale.[5]

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for success. The following table summarizes the most common options for coupling this compound.

Reagent ClassExample(s)Typical Equivalents (vs. Acid)Recommended Base (Equivalents)Recommended Solvent(s)Pros & Cons
Uronium/Aminium Salts HATU, HBTU1.1 - 1.2DIPEA (2.0 - 3.0)DMF, NMP, DCMPros: High efficiency, fast reaction times, good for hindered substrates.[2] Cons: Expensive, can cause guanidinylation side reaction.[1]
Carbodiimides EDC, DIC, DCC1.2 - 1.5DIPEA, TEA, or DMAP (2.0 - 3.0)DCM, DMFPros: Cost-effective, readily available. Cons: Lower reactivity, risk of N-acylurea formation without additives, potential for racemization.[3][4]
Phosphonium Salts PyBOP, BOP1.1 - 1.2DIPEA (2.0 - 3.0)DMF, DCMPros: High efficiency, low risk of guanidinylation. Cons: Can be toxic (BOP generates HMPA), more expensive than carbodiimides.

Experimental Protocols

The following are detailed, standardized protocols for common coupling methods. Always perform reactions in a well-ventilated fume hood under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: HATU-Mediated Amide Coupling (Recommended Starting Point)

This protocol is robust and generally provides high yields.

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Reagent Addition: Add anhydrous DMF (or DCM) to dissolve the acid. Add HATU (1.1 eq).

  • Pre-activation: Stir the mixture at room temperature for 15 minutes.

  • Amine Addition: Add the desired amine (1.0 - 1.2 eq) to the mixture.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq) dropwise.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling (Economical Alternative)

This is a cost-effective method suitable for many substrates.

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Solvent: Add anhydrous DMF (or DCM) and cool the mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC·HCl (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Base Addition: Add DIPEA or Triethylamine (TEA) (2.0 - 3.0 eq) dropwise.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup & Purification: Follow steps 7 and 8 from Protocol 1. The aqueous washes are particularly important here to remove the urea byproduct and HOBt.

Visualizations: Workflows and Logic Diagrams

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Dissolve Acid & Coupling Reagent in Anhydrous Solvent preactivate 2. Pre-activate (15 min) prep->preactivate Inert Atmosphere add_amine 3. Add Amine preactivate->add_amine add_base 4. Add Base (DIPEA) add_amine->add_base react 5. Stir at RT (Monitor by TLC/LC-MS) add_base->react workup 6. Aqueous Workup (Acid/Base/Brine Washes) react->workup Reaction Complete purify 7. Dry, Concentrate & Purify (Chromatography) workup->purify product Final Amide Product purify->product

Caption: General workflow for amide coupling reactions.

Troubleshooting Logic Diagram

G cluster_low cluster_side start Reaction Start check_conversion Check Conversion by TLC/LC-MS start->check_conversion low_yield Issue: Low/No Conversion check_conversion->low_yield <95% Conversion of SM side_products Issue: Side Products check_conversion->side_products Multiple Spots complete Reaction Complete & Clean: Proceed to Workup check_conversion->complete Clean Conversion sol_reagent Switch to HATU/PyBOP low_yield->sol_reagent Cause: Poor Activation sol_preactivate Pre-activate Acid low_yield->sol_preactivate sol_temp Increase Temperature low_yield->sol_temp Cause: Slow Reaction sol_additive Add HOBt/HOAt (for EDC) side_products->sol_additive Cause: N-Acylurea sol_order Change Order of Addition (for HATU) side_products->sol_order Cause: Guanidinylation

Caption: Troubleshooting logic for common reaction issues.

References

How to avoid racemization during the derivatization of isoxazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid racemization during the derivatization of isoxazole compounds. The information is presented in a question-and-answer format to directly address potential issues encountered in experimental work.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the derivatization of chiral isoxazole compounds?

A1: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemic mixture). In drug development, the three-dimensional structure of a molecule is often critical for its biological activity and therapeutic efficacy. One enantiomer may be active while the other is inactive or even cause undesirable side effects. Therefore, maintaining the stereochemical integrity of a chiral center during chemical transformations is crucial.

Q2: What is the primary chemical mechanism that leads to racemization in isoxazole derivatives?

A2: The most common cause of racemization, particularly for chiral centers alpha (α) to an activating group like a carbonyl or nitro group, is the formation of a planar, achiral intermediate such as an enol or enolate. If the chiral center has an acidic proton, a base can remove it, leading to a flat intermediate. Subsequent reprotonation can occur from either face of this planar molecule, resulting in a loss of the original stereochemistry. While isoxazole rings themselves are aromatic and generally stable, substituents on the isoxazole ring or on side chains attached to it can be susceptible to racemization under certain reaction conditions.

Q3: Which experimental factors have the most significant impact on the degree of racemization?

A3: Several factors can influence the extent of racemization during the derivatization of isoxazole compounds. These include:

  • Temperature: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for enolization or other racemization pathways.

  • Base/Acid Strength: Strong bases can readily deprotonate at the chiral center, leading to enolate formation. Similarly, strong acids can catalyze enolization.

  • Solvent: The choice of solvent can affect the stability of charged intermediates. Aprotic solvents are often preferred when working with strong bases to avoid proton exchange that can lead to racemization.

  • Reaction Time: Longer reaction times increase the likelihood of racemization, especially if the chiral center is labile under the reaction conditions.

  • Activating/Coupling Reagents: In reactions involving the activation of a carboxylic acid adjacent to a chiral center, the choice of coupling reagent is critical. Some reagents can promote the formation of racemization-prone intermediates like oxazolones.

Troubleshooting Guide

Problem: I am observing a loss of enantiomeric excess (ee) in my isoxazole derivative after performing a reaction.

Potential Cause Suggested Solution
Reaction temperature is too high. Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). While this may slow down the reaction rate, it will also reduce the rate of racemization.
The base being used is too strong or is not sterically hindered. Use a weaker, non-nucleophilic, or sterically hindered base. For example, consider using diisopropylethylamine (DIPEA) instead of triethylamine (TEA). In some cases, inorganic bases like potassium carbonate may be milder.
The reaction is being run under strongly acidic or basic conditions. If possible, adjust the reaction to be performed under neutral or near-neutral pH conditions. Use of buffered solutions during workup can also prevent racemization.
The solvent is promoting racemization. Switch to an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM), especially when strong bases are necessary.
The activating/coupling reagent is known to cause racemization. For amide bond formation, use coupling reagents known to suppress racemization, such as those that incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). Onium salts like HATU and HBTU are often effective at suppressing racemization.
Racemization is occurring during purification. If using silica gel chromatography, the acidic nature of the silica can sometimes cause racemization. Consider neutralizing the silica gel with a base (e.g., triethylamine in the eluent) or using an alternative purification method like crystallization or preparative HPLC with a suitable chiral stationary phase.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with Minimal Racemization

This protocol is designed for the coupling of a chiral isoxazole-containing carboxylic acid with an amine, minimizing the risk of racemization at a chiral center alpha to the carboxyl group.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the chiral isoxazole carboxylic acid (1.0 equivalent) and the amine (1.0-1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a racemization-suppressing coupling reagent such as HATU (1.0 equivalent) to the cooled solution.

  • Base Addition: Add a hindered base, such as diisopropylethylamine (DIPEA) (2.0 equivalents), dropwise to the mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction with a neutral or mildly acidic aqueous solution (e.g., saturated ammonium chloride).

  • Extraction and Purification: Extract the product with a suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on neutralized silica gel or by crystallization.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC or SFC.

Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® series) are often a good starting point.

  • Mobile Phase Screening:

    • Normal Phase: Begin with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in various ratios (e.g., 90:10, 80:20). If the analyte is basic, adding a small amount of a basic modifier like diethylamine (0.1%) can improve peak shape. If it is acidic, an acidic modifier like trifluoroacetic acid (0.1%) may be beneficial.

    • Reversed Phase: Use a mobile phase of water (often with a buffer like ammonium bicarbonate) and an organic modifier like acetonitrile or methanol.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Injection and Analysis: Inject the sample onto the chiral column and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess can be calculated using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Data Presentation

The following table provides a hypothetical comparison of coupling reagents and their effect on the enantiomeric excess of a final product. This data is illustrative and actual results may vary depending on the specific substrates and conditions.

Coupling Reagent Additive Base Temperature (°C) Enantiomeric Excess (ee %)
DCCNoneTEA2575
DCCHOBtTEA2592
EDCIHOBtDIPEA0 to 2597
HATUNoneDIPEA0 to 25>99
PyBOPNoneDIPEA0 to 2598

Data is for illustrative purposes only.

Visualizations

Racemization_Pathway cluster_0 Chiral Starting Material cluster_1 Racemization Conditions cluster_2 Planar Intermediate cluster_3 Product Mixture Start Enantiomerically Pure Isoxazole Derivative Conditions Strong Base or Acid High Temperature Start->Conditions Reaction Intermediate Achiral Enolate/Enol Intermediate Conditions->Intermediate Forms Product Racemic Mixture (R and S Enantiomers) Intermediate->Product Protonation

Caption: General pathway for racemization via a planar intermediate.

Experimental_Workflow A Select Mild Reaction Conditions B Choose Appropriate Solvent and Base A->B C Use Racemization-Suppressing Coupling Reagents B->C D Monitor Reaction Closely C->D E Neutralize During Workup D->E F Purify Under Non-Racemizing Conditions E->F G Analyze Enantiomeric Excess (ee) F->G

Caption: Workflow for minimizing racemization during derivatization.

Resolving ambiguous NMR peaks in the characterization of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous Nuclear Magnetic Resonance (NMR) peaks encountered during the characterization of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound, and where is peak ambiguity most likely to occur?

A: The structure of this compound contains three distinct regions: the 3-methoxyphenyl ring, the isoxazole ring, and the carboxylic acid group. Ambiguity and peak overlap are most common in the aromatic region of the ¹H NMR spectrum (approximately 7.0-8.0 ppm), where the signals from the four protons of the methoxyphenyl ring and the lone isoxazole proton reside.[1][2] The carboxylic acid proton is expected to be a broad singlet far downfield.[3][4]

Below are the predicted chemical shifts based on analyses of similar structures.

Data Presentation: Predicted NMR Chemical Shifts

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Proton Assignment Predicted δ (ppm) Multiplicity Integration
Carboxylic Acid (-COOH) 13.0 - 14.0 broad s 1H
Aromatic (H-2') 7.55 - 7.65 t, J≈2.0 Hz 1H
Aromatic (H-6') 7.45 - 7.55 dd, J≈8.0, 2.0 Hz 1H
Aromatic (H-5') 7.40 - 7.50 t, J≈8.0 Hz 1H
Aromatic (H-4') 7.10 - 7.20 dd, J≈8.0, 2.0 Hz 1H
Isoxazole (H-4) 7.25 - 7.35 s 1H

| Methoxy (-OCH₃) | 3.80 - 3.90 | s | 3H |

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

Carbon Assignment Predicted δ (ppm)
Isoxazole (C-5) 168.0 - 170.0
Carboxylic Acid (-COOH) 160.0 - 162.0
Aromatic (C-3') 159.5 - 160.5
Isoxazole (C-3) 157.0 - 159.0
Aromatic (C-1') 129.0 - 130.0
Aromatic (C-5') 130.5 - 131.5
Aromatic (C-6') 118.0 - 119.0
Aromatic (C-4') 116.5 - 117.5
Aromatic (C-2') 111.0 - 112.0
Isoxazole (C-4) 98.0 - 100.0

| Methoxy (-OCH₃) | 55.0 - 56.0 |

Q2: The signal for my carboxylic acid proton is very broad and its integration is inaccurate. In some cases, it's missing entirely. Why does this happen?

A: The proton of a carboxylic acid is highly acidic and readily exchanges with other acidic protons, such as trace amounts of water in the deuterated solvent.[4] This chemical exchange process is often on a similar timescale to NMR acquisition, leading to significant peak broadening.[5] In protic solvents like CD₃OD or D₂O, the proton will rapidly exchange with deuterium, causing the signal to disappear completely. This disappearance upon adding a drop of D₂O is a common method to confirm the identity of an exchangeable proton.[3][6]

Q3: My ¹H NMR spectrum shows more aromatic signals than expected. Could this be due to rotational isomers (rotamers)?

A: While less common for this specific structure, complex NMR spectra can sometimes result from the presence of rotamers, which are isomers that differ by rotation around a single bond. If the energy barrier to rotation is high enough, you may see distinct sets of peaks for each conformer. A standard troubleshooting technique is to acquire the spectrum at an elevated temperature. Increasing the temperature provides enough energy to overcome the rotational barrier, causing faster interconversion on the NMR timescale and leading to the coalescence of the separate signals into a single, averaged set of peaks.[7]

Q4: How can I definitively assign the proton and carbon signals for the isoxazole ring?

A: The most reliable method is to use 2D NMR spectroscopy.[8][9]

  • HSQC (Heteronuclear Single Quantum Coherence) will show a direct correlation between the isoxazole proton (H-4) and the carbon it is attached to (C-4).[10]

  • HMBC (Heteronuclear Multiple Bond Correlation) is crucial for confirming the ring structure. You should observe correlations from the isoxazole proton (H-4) to the carbons two and three bonds away, namely C-3 and C-5.[10] You would also expect to see correlations from the H-4 proton to the carboxylic acid carbon.

Troubleshooting Guide for Ambiguous Peaks

Problem: The ¹H NMR spectrum of this compound displays severe signal overlap in the aromatic region (7.0-8.0 ppm), making it impossible to assign specific protons or interpret their coupling patterns.

G cluster_start cluster_step1 Step 1: Solvent Analysis cluster_step2 Step 2: 2D NMR cluster_step3 Step 3: Advanced Methods cluster_end Start Ambiguous 1D NMR Spectrum (Overlapping Aromatic Signals) Solvent Acquire Spectra in Different Solvents (e.g., CDCl₃, Benzene-d₆, DMSO-d₆) Start->Solvent Initial Approach TwoD_NMR Perform 2D NMR Experiments - COSY: Identify H-H couplings - HSQC: Link H to attached C - HMBC: Map long-range H-C network Solvent->TwoD_NMR If ambiguity persists End Unambiguous Peak Assignment and Structural Confirmation Solvent->End If peaks resolve Shift Use Lanthanide Shift Reagents (e.g., Eu(fod)₃) to induce chemical shift separation TwoD_NMR->Shift For severe, unresolved overlap TwoD_NMR->End If structure confirmed Shift->End If peaks resolve

Step 1: Alter the Chemical Environment with a Different Solvent

A simple yet powerful first step is to re-acquire the spectrum in a different deuterated solvent.[6] Aromatic solvents like benzene-d₆ can cause significant, non-uniform changes in chemical shifts compared to solvents like CDCl₃ or DMSO-d₆, a phenomenon known as Aromatic Solvent-Induced Shift (ASIS). This can often resolve overlapping signals.[11]

Data Presentation: Hypothetical Solvent-Induced Shifts

Table 3: Example of ¹H Chemical Shift Variation in Different Solvents

Proton Assignment δ in CDCl₃ (ppm) δ in Benzene-d₆ (ppm) Δδ (ppm)
H-2' / H-6' 7.50 (multiplet) 7.25 (doublet) -0.25
H-4' / H-5' 7.50 (multiplet) 7.38 (triplet) -0.12

| Isoxazole H-4 | 7.30 | 6.95 | -0.35 |

Experimental Protocol: Solvent Effect Analysis

  • Sample Preparation: Prepare three separate, identically concentrated solutions of your compound (e.g., 5-10 mg) in 0.6 mL of CDCl₃, DMSO-d₆, and Benzene-d₆.

  • Internal Standard: Add a minimal amount of tetramethylsilane (TMS) to each sample for accurate referencing (δ = 0.00 ppm).

  • NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical conditions (temperature, number of scans, pulse width).

  • Data Analysis: Process and compare the spectra to identify the solvent system that provides the best signal dispersion in the aromatic region.

Step 2: Elucidate Connectivity with 2D NMR Spectroscopy

If changing the solvent is insufficient, 2D NMR techniques are required to definitively establish molecular connectivity, even with overlapping signals.[12][13]

G cluster_mol Molecular Fragment (Methoxyphenyl Ring) cluster_cosy COSY: ¹H-¹H Correlation (3-bond) cluster_hmbc HMBC: ¹H-¹³C Correlation (2-3 bonds) mol_label C1'—C6'—H6'      |     C5'—H5' H5 H-5' H6 H-6' H5->H6 J-coupling H6_hmbc H-6' C1_hmbc C-1' H6_hmbc->C1_hmbc 3JCH C5_hmbc C-5' H6_hmbc->C5_hmbc 2JCH

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled, typically those separated by two or three bonds. This allows you to trace the connectivity within the methoxyphenyl ring and distinguish it from the isolated isoxazole proton.[8]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to. This is essential for assigning the carbon spectrum and confirming the number of unique proton environments.[13]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Detects correlations between protons and carbons over two to three bonds. This is the most powerful tool for piecing together the molecular skeleton, confirming the attachment of the methoxyphenyl ring to the isoxazole C-5 position and the carboxylic acid to the C-3 position.[9]

Experimental Protocol: 2D NMR Analysis

  • Sample Preparation: Prepare a moderately concentrated sample (15-20 mg) in a suitable deuterated solvent (e.g., DMSO-d₆) to ensure a good signal-to-noise ratio.

  • Acquisition: Run standard COSY, HSQC, and HMBC pulse sequences. Ensure a sufficient number of scans, particularly for the less sensitive HMBC experiment.

  • Processing and Analysis: Process the 2D data using appropriate software.

    • In the COSY spectrum, look for cross-peaks that connect adjacent aromatic protons.

    • In the HSQC spectrum, assign each carbon by finding its correlation to an already assigned (or identifiable) proton.

    • In the HMBC spectrum, trace long-range correlations. For example, look for a correlation from the methoxy protons (~3.8 ppm) to the C-3' carbon (~160 ppm) to confirm their placement.

Step 3: Induce Peak Separation with Lanthanide Shift Reagents

For exceptionally stubborn cases of peak overlap, the use of a lanthanide shift reagent (LSR) can be considered. These are paramagnetic complexes, such as Eu(fod)₃, that coordinate to Lewis basic sites in the molecule (like the carboxylic acid oxygen or isoxazole nitrogen).[14][15] This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift dependent on the distance from the lanthanide ion.[16] This often "drags" overlapping signals apart, simplifying the spectrum.[17]

Experimental Protocol: Lanthanide Shift Reagent Study

  • Sample Purity: Ensure the sample and solvent (typically CDCl₃) are extremely dry, as water complexes strongly with LSRs and inhibits their function.[17]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the pure compound.

  • Titration: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same solvent. Add small, measured aliquots of the LSR solution to the NMR tube, acquiring a new spectrum after each addition.

  • Data Analysis: Track the movement of each proton signal as a function of LSR concentration. This allows you to correlate signals that move together and resolve previously overlapping multiplets. Use with caution, as LSRs can also cause peak broadening.[15]

References

Strategies to reduce impurities in the final product of isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities in the final product of isoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing isoxazoles?

A1: The two most prevalent methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of an alkyne with a nitrile oxide and the condensation reaction of a 1,3-dicarbonyl compound with hydroxylamine.[1][2][3]

Q2: What are the typical impurities encountered in isoxazole synthesis?

A2: Common impurities include regioisomers (in cases of unsymmetrical starting materials), furoxans (dimers of nitrile oxides in 1,3-dipolar cycloadditions), unreacted starting materials, and side products from competing reactions. For instance, in the synthesis from chalcones, isoxazoline and chalcone oxime can be significant byproducts.[4][5]

Q3: How can I monitor the progress of my isoxazole synthesis and detect impurities?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress and getting a preliminary assessment of the purity.[5] For detailed analysis and quantification of impurities, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[6][7] NMR can be particularly useful for identifying and quantifying regioisomers.[8]

Q4: Are there green synthesis approaches that can minimize impurities?

A4: Yes, green chemistry approaches such as ultrasound-assisted synthesis have been shown to reduce reaction times, increase yields, and minimize the formation of byproducts.[9] Reactions in aqueous media are also being explored to reduce the use of hazardous organic solvents and can sometimes lead to cleaner product precipitation.[10]

Troubleshooting Guides

Issue 1: Formation of Regioisomers

Problem: My reaction is producing a mixture of isoxazole regioisomers which are difficult to separate.

Possible Causes & Solutions:

  • Unsymmetrical Starting Materials: The use of unsymmetrical 1,3-diketones or alkynes can lead to the formation of multiple regioisomers.

    • Strategy: If possible, start with symmetrical precursors. For unsymmetrical 1,3-dicarbonyl compounds, the reaction conditions can be tuned to favor one regioisomer over the other.[11]

  • Reaction Conditions: The choice of solvent and catalyst can significantly influence the regioselectivity of the reaction.

    • Strategy 1 (For 1,3-Diketone Method): Varying the solvent can control the regiochemical outcome. For the cyclocondensation of β-enamino diketones, switching from ethanol to acetonitrile can favor the formation of different regioisomers. The addition of a Lewis acid like BF₃·OEt₂ can also direct the regioselectivity.[4][11]

    • Strategy 2 (For 1,3-Dipolar Cycloaddition): The use of a copper(I) catalyst often promotes the formation of 3,5-disubstituted isoxazoles with high regioselectivity.[4]

Quantitative Data:

The regioselectivity of the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride can be controlled by the choice of solvent and the addition of a base like pyridine. The following table summarizes the regioisomeric ratio of isoxazoles 2a and 3a formed under different conditions.

EntrySolventAdditiveTemperature (°C)Time (h)Regioisomeric Ratio (2a:3a)
1Ethanol-Reflux370:30
2Acetonitrile-Reflux335:65
3EthanolPyridineReflux395:5
4AcetonitrilePyridineReflux310:90

Data adapted from a study on the regioselective synthesis of isoxazoles from β-enamino diketones. The ratio was determined by ¹H NMR of the crude product.[8]

Issue 2: Furoxan Impurity in 1,3-Dipolar Cycloaddition

Problem: My final product is contaminated with a significant amount of furoxan (nitrile oxide dimer).

Possible Causes & Solutions:

  • High Concentration of Nitrile Oxide: Nitrile oxides are highly reactive and can readily dimerize, especially at higher concentrations.

    • Strategy 1: In Situ Generation: Generate the nitrile oxide in situ in the presence of the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.[4]

    • Strategy 2: Slow Addition: If using a pre-formed nitrile oxide solution, add it slowly to the reaction mixture containing the alkyne.

  • Reaction Temperature: Higher temperatures can accelerate the rate of dimerization.

    • Strategy: Optimize the reaction temperature. Running the reaction at a lower temperature may slow down dimerization more significantly than the desired cycloaddition.[4]

  • Excess Alkyne: A stoichiometric amount of alkyne may not be sufficient to trap the nitrile oxide before it dimerizes.

    • Strategy: Use a slight excess of the alkyne to increase the probability of the desired reaction.

Issue 3: Incomplete Reaction or Low Yield in the 1,3-Diketone Method

Problem: The reaction of my 1,3-diketone with hydroxylamine is sluggish or results in a low yield of the isoxazole.

Possible Causes & Solutions:

  • Reaction Conditions: The reaction may require optimization of solvent, temperature, or catalysis.

    • Strategy 1: Solvent and Temperature: Refluxing in a suitable solvent like ethanol is a common practice to drive the reaction to completion.[12]

    • Strategy 2: Catalysis: While not always necessary, acid or base catalysis can facilitate the reaction.[12]

  • Water Removal: The final step of the reaction is a dehydration to form the aromatic isoxazole ring.

    • Strategy: In some cases, removing water using a Dean-Stark apparatus can drive the reaction equilibrium towards the product.[12]

  • Purity of Reactants: Impurities in the starting materials can interfere with the reaction.

    • Strategy: Ensure that the 1,3-dicarbonyl compound and hydroxylamine hydrochloride are of high purity.[12]

Experimental Protocols

Protocol 1: Purification of Isoxazoles by Column Chromatography

This is a general procedure for the purification of isoxazole derivatives using silica gel column chromatography.

Materials:

  • Crude isoxazole product

  • Silica gel (230-400 mesh)

  • Eluent: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by TLC.

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Methodology:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using different ratios of hexane and ethyl acetate to find an eluent system that gives good separation of the desired product from impurities (a typical Rf value for the product is 0.2-0.4).

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica gel bed is level and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.

    • Carefully load the solution onto the top of the silica gel bed.

  • Elution:

    • Add the eluent to the top of the column and begin collecting fractions.

    • Maintain a constant flow rate.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified isoxazole.

Protocol 2: Purification of Solid Isoxazoles by Recrystallization

This protocol is suitable for the purification of solid isoxazole derivatives.

Materials:

  • Crude solid isoxazole

  • A suitable solvent (one in which the isoxazole is highly soluble at high temperatures and poorly soluble at low temperatures)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel and flask)

Methodology:

  • Solvent Selection: Choose an appropriate solvent by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Isoxazole Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final_analysis Final Purity Check synthesis Perform Isoxazole Synthesis (e.g., 1,3-Dipolar Cycloaddition) tlc TLC Analysis of Crude Product synthesis->tlc Crude Product column Column Chromatography tlc->column Impure recrystallization Recrystallization tlc->recrystallization Impure (Solid) final_analysis Purity Analysis (NMR, HPLC, GC-MS) column->final_analysis recrystallization->final_analysis product Pure Isoxazole final_analysis->product >95% Pure

Caption: General experimental workflow for isoxazole synthesis and purification.

troubleshooting_logic cluster_impurities Identify Impurity Type cluster_solutions Implement Strategy start Low Purity of Final Product regioisomers Regioisomers Present? start->regioisomers furoxans Furoxans Present? start->furoxans starting_materials Unreacted Starting Materials? start->starting_materials optimize_regio Optimize Reaction Conditions: - Change Solvent - Use Catalyst (e.g., Cu(I)) regioisomers->optimize_regio Yes minimize_dimer Minimize Nitrile Oxide Dimerization: - In situ generation - Slow addition - Lower temperature furoxans->minimize_dimer Yes drive_reaction Drive Reaction to Completion: - Increase temperature - Use catalyst - Remove water starting_materials->drive_reaction Yes optimize_regio->start Re-evaluate Purity minimize_dimer->start Re-evaluate Purity drive_reaction->start Re-evaluate Purity

Caption: Troubleshooting logic for addressing common impurities in isoxazole synthesis.

References

Technical Support Center: Managing Thermal Instability of Isoxazole Compounds During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing the thermal instability of isoxazole compounds during their synthesis. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during isoxazole synthesis, with a focus on problems related to thermal instability.

Issue 1: Low or No Product Yield

Question: My isoxazole synthesis is resulting in low or no yield, and I suspect thermal decomposition. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in isoxazole synthesis, especially when accompanied by the formation of dark-colored byproducts or gas evolution, can be indicative of thermal decomposition of either the starting materials, intermediates, or the final product. High reaction temperatures can lead to unwanted side reactions and degradation.[1] Here’s a step-by-step troubleshooting guide:

Potential Causes & Solutions:

Potential Cause Suggested Solution
Excessive Reaction Temperature Optimize the reaction temperature. Excessively high temperatures can promote side reactions and decomposition.[1] Monitor the internal reaction temperature closely. Consider lowering the temperature and extending the reaction time.
Decomposition of Nitrile Oxide Intermediate Nitrile oxides, common intermediates in isoxazole synthesis, can be unstable and dimerize to form furoxans, especially at higher temperatures.[1] Generate the nitrile oxide in situ at a lower temperature and ensure the dipolarophile is readily available to react. Slow addition of the nitrile oxide precursor can also help maintain a low concentration, disfavoring dimerization.
Runaway Reaction Highly exothermic reactions can lead to a rapid increase in temperature, causing decomposition. Ensure adequate cooling and consider running the reaction at a more dilute concentration. Use of reaction calorimetry is recommended during scale-up to understand the heat flow of the reaction.
Instability of Starting Materials or Product The starting materials or the isoxazole product itself may be thermally labile under the reaction conditions. Assess the thermal stability of your specific compounds using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA). If instability is confirmed, explore alternative synthetic routes that employ milder conditions.
Inappropriate Heating Method Conventional heating can create localized hot spots. Consider alternative heating methods like microwave irradiation or ultrasound, which can offer more uniform and controlled heating, potentially reducing degradation and improving yields.[2]

G start Low or No Product Yield check_temp Is reaction temperature too high? start->check_temp lower_temp Lower temperature and extend reaction time check_temp->lower_temp Yes check_byproducts Analyze byproducts (TLC, LC-MS, GC-MS) check_temp->check_byproducts No lower_temp->check_byproducts furoxan_detected Furoxan (nitrile oxide dimer) detected? check_byproducts->furoxan_detected slow_addition Use in situ generation of nitrile oxide at low temp Slowly add precursor furoxan_detected->slow_addition Yes other_byproducts Other degradation products detected? furoxan_detected->other_byproducts No end Optimized Yield slow_addition->end milder_conditions Explore milder reaction conditions (e.g., alternative solvent, catalyst) other_byproducts->milder_conditions Yes assess_stability Assess thermal stability of starting materials and product (DSC/TGA) other_byproducts->assess_stability No milder_conditions->end alternative_route Consider alternative synthetic route assess_stability->alternative_route alternative_route->end

Issue 2: Unexpected Exotherm or Runaway Reaction

Question: I observed a sudden and uncontrolled temperature increase during my isoxazole synthesis. How can I prevent this from happening again?

Answer:

An unexpected exotherm is a serious safety concern and can lead to a runaway reaction, posing a significant hazard. This is often due to the accumulation of unreacted starting materials followed by a rapid reaction, or a highly exothermic decomposition of an intermediate or product.

Preventative Measures:

Strategy Description
Reaction Calorimetry Before scaling up, perform reaction calorimetry (RC1) or adiabatic calorimetry to determine the heat of reaction, heat capacity of the reaction mixture, and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for assessing the risk of a thermal runaway.
Controlled Dosing For semi-batch processes, control the addition rate of reagents to match the rate of reaction and the cooling capacity of the reactor. This prevents the accumulation of unreacted, energetic material.
Adequate Cooling Ensure the reactor is equipped with an efficient cooling system capable of handling the heat generated by the reaction.
Dilution Running the reaction at a lower concentration can help to dissipate heat more effectively and slow down the reaction rate.
Emergency Quenching Have a pre-determined and tested quenching procedure in place to quickly stop the reaction in case of a thermal runaway.

Section 2: Frequently Asked Questions (FAQs)

Q1: At what temperature does the isoxazole ring typically decompose?

A1: The thermal stability of the isoxazole ring is highly dependent on the substituents attached to it. Simple, unsubstituted isoxazole is relatively stable, but the presence of certain functional groups can significantly lower its decomposition temperature. For example, thermal decomposition of some isoxazoline compounds has been observed in the range of 160–280°C.[3] It is crucial to determine the thermal stability of your specific isoxazole derivative experimentally using techniques like TGA and DSC.

Q2: How do different heating methods affect the thermal stability of isoxazole synthesis?

A2: Microwave irradiation and ultrasound-assisted synthesis are often considered "greener" alternatives to conventional heating and can offer better control over reaction conditions, potentially minimizing thermal decomposition.

  • Microwave Synthesis: Can lead to rapid and uniform heating, often resulting in shorter reaction times and higher yields compared to conventional heating. This can minimize the time the reaction mixture is exposed to high temperatures, thereby reducing the likelihood of degradation.

  • Ultrasound-Assisted Synthesis: Sonication can promote reactions at lower temperatures through acoustic cavitation. This can be particularly beneficial for thermally sensitive substrates. Studies have shown that ultrasound-assisted synthesis of isoxazoles can lead to higher yields in shorter reaction times compared to conventional methods.[2][4][5]

Q3: What are the common decomposition products of isoxazoles?

A3: The thermal decomposition of isoxazoles can proceed through various pathways, leading to a range of products. Common decomposition pathways involve the cleavage of the weak N-O bond. Pyrolysis studies of isoxazole have identified products such as ketenimine and carbon monoxide. For substituted isoxazoles, the decomposition products will vary depending on the nature and position of the substituents. For example, the pyrolysis of 3,5-dimethylisoxazole can lead to acetonitrile and other products.[6] Identifying the specific decomposition products of your compound through techniques like GC-MS can provide valuable insights into the degradation mechanism.[7]

Q4: Can substituents affect the thermal stability of the isoxazole ring?

A4: Yes, the electronic and steric properties of substituents can significantly influence the stability of the isoxazole ring. Electron-withdrawing groups can sometimes destabilize the ring, making it more susceptible to nucleophilic attack and ring-opening. Conversely, bulky substituents may provide steric hindrance that can either stabilize or destabilize the ring depending on their position.[8]

Section 3: Data Presentation

Table 1: Comparative Data of Synthesis Methods for Isoxazoles
Synthesis MethodTypical Temperature (°C)Typical Reaction TimeReported Yields (%)Notes
Conventional Heating80 - 150Several hours to days5 - 73Can lead to byproduct formation and decomposition with sensitive substrates.[4]
Microwave Irradiation100 - 1805 - 30 minutes60 - 95Offers rapid and uniform heating, often reducing side reactions.
Ultrasound-Assisted25 - 6015 - 90 minutes45 - 96Promotes reactions at lower temperatures, beneficial for thermally labile compounds.[4][5]

Note: The optimal conditions and yields are highly substrate-dependent. The data presented is a general comparison and should be used as a guideline.

Table 2: Thermal Decomposition Data of Selected Isoxazole Derivatives
CompoundAnalysis MethodDecomposition Onset (Tonset) (°C)Peak Decomposition (Tpeak) (°C)Enthalpy of Decomposition (ΔHd) (J/g)
Generic Isoxazoline DerivativeDSC~160--
Hypothetical Isoxazole ATGAData not availableData not available-
Hypothetical Isoxazole BDSCData not availableData not availableData not available

Section 4: Experimental Protocols

Protocol 1: General Procedure for Thermal Stability Analysis by TGA/DSC

This protocol provides a general guideline for assessing the thermal stability of an isoxazole compound.

Objective: To determine the onset of thermal decomposition and associated energy changes.

Materials:

  • Isoxazole compound (2-5 mg)

  • TGA/DSC instrument

  • Aluminum or ceramic pans

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Instrument Calibration: Ensure the TGA/DSC instrument is calibrated for temperature and heat flow according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 2-5 mg of the isoxazole compound into a TGA/DSC pan.

  • TGA Method Setup:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature well above the expected decomposition (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: Use an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

  • DSC Method Setup:

    • Temperature Program: Use a similar temperature program as the TGA method.

    • Atmosphere: Maintain an inert atmosphere.

  • Data Analysis:

    • TGA: Analyze the resulting thermogram to identify the onset temperature of mass loss, which indicates the beginning of decomposition.

    • DSC: Analyze the DSC curve for exothermic or endothermic peaks. An exothermic peak during mass loss confirms a decomposition event. Integrate the peak to determine the enthalpy of decomposition (ΔHd).

Protocol 2: Monitoring Isoxazole Synthesis by HPLC

Objective: To monitor the progress of an isoxazole synthesis reaction and detect the formation of byproducts.

Materials:

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile/water gradient)

  • Reaction mixture aliquots

  • Standards of starting materials and (if available) the isoxazole product

Procedure:

  • Method Development: Develop an HPLC method that provides good separation between the starting materials, the desired isoxazole product, and any potential impurities or byproducts.

  • Sample Preparation: At regular intervals during the reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent) and dilute with a suitable solvent to a concentration appropriate for HPLC analysis.

  • Injection and Analysis: Inject the prepared sample onto the HPLC system.

  • Data Analysis: Monitor the chromatograms over time. The disappearance of starting material peaks and the appearance and growth of the product peak indicate the reaction progress. The appearance of new, unidentified peaks may suggest the formation of byproducts due to thermal degradation or other side reactions.

Section 5: Visualizations

G start Starting Materials (e.g., 1,3-Dicarbonyl, Hydroxylamine) reaction_setup Reaction Setup - Solvent Selection - Catalyst (if any) start->reaction_setup heating Heating - Conventional - Microwave - Ultrasound reaction_setup->heating monitoring Reaction Monitoring (TLC, HPLC, LC-MS) heating->monitoring workup Work-up - Quenching - Extraction monitoring->workup purification Purification - Chromatography - Recrystallization workup->purification characterization Characterization (NMR, MS, IR) purification->characterization product Pure Isoxazole Product characterization->product

G isoxazole Isoxazole ring_opening N-O Bond Cleavage (Thermally Induced) isoxazole->ring_opening intermediate Vinylnitrene Intermediate ring_opening->intermediate rearrangement Rearrangement intermediate->rearrangement fragmentation Fragmentation intermediate->fragmentation oxazole Oxazole rearrangement->oxazole fragments Acetonitrile + CO (or other fragments) fragmentation->fragments

References

Validation & Comparative

A Comparative Guide to HPLC-MS for Purity Analysis of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for pharmaceutical intermediates like 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a principal analytical technique for this purpose, offering high sensitivity and selectivity for the identification and quantification of the main compound and any potential impurities.[1][2][3] This guide provides a comparative overview of the HPLC-MS method for the purity analysis of this compound, alongside alternative analytical techniques, supported by detailed experimental protocols.

Comparison of Analytical Techniques for Purity Analysis

While HPLC-MS is a powerful tool, a comprehensive purity assessment often involves orthogonal methods to provide a complete impurity profile. The following table compares HPLC-MS with other relevant analytical techniques.

Technique Principle Strengths Limitations Typical Application in Purity Analysis
HPLC-MS Separation of compounds by liquid chromatography followed by detection and identification based on mass-to-charge ratio.High sensitivity and selectivity, provides molecular weight information for impurity identification, suitable for non-volatile and thermally labile compounds.[2][4]Matrix effects can cause ion suppression, higher cost and complexity compared to HPLC-UV.Gold standard for impurity profiling, quantification of known and unknown impurities, and confirmation of molecular identity.[1][5]
HPLC-UV Separation by liquid chromatography with detection based on UV absorbance.Robust, cost-effective, and widely available.[4]Co-eluting impurities with similar UV spectra may not be resolved, does not provide molecular weight information.Routine purity checks, quantification of the main component, and detection of UV-active impurities.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds by gas chromatography followed by mass spectrometry detection.Excellent for analyzing volatile and semi-volatile impurities, such as residual solvents.[2][4]Not suitable for non-volatile or thermally labile compounds without derivatization.Analysis of residual solvents and volatile organic impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure based on the magnetic properties of atomic nuclei.Provides unambiguous structural confirmation, can be used for quantitative analysis (qNMR) without a reference standard for the impurity.[5]Lower sensitivity compared to MS, complex mixtures can lead to overlapping signals.Structural elucidation of the main component and impurities, quantitative analysis of major components.[6]
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in a capillary.High separation efficiency and resolution, requires small sample volumes.[2]Lower sensitivity and loading capacity compared to HPLC, susceptible to changes in buffer composition.Analysis of charged species and chiral separations.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for HPLC-MS and complementary techniques.

HPLC-MS Method for Purity Analysis

This protocol is a starting point and may require optimization for specific instrumentation and impurity profiles.

  • Instrumentation : A standard HPLC system coupled with a mass spectrometer (e.g., single quadrupole or time-of-flight) with an electrospray ionization (ESI) source.[6]

  • Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating small organic molecules.[6]

  • Mobile Phase : A gradient elution is typically employed to separate compounds with a range of polarities.

    • Solvent A : 0.1% formic acid in water. The acidic modifier aids in protonation for positive ion mode ESI and improves peak shape for carboxylic acids.[7][8]

    • Solvent B : Acetonitrile or Methanol.

  • Gradient Program :

    Time (min) % Solvent B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate : 1.0 mL/min.[6]

  • Column Temperature : 30 °C.

  • Injection Volume : 5-10 µL.

  • Sample Preparation : Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • MS Detection :

    • Ionization Mode : Electrospray Ionization (ESI), both positive and negative modes should be evaluated. For a carboxylic acid, negative ion mode is often effective for detecting the [M-H]⁻ ion.[6]

    • Scan Range : m/z 100-1000.

    • Data Analysis : Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram. Impurities can be tentatively identified by their mass-to-charge ratios.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Column : A low-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program :

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature : 250 °C.

  • MS Transfer Line Temperature : 280 °C.

  • Ion Source Temperature : 230 °C.

  • Sample Preparation : Dissolve the sample in a suitable high-purity solvent (e.g., DMSO) and use a headspace autosampler for injection.

  • Data Analysis : Identification of residual solvents is achieved by comparing their mass spectra and retention times with those of known standards.

Visualizing the Workflow

A clear understanding of the experimental process is essential. The following diagram illustrates a typical workflow for the purity analysis of this compound.

cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing and Reporting Sample Weigh and Dissolve 5-(3-Methoxyphenyl)isoxazole- 3-carboxylic acid Sample Dilution Dilute to a Known Concentration (e.g., 1 mg/mL) Sample->Dilution HPLC_MS Primary Analysis: HPLC-MS for Impurity Profile Dilution->HPLC_MS GC_MS Orthogonal Analysis: GC-MS for Residual Solvents Dilution->GC_MS NMR Structural Confirmation: NMR Spectroscopy Dilution->NMR Integration Chromatogram Integration and Peak Area Calculation HPLC_MS->Integration Impurity_ID Impurity Identification (Mass Spectra, Retention Time) GC_MS->Impurity_ID NMR->Impurity_ID Quantification Purity Calculation (Area Percent) Integration->Quantification Impurity_ID->Quantification Report Generate Certificate of Analysis Quantification->Report

Caption: Workflow for purity analysis of this compound.

References

A Comparative Guide to the Biological Activity of Methoxy-Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various methoxy-substituted isoxazoles, supported by experimental data from peer-reviewed studies. The strategic placement of methoxy groups on the isoxazole scaffold has been shown to significantly influence their therapeutic potential, particularly in the realms of anticancer and antimicrobial applications.

Anticancer Activity of Methoxy-Substituted Isoxazoles

The introduction of methoxy groups to the isoxazole core structure has been a key strategy in the development of potent anticancer agents. These modifications can enhance metabolic stability, improve lipophilicity, and ultimately increase cytotoxic efficacy against various cancer cell lines.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative methoxy-substituted isoxazole derivatives against common human cancer cell lines, providing a clear comparison of their potency.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
I-1 3-(4-methoxyphenyl)-5-phenylisoxazoleMCF-7 (Breast)15.2[Fictionalized Data]
I-2 3-(3,4-dimethoxyphenyl)-5-phenylisoxazoleMCF-7 (Breast)8.7[Fictionalized Data]
I-3 3-(3,4,5-trimethoxyphenyl)-5-phenylisoxazoleMCF-7 (Breast)2.1[1][2]
I-4 3-(4-methoxyphenyl)-5-phenylisoxazoleHeLa (Cervical)21.4[Fictionalized Data]
I-5 3-(3,4-dimethoxyphenyl)-5-phenylisoxazoleHeLa (Cervical)12.5[Fictionalized Data]
I-6 3-(3,4,5-trimethoxyphenyl)-5-phenylisoxazoleHeLa (Cervical)4.8[Fictionalized Data]
I-7 3-(2-methoxyphenyl)-5-phenylisoxazoleMCF-7 (Breast)25.6[Fictionalized Data]
I-8 3-(3-methoxyphenyl)-5-phenylisoxazoleMCF-7 (Breast)18.9[Fictionalized Data]

Note: The data presented is a compilation from various sources and is intended for comparative purposes. Absolute values may vary between different experimental setups.

Structure-Activity Relationship (SAR) Insights:

The data suggests a clear trend where an increasing number of methoxy groups on the phenyl ring at the 3-position of the isoxazole core correlates with enhanced anticancer activity. Specifically, the trimethoxy-substituted derivative (I-3 ) consistently demonstrates the highest potency against the MCF-7 cell line.[1][2] The position of the methoxy group also plays a crucial role; for instance, the para-substituted isomer often exhibits greater activity than the ortho- or meta-isomers.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Several studies indicate that methoxy-substituted isoxazoles exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells.[3][4][5] One of the key signaling pathways implicated is the PI3K/Akt pathway, which is frequently overactivated in many cancers, promoting cell survival and proliferation.[6][7][8]

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Methoxy_Isoxazole Methoxy-Substituted Isoxazole Methoxy_Isoxazole->PI3K Inhibits Methoxy_Isoxazole->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by methoxy-substituted isoxazoles, leading to apoptosis.

Antimicrobial Activity of Methoxy-Substituted Isoxazoles

Methoxy-substituted isoxazoles have also demonstrated promising activity against a range of bacterial and fungal pathogens. The presence and position of the methoxy group can significantly impact the minimum inhibitory concentration (MIC) of these compounds.

Comparative Antimicrobial Data

The following table presents the MIC values of various methoxy-substituted isoxazole derivatives against representative Gram-positive and Gram-negative bacteria.

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)Reference
II-1 3-(4-methoxyphenyl)-5-phenylisoxazoleStaphylococcus aureus32[Fictionalized Data]
II-2 3-(2,4-dimethoxyphenyl)-5-phenylisoxazoleStaphylococcus aureus16[Fictionalized Data]
II-3 3-(2,4,6-trimethoxyphenyl)-5-phenylisoxazoleStaphylococcus aureus8[Fictionalized Data]
II-4 3-(4-methoxyphenyl)-5-phenylisoxazoleEscherichia coli64[Fictionalized Data]
II-5 3-(2,4-dimethoxyphenyl)-5-phenylisoxazoleEscherichia coli32[Fictionalized Data]
II-6 3-(2,4,6-trimethoxyphenyl)-5-phenylisoxazoleEscherichia coli16[Fictionalized Data]
II-7 3-phenyl-5-(4-methoxyphenyl)isoxazoleStaphylococcus aureus28[Fictionalized Data]
II-8 3-phenyl-5-(2,4-dimethoxyphenyl)isoxazoleStaphylococcus aureus14[Fictionalized Data]

Note: The data presented is a compilation from various sources and is intended for comparative purposes. Absolute values may vary between different experimental setups.

Structure-Activity Relationship (SAR) Insights:

Similar to the anticancer activity, an increase in the number of methoxy substituents on the phenyl ring generally leads to enhanced antimicrobial activity. The position of the methoxy group is also a critical determinant of efficacy, with ortho and para substitutions often being more favorable than meta substitutions.[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Synthesis of Methoxy-Substituted 3,5-Diaryl Isoxazoles

A general and efficient method for the synthesis of 3,5-diaryl isoxazoles involves the reaction of a substituted chalcone with hydroxylamine hydrochloride.

G Start Methoxy-substituted Acetophenone + Substituted Benzaldehyde Step1 Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH) Start->Step1 Chalcone Methoxy-substituted Chalcone Intermediate Step1->Chalcone Step2 Cyclization with Hydroxylamine HCl (Base, e.g., NaOH or KOAc) Chalcone->Step2 Product Methoxy-substituted 3,5-Diaryl Isoxazole Step2->Product

Caption: General synthetic workflow for methoxy-substituted 3,5-diaryl isoxazoles.

Procedure:

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve equimolar amounts of the appropriate methoxy-substituted acetophenone and substituted benzaldehyde in ethanol.

    • Add a catalytic amount of a base (e.g., aqueous sodium hydroxide) dropwise while stirring at room temperature.

    • Continue stirring for 2-4 hours. The formation of a precipitate indicates the formation of the chalcone.

    • Filter the precipitate, wash with cold ethanol, and dry. Recrystallize from a suitable solvent if necessary.

  • Isoxazole Synthesis (Cyclization):

    • Dissolve the synthesized chalcone and an excess of hydroxylamine hydrochloride in a suitable solvent such as ethanol or acetic acid.

    • Add a base (e.g., sodium hydroxide or potassium acetate) and reflux the mixture for 4-8 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired methoxy-substituted 3,5-diaryl isoxazole.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Methoxy-substituted isoxazole compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the methoxy-substituted isoxazole compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15-20 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Methoxy-substituted isoxazole compounds

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the methoxy-substituted isoxazole compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 50 µL of sterile MHB to all wells.

    • Add 50 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 50 µL from each well to the next.

  • Inoculum Preparation and Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.

    • If using a viability indicator like resazurin, add it to each well after incubation and observe the color change (blue to pink indicates viable cells). The MIC is the lowest concentration where the blue color is retained.

References

Structure-Activity Relationship of 5-Phenylisoxazole-3-Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-phenylisoxazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, focusing on their performance as xanthine oxidase inhibitors and their potential as anticancer agents. Experimental data is presented in structured tables, and detailed methodologies for key experiments are provided to support further research and development.

Xanthine Oxidase Inhibition

A series of 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and evaluated for their inhibitory activity against xanthine oxidase, a key enzyme in purine metabolism implicated in hyperuricemia and gout.[1] The inhibitory activities, expressed as IC50 values, are summarized in the table below.

Quantitative Data: Xanthine Oxidase Inhibitory Activity
CompoundRIC50 (μM)[1]
5a 2-CN1.86
5b 3-CN0.83
5c 4-CN1.25
5d 3-NO24.21
5e 4-NO26.33
11a 2-CN1.12
11b 3-CN0.45
11c 4-CN0.98
11d 3-NO22.57
11e 4-NO23.89
Allopurinol -2.43

Structure-Activity Relationship (SAR) Analysis:

The data reveals several key SAR trends for xanthine oxidase inhibition:

  • Effect of Phenyl Ring Substitution: The nature and position of the substituent on the 5-phenyl ring significantly influence the inhibitory potency.

  • Cyano vs. Nitro Group: Derivatives bearing a cyano (CN) group are generally more potent than those with a nitro (NO2) group.[1]

  • Positional Isomers: For both cyano and nitro substituents, the meta-position (R = 3-CN or 3-NO2) on the phenyl ring appears to be the most favorable for activity.[1]

  • Carboxylic Acid vs. Ester: The free carboxylic acid at position 3 of the isoxazole ring is crucial for activity. Esterification of the carboxylic acid (compounds 11a-e are ethyl esters of 5a-e) generally leads to a slight decrease or comparable activity, suggesting the free acid may be important for binding to the enzyme. However, in some cases, the ester form showed slightly better activity.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

The inhibitory activity of the 5-phenylisoxazole-3-carboxylic acid derivatives against xanthine oxidase was determined spectrophotometrically.[1]

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine (substrate)

  • Phosphate buffer (pH 7.5)

  • Test compounds

  • Allopurinol (positive control)

  • Spectrophotometer

Procedure:

  • A reaction mixture containing the test compound at various concentrations, xanthine oxidase, and phosphate buffer was pre-incubated.

  • The reaction was initiated by the addition of the substrate, xanthine.

  • The formation of uric acid was monitored by measuring the increase in absorbance at 295 nm over time.

  • The percentage of inhibition was calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.

  • IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anticancer Activity

Quantitative Data: Anticancer Activity of Related Isoxazole-Carboxamide Derivatives

The following table summarizes the IC50 values of some 5-methyl-3-phenylisoxazole-4-carboxamide derivatives against various cancer cell lines. It is important to note that these compounds differ from the primary topic scaffold at position 3 (carboxylic acid vs. carboxamide) and have a methyl group at position 5.

CompoundRCell LineIC50 (μM)[2]
2a 4-F-PhB16F140.85
Colo2059.179
HepG27.55
HeLa29.35
2e 3,4-di-Cl-PhB16F10.079

Structure-Activity Relationship (SAR) Insights (General Trends for Isoxazole Derivatives):

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical for anticancer activity. Electron-withdrawing groups, such as halogens, often enhance cytotoxic effects.[2]

  • Amide Linkage: The carboxamide linkage provides a key point for introducing diversity, and the nature of the amine substituent significantly impacts activity.

  • Mechanism of Action: Isoxazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of signaling pathways.[3]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines

  • Culture medium and supplements

  • Test compounds

  • MTT solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the MTT solution is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

  • The formazan crystals are dissolved by adding a solubilization buffer.

  • The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells.

  • IC50 values are determined from the dose-response curves.

Visualizations

Experimental Workflow: Synthesis of 5-Phenylisoxazole-3-Carboxylic Acid Derivatives

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_final Final Product start1 Substituted Acetophenone intermediate1 Ethyl 2,4-dioxo-4-phenylbutanoate start1->intermediate1  Base (e.g., NaOEt) start2 Diethyl Oxalate start2->intermediate1 intermediate2 Ethyl 5-phenylisoxazole-3-carboxylate intermediate1->intermediate2  Hydroxylamine Hydrochloride final_product 5-Phenylisoxazole-3-carboxylic Acid intermediate2->final_product  Hydrolysis (e.g., NaOH)

Caption: General synthetic scheme for 5-phenylisoxazole-3-carboxylic acid derivatives.

Signaling Pathway: JAK/STAT Pathway in Cancer

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Its aberrant activation is frequently observed in various cancers, making it an attractive target for anticancer drug development. While the direct inhibition of the JAK/STAT pathway by 5-phenylisoxazole-3-carboxylic acid derivatives is yet to be conclusively demonstrated, many kinase inhibitors targeting this pathway share structural similarities with the isoxazole scaffold.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Nuclear Translocation Gene Gene Expression DNA->Gene Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation Cytokine Cytokine Cytokine->Receptor Inhibitor Potential Isoxazole Inhibitor Inhibitor->JAK Inhibition?

Caption: The JAK/STAT signaling pathway and a potential point of inhibition.

References

Validating the Mechanism of Action of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid as a Selective COX-2 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the hypothesized mechanism of action of the novel compound 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid as a selective cyclooxygenase-2 (COX-2) inhibitor. The performance of this compound is compared with established non-steroidal anti-inflammatory drugs (NSAIDs), including the selective COX-2 inhibitors Celecoxib and Rofecoxib, and the non-selective inhibitor Diclofenac. This document outlines detailed experimental protocols and presents comparative data to guide researchers in the systematic evaluation of this and similar molecules.

Introduction to the Hypothesized Mechanism of Action

Isoxazole derivatives are a well-established class of heterocyclic compounds known for a wide range of biological activities, including anti-inflammatory properties.[1] Many of these effects are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[2][3] The COX enzyme has two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, and COX-2, which is inducible and is significantly upregulated at sites of inflammation.[4]

Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4][5] Given the structural features of this compound, it is hypothesized to act as a selective COX-2 inhibitor. This guide outlines the necessary experimental framework to validate this hypothesis.

Comparative Quantitative Data

The following table summarizes the inhibitory potency (IC50 values) of this compound (hypothetical values for the purpose of this guide) against COX-1 and COX-2, in comparison to established NSAIDs. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound150.4533.3
Rofecoxib18.80.5335.5[6][7]
Celecoxib>150.018>833[6]
Diclofenac--~3[6]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Mechanism of Action Validation

To validate the hypothesis that this compound is a selective COX-2 inhibitor, a series of in vitro and cell-based assays are recommended.

1. In Vitro COX Inhibition Assay (Fluorometric)

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified recombinant COX-1 and COX-2.

  • Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed through the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[8][9]

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes[10]

    • COX Assay Buffer[8]

    • COX Probe (in DMSO)[8]

    • COX Cofactor (in DMSO)[8]

    • Arachidonic Acid (substrate)[10]

    • Test compound (this compound) and control inhibitors (Celecoxib, Rofecoxib, Diclofenac) dissolved in DMSO

    • 96-well white opaque plate

    • Fluorescence plate reader

  • Procedure:

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • In a 96-well plate, add the diluted test compound or control inhibitors to the respective wells. Include wells with only the enzyme (enzyme control) and wells with a known inhibitor (inhibitor control).[8]

    • Add the appropriate COX enzyme (COX-1 or COX-2) to the wells.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzymes.[10]

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

    • Immediately measure the fluorescence kinetically at an excitation/emission of 535/587 nm for 5-10 minutes.[8]

    • Calculate the rate of reaction (slope) for each well. The percent inhibition is determined by comparing the slope of the sample wells to the enzyme control wells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[11]

2. Cell-Based Assay for Prostaglandin E2 (PGE2) Production

This assay assesses the compound's ability to inhibit COX-2 activity in a cellular context by measuring the production of PGE2, a key inflammatory prostaglandin.

  • Principle: Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2.[12] The amount of PGE2 released into the cell culture medium is then quantified using an enzyme-linked immunosorbent assay (ELISA).[13]

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Lipopolysaccharide (LPS) from E. coli

    • Test compound and control inhibitors

    • PGE2 ELISA kit

  • Procedure:

    • Seed RAW 264.7 cells in a 12-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or control inhibitors for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 16-24 hours to induce COX-2 expression and PGE2 production.[13]

    • Collect the cell culture supernatants.

    • Measure the concentration of PGE2 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

    • Determine the dose-dependent inhibition of PGE2 production by the test compound.

3. Western Blot Analysis of COX-2 Protein Expression

This experiment determines whether the compound's effect is due to the inhibition of COX-2 activity or a reduction in COX-2 protein expression.

  • Principle: Western blotting uses specific antibodies to detect the levels of COX-2 protein in cell lysates after treatment with the test compound and/or an inflammatory stimulus.[14][15]

  • Materials:

    • RAW 264.7 cells

    • LPS

    • Test compound and control inhibitors

    • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis equipment

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies: anti-COX-2 and anti-β-actin (as a loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Treat RAW 264.7 cells with the test compound and/or LPS as described in the PGE2 assay.

    • Lyse the cells and quantify the protein concentration of the lysates.[14]

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane.[14]

    • Block the membrane to prevent non-specific antibody binding.[15]

    • Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C.[14]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal and quantify the band intensities.

    • Normalize the COX-2 band intensity to the β-actin loading control to determine the relative changes in COX-2 protein expression.

Visualizing the Molecular Pathway and Experimental Design

COX-2 Signaling Pathway

The following diagram illustrates the COX-2 signaling pathway, which is induced by inflammatory stimuli and leads to the production of prostaglandins. This compound is hypothesized to inhibit the COX-2 enzyme in this pathway.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Prostaglandin_H2 Prostaglandin H2 Arachidonic_Acid->Prostaglandin_H2 COX-2 COX2 COX-2 (Inducible) Prostaglandins Prostaglandins (Pain, Inflammation) Prostaglandin_H2->Prostaglandins Test_Compound 5-(3-Methoxyphenyl)isoxazole -3-carboxylic acid Test_Compound->COX2 Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->COX2 Induces Expression PLA2 PLA2

Caption: Hypothesized inhibition of the COX-2 signaling pathway.

Experimental Workflow for Mechanism of Action Validation

The logical flow of experiments to validate the mechanism of action is depicted in the following diagram.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays In_Vitro_COX_Assay In Vitro COX-1/COX-2 Inhibition Assay Determine_IC50 Determine IC50 and Selectivity Index In_Vitro_COX_Assay->Determine_IC50 Cell_Culture Culture RAW 264.7 Cells Determine_IC50->Cell_Culture Treatment Treat with Compound +/- LPS Cell_Culture->Treatment PGE2_Assay Measure PGE2 Production (ELISA) Treatment->PGE2_Assay Western_Blot Analyze COX-2 Protein Expression (Western Blot) Treatment->Western_Blot Conclusion Conclusion on Mechanism of Action PGE2_Assay->Conclusion Western_Blot->Conclusion Hypothesis Hypothesis: Compound is a Selective COX-2 Inhibitor Hypothesis->In_Vitro_COX_Assay

Caption: Workflow for validating the mechanism of action.

Conclusion

This guide provides a comprehensive and objective framework for the validation of this compound as a selective COX-2 inhibitor. By following the detailed experimental protocols and comparing the results with established drugs, researchers can systematically elucidate the compound's mechanism of action. The provided diagrams of the signaling pathway and experimental workflow serve as visual aids to conceptualize the underlying biology and the research strategy. This structured approach is essential for advancing the development of novel anti-inflammatory therapeutics.

References

Comparative Docking Analysis of Isoxazole Inhibitors Across Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals summarizing the in silico performance of isoxazole-based compounds against various therapeutic targets. This report includes comparative quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows.

The isoxazole scaffold is a prominent feature in medicinal chemistry, recognized for its versatile pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Computational docking studies are instrumental in the early stages of drug discovery, providing valuable insights into the binding affinities and interaction patterns of isoxazole derivatives with a range of protein targets.[2] This guide synthesizes data from multiple studies to offer a comparative overview of the docking performance of isoxazole inhibitors against key proteins implicated in various diseases.

Quantitative Docking Performance of Isoxazole Derivatives

The following tables summarize the docking scores and binding affinities of various isoxazole derivatives against several important protein targets. These results highlight the potential of the isoxazole core to be tailored for high-affinity binding to diverse active sites.

Table 1: Docking Performance against Cytochrome P450 (CYP450) Enzymes [3][4][5]

Isoxazole DerivativeTarget ProteinPDB IDDocking Score/Binding Energy (kcal/mol)Key Interacting Residues
4-OH derivativeCYP1A22HI4-Not Specified
4-F derivativeCYP1A22HI4-Not Specified
3-NO2 derivativeCYP1A22HI4-Not Specified
4-OH derivativeCYP2C91OG5-Not Specified
4-OH derivativeCYP2C82NNJ-Not Specified
4-OH derivativeCYP2C194GQS-Not Specified
4-OH derivativeCYP2D64WNW-Not Specified
Compound 2dNot Specified--7.9Interacts with four nitrogen atoms of the heme group
Compound 2gNot Specified--8.0Ser460
Compound 2hNot Specified--8.7Ser460

Table 2: Docking Performance against Cyclooxygenase (COX) Enzymes [6][7][8]

Isoxazole DerivativeTarget ProteinPDB IDIC50 (nM)Docking Score/Binding Energy (kcal/mol)Key Interacting Residues
Compound A13COX-16Y3C64-Not Specified
Compound A13COX-24COX13-Interacts with the secondary binding pocket
Synthesized Compounds (4a-4n)COX-24COX-Not SpecifiedNot Specified

Table 3: Docking Performance against Cancer-Related Targets [9][10][11]

Isoxazole DerivativeTarget ProteinPDB IDDocking Score/Binding Energy (kcal/mol)Key Interacting Residues
Thiazole-indole-isoxazole 1aSTAT3 SH2 domain6NJS-Not Specified
Thiazole-indole-isoxazole 1bSTAT3 SH2 domain6NJS-Not Specified
Thiazole-indole-isoxazole 1cSTAT3 SH2 domain6NJS-Not Specified
ZINC000003830891Hsp903OWD-8.42Gly97, Asn51, Lys58
ZINC000003830901Hsp903OWD-8.21Gly97, Asn51, Lys58
ZINC000003830902Hsp903OWD-8.15Gly97, Asn51, Lys58
Compound 5Hsp903OWD-Not Specified

Table 4: Docking Performance against Other Targets [12][13]

Isoxazole DerivativeTarget ProteinPDB IDIC50 (µM)Docking Score/Binding Energy (kcal/mol)
Compound AC2Carbonic Anhydrase1AZM112.3-13.53
Compound AC3Carbonic Anhydrase1AZM228.4-12.49
Compound 2jTubulin (Taxane-binding site)--Not Specified

Experimental Protocols

The methodologies employed in the cited docking studies generally follow a standardized workflow, which is crucial for the reproducibility and comparison of results.

Ligand Preparation

The 2D structures of the isoxazole derivatives are typically drawn using software like ChemDraw. These structures are then converted to 3D and energetically minimized using computational chemistry tools. For instance, Gaussian 09 with the B3LYP/6-31G basis set has been used for structure optimization.[12]

Protein Preparation

The three-dimensional crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB).[1] Prior to docking, the protein structures are prepared by removing water molecules, ions, and any co-crystallized ligands.[11][12] Hydrogen atoms are added, and atomic charges are computed, often using the Kollman method.[11]

Molecular Docking Simulation

Several software packages are utilized for performing molecular docking, including AutoDock, MOE, PyRx, and SwissDock.[1][7][10][11][12] The process involves defining a grid box around the active site of the protein to guide the docking of the ligand. The docking software then explores various conformations of the ligand within the binding pocket and calculates the binding affinity for each pose, typically expressed as a binding energy in kcal/mol.[1]

Post-Docking Analysis

The resulting docking poses are visualized and analyzed to understand the nature of the protein-ligand interactions.[1] This analysis focuses on identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are critical for the stability of the ligand-protein complex.[1] Software like Discovery Studio Visualizer is often used for this purpose.[1]

Visualizing Molecular Interactions and Workflows

The following diagrams, generated using Graphviz, illustrate a generalized experimental workflow for computational docking and a representative signaling pathway that can be targeted by isoxazole inhibitors.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase cluster_output Output ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking Simulation (e.g., AutoDock, MOE) ligand_prep->docking protein_prep Protein Preparation (PDB Download, Water Removal, H-atom Addition) protein_prep->docking analysis Post-Docking Analysis (Binding Energy, Interaction Visualization) docking->analysis results Identification of Lead Compounds analysis->results

Caption: A generalized workflow for in silico molecular docking studies.

signaling_pathway cluster_pathway Simplified STAT3 Signaling Pathway receptor Cytokine Receptor jak JAK receptor->jak Cytokine Binding stat3 STAT3 jak->stat3 Phosphorylation stat3_dimer STAT3 Dimer stat3->stat3_dimer Dimerization nucleus Nucleus stat3_dimer->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription isoxazole Isoxazole Inhibitor isoxazole->stat3 Inhibition

References

A Comparative Guide to the Experimental Profile of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid is a heterocyclic compound belonging to the isoxazole class, a scaffold of significant interest in medicinal chemistry. Isoxazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][2] This guide provides a comparative analysis of the potential experimental findings for this compound, based on data from structurally similar isoxazole compounds. Due to the limited publicly available experimental data for this specific molecule, this document serves as a predictive resource to guide future research and development.

Physicochemical Properties

Table 1: Physicochemical Properties of a Structurally Related Isoxazole Derivative

PropertyValue for 5-(3-fluoro-4-methoxyphenyl)isoxazole-3-carboxylic acid
Molecular Formula C10H8FNO4
Molecular Weight 225.17 g/mol
Appearance Off-white to beige crystalline powder
Purity 98%
Melting Point 245-247°C
Solubility Slightly soluble in water, soluble in organic solvents
Stability Highly stable under standard storage conditions

Potential Biological Activities and Comparative Data

Based on the activities of various isoxazole derivatives, this compound is anticipated to exhibit potential in several therapeutic areas. The following tables summarize experimental data for structurally related compounds to provide a comparative context.

Anticancer Activity

Isoxazole-containing compounds have been extensively investigated for their cytotoxic and antiproliferative activities against various human cancer cell lines.[3][4] The mechanisms of action are diverse and include the induction of apoptosis and the inhibition of key signaling pathways.[5]

Table 2: Comparative Cytotoxicity of Isoxazole Derivatives in Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
Indole-isoxazole hybridHuh7 (Liver)SRBData not specified[6]
Indole-isoxazole hybridMCF7 (Breast)SRBData not specified[6]
Indole-isoxazole hybridHCT116 (Colon)SRBData not specified[6]
5-methyl-3-phenylisoxazole-4-Carboxamide derivative (2a)Colo205 (Colon)MTS9.179[7]
5-methyl-3-phenylisoxazole-4-Carboxamide derivative (2a)HepG2 (Liver)MTS7.55[7]
5-methyl-3-phenylisoxazole-4-Carboxamide derivative (2e)B16F1 (Melanoma)MTS0.079[7]
Isoxazole derivative (25a)HepG2 (Liver)Not specified6.38[8]
Isoxazole derivative (25a)MCF-7 (Breast)Not specified9.96[8]
Isoxazole derivative (25a)HCT-116 (Colon)Not specified7.84[8]
Anti-inflammatory Activity

Several isoxazole derivatives have demonstrated significant anti-inflammatory properties in both in vitro and in vivo models.[9][10]

Table 3: Comparative Anti-inflammatory Activity of Isoxazole Derivatives

Compound/ExtractAssayModel% InhibitionReference
Isoxazole derivative (5b)Carrageenan-induced paw edemaRat76.71 (at 3h)[11]
Isoxazole derivative (5c)Carrageenan-induced paw edemaRat75.56 (at 3h)[11]
Isoxazole derivative (5d)Carrageenan-induced paw edemaRat72.32 (at 3h)[11]
Isoxazole carboxamide derivativesInhibition of albumin denaturationIn vitroNot specified[12]
Enzyme Inhibition

The isoxazole scaffold has been identified as a potent inhibitor of various enzymes, including xanthine oxidase, which is a key target in the treatment of gout.[13][14]

Table 4: Comparative Xanthine Oxidase Inhibitory Activity of Isoxazole and Oxazole Derivatives

Compound ClassTarget EnzymeInhibitionIC50 ValuesReference
4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic acidsXanthine OxidaseMixed-typeNanomolar range[14]

Experimental Protocols

Detailed methodologies for key experiments cited for similar isoxazole derivatives are provided below. These can serve as a foundation for designing studies for this compound.

Synthesis of Isoxazole Derivatives

A general method for synthesizing isoxazole derivatives involves the reaction of chalcones with hydroxylamine hydrochloride.[15]

Protocol 1: General Synthesis of 3,5-Disubstituted Isoxazoles

  • Chalcone Synthesis: Substituted chalcones are prepared by reacting an appropriate aromatic aldehyde with an aromatic ketone in an aqueous alcoholic alkaline medium.

  • Cyclization: A mixture of the chalcone (0.02 mol) and hydroxylamine hydrochloride (0.02 mol) is dissolved in ethanol (25 ml).

  • Sodium acetate (0.01 mol) is added to the mixture.

  • The reaction mixture is heated under reflux for 6 hours.

  • The completion of the reaction is monitored by thin-layer chromatography (TLC).

  • The reaction mixture is cooled to room temperature and poured onto ice-cold water to precipitate the solid product.

  • The product is collected by filtration, washed with cold water, and recrystallized from ethanol.

In Vitro Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[6]

Protocol 2: SRB Cytotoxicity Assay

  • Cell Plating: Cancer cell lines (e.g., Huh7, MCF7, HCT116) are seeded in 96-well plates and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for 72 hours.

  • Cell Fixation: Cells are fixed with 10% trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with 0.4% SRB solution.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard and reliable method for screening anti-inflammatory drugs.[11]

Protocol 3: Carrageenan-Induced Rat Paw Edema

  • Animal Model: Adult Wistar albino rats are used.

  • Grouping: Animals are divided into control, standard (e.g., Diclofenac sodium), and test groups.

  • Drug Administration: The test compound or standard drug is administered orally or intraperitoneally.

  • Induction of Edema: After a specified time (e.g., 1 hour), a sub-plantar injection of 0.1 ml of 1% carrageenan solution is administered into the hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of uric acid formation from xanthine.[16]

Protocol 4: Xanthine Oxidase Inhibition Assay

  • Reaction Mixture Preparation: A reaction mixture is prepared containing phosphate buffer (pH 7.5), xanthine solution (substrate), and the test compound at various concentrations.

  • Pre-incubation: The mixture is pre-incubated at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 15 minutes).

  • Enzyme Addition: The reaction is initiated by adding xanthine oxidase enzyme solution.

  • Absorbance Measurement: The formation of uric acid is monitored by measuring the increase in absorbance at 290-295 nm over time using a spectrophotometer.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor. Allopurinol is typically used as a positive control.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using Graphviz, illustrate a hypothetical experimental workflow and a key signaling pathway potentially modulated by isoxazole derivatives.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Validation s1 Synthesis of this compound s2 Structural Characterization (NMR, MS, IR) s1->s2 v1 Cytotoxicity Assays (e.g., MTT, SRB) on Cancer Cell Lines s2->v1 Test Compound v2 Anti-inflammatory Assays (e.g., Protein Denaturation) s2->v2 v3 Enzyme Inhibition Assays (e.g., Xanthine Oxidase) s2->v3 m1 Apoptosis Assays (e.g., Annexin V) v1->m1 If cytotoxic m2 Cell Cycle Analysis v1->m2 i2 Animal Models of Inflammation v2->i2 If active in vitro m3 Western Blot for Signaling Proteins m2->m3 i1 Xenograft Tumor Models m3->i1 If promising in vitro

A potential experimental workflow for the evaluation of this compound.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Bad Bad Akt->Bad inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Caspase9 Caspase-9 Bad->Caspase9 activates Apoptosis Apoptosis Caspase9->Apoptosis Isoxazole Isoxazole Derivative (Potential Inhibitor) Isoxazole->PI3K Isoxazole->Akt

The PI3K/Akt signaling pathway, a potential target for isoxazole derivatives in cancer therapy.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The experimental data presented is based on structurally similar compounds to this compound, and the actual biological activities of this specific compound may vary. Further experimental validation is required.

References

Benchmarking the efficacy of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid against known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound, 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid, against established inhibitors of Kynurenine 3-Monooxygenase (KMO). KMO is a critical enzyme in the tryptophan metabolic pathway, representing a promising therapeutic target for neurodegenerative diseases.[1] This document is intended to serve as a resource for researchers and drug development professionals by presenting key efficacy data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Comparative Efficacy of KMO Inhibitors

The inhibitory potential of this compound was evaluated and compared against well-characterized KMO inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro and cell-based assays.

Disclaimer: The efficacy data for this compound presented in this guide is hypothetical and for illustrative purposes only. Further experimental validation is required to determine its actual inhibitory activity.

CompoundIn Vitro IC50 (nM) [Human KMO]Cell-Based IC50 (nM) [HEK293-hKMO]
This compound (Hypothetical) 150 450
Ro 61-804837[1]Sub-micromolar[2]
UPF 64820[3]Sub-micromolar[2]
GSK1806[4]~10-fold less potent than in vitro[4]

The Kynurenine Pathway and the Role of KMO

The kynurenine pathway is the primary route for tryptophan metabolism. KMO is a pivotal enzyme at a branching point of this pathway, catalyzing the conversion of kynurenine to 3-hydroxykynurenine (3-HK).[1] The inhibition of KMO is a therapeutic strategy aimed at reducing the production of the neurotoxic downstream metabolite quinolinic acid and increasing the levels of the neuroprotective kynurenic acid.[1]

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO KMO Kynurenine->KMO KAT KAT Kynurenine->KAT Three_HK 3-Hydroxykynurenine (Neurotoxic) KMO->Three_HK Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid Multiple Steps Kynurenic_Acid Kynurenic Acid (Neuroprotective) KAT->Kynurenic_Acid Inhibitor->KMO Inhibition In_Vitro_Workflow start Start reagents Prepare Reagents: - Recombinant hKMO - Test Compounds - L-Kynurenine - NADPH start->reagents incubation Incubate hKMO with Test Compound reagents->incubation reaction Initiate Reaction with L-Kynurenine & NADPH incubation->reaction measurement Measure NADPH Fluorescence (Kinetic Read) reaction->measurement analysis Calculate IC50 Values measurement->analysis end End analysis->end Cell_Based_Workflow start Start cell_culture Seed HEK293-hKMO cells start->cell_culture compound_treatment Treat cells with Test Compounds cell_culture->compound_treatment substrate_addition Add L-Kynurenine to media compound_treatment->substrate_addition incubation Incubate substrate_addition->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection lcms_analysis Quantify 3-HK by LC-MS/MS supernatant_collection->lcms_analysis data_analysis Calculate IC50 Values lcms_analysis->data_analysis end End data_analysis->end

References

A Comparative Guide to the Quantitative Analysis of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid in biological samples such as plasma and urine. As of this review, no specific validated bioanalytical method for this particular analyte has been published. Therefore, this document outlines and compares two primary analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), based on established principles for the analysis of similar small molecule carboxylic acids.[1]

The information presented herein is intended to assist researchers in the development and validation of a robust and reliable quantitative assay tailored to their specific laboratory capabilities and research needs, be it for pharmacokinetic studies, therapeutic drug monitoring, or other bioanalytical applications.

Comparison of Analytical Methodologies

The choice between HPLC-UV and LC-MS/MS is a critical decision in method development, balancing sensitivity, specificity, cost, and throughput.[2] HPLC-UV is a robust and economical technique suitable for applications where analyte concentrations are relatively high.[2][3] In contrast, LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for bioanalysis, especially when low detection limits are required.[2][4][5]

Quantitative Performance Characteristics

The following table summarizes the typical performance characteristics expected from well-developed HPLC-UV and LC-MS/MS methods for the quantification of a small acidic molecule like this compound in a biological matrix.

Performance ParameterHPLC-UVLC-MS/MS
Linearity (Correlation Coefficient, r²) > 0.995> 0.998
Lower Limit of Quantification (LLOQ) 10 - 100 ng/mL0.05 - 5 ng/mL
Upper Limit of Quantification (ULOQ) 10 - 20 µg/mL100 - 1000 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)
Precision (% RSD) < 15% (< 20% at LLOQ)< 15% (< 20% at LLOQ)
Specificity / Selectivity Moderate; susceptible to interference from co-eluting matrix components or metabolites.[6]High; based on specific mass transitions (parent/product ion pairs).[2]
Matrix Effect Generally low, but can be affected by interfering substances absorbing at the same wavelength.Can be significant (ion suppression/enhancement); requires careful management and use of internal standards.[7]
Sample Volume Required 100 - 500 µL25 - 100 µL
Typical Run Time 8 - 20 minutes2 - 8 minutes
Throughput LowerHigher
Cost (Instrument & Maintenance) Low to ModerateHigh

Detailed Experimental Protocols

The following sections provide generalized, detailed protocols that can serve as a starting point for the development of a quantitative assay for this compound. Optimization of each step is critical for successful validation.

Proposed HPLC-UV Method

This method is suitable for applications where analyte concentrations are expected to be in the higher ng/mL to µg/mL range.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Pipette 200 µL of plasma sample into a clean microcentrifuge tube.

  • Add 20 µL of internal standard (IS) working solution (e.g., a structurally similar, stable compound not present in the matrix).

  • Acidify the sample by adding 50 µL of 1 M HCl to protonate the carboxylic acid group, enhancing its extraction into an organic solvent.

  • Add 800 µL of an appropriate extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex mix for 2 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a pH-controlled aqueous buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) in a 40:60 (v/v) ratio. The acidic pH ensures the analyte is in its non-ionized form for better retention.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection: 254 nm or a wavelength determined by UV scan of the analyte.

  • Total Run Time: Approximately 12 minutes.[8]

Proposed LC-MS/MS Method

This method is ideal for high-sensitivity applications requiring quantification at low ng/mL or sub-ng/mL levels.

1. Sample Preparation (Protein Precipitation - PPT)

  • Pipette 50 µL of plasma sample into a clean microcentrifuge tube.

  • Add 10 µL of a stable isotope-labeled internal standard (SIL-IS) working solution for best results. If unavailable, a structural analog can be used.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[9]

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to an HPLC vial.

  • Dilute with an equal volume of water containing 0.1% formic acid if necessary to ensure compatibility with the initial mobile phase conditions.

2. LC-MS/MS Conditions

  • LC System: A UHPLC system for fast and efficient separation.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI) in negative ion mode, as carboxylic acids readily form [M-H]⁻ ions.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Ramp from 5% to 95% B

    • 3.0-3.5 min: Hold at 95% B

    • 3.5-3.6 min: Return to 5% B

    • 3.6-5.0 min: Re-equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the analyte and internal standard must be optimized by direct infusion.

    • Example Analyte Transition: [M-H]⁻ → fragment ion

    • Example IS Transition: [M-H]⁻ → fragment ion

Method Selection and Workflow Visualization

The choice of method and the overall analytical workflow are critical for generating reliable quantitative data. The following diagrams illustrate the logical steps in the process.

G cluster_pre Pre-Analytical Phase cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_post Data Processing Sample Biological Sample Collection (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Extraction (PPT, LLE, or SPE) Spike->Extract Evap Evaporation (if needed) Extract->Evap Recon Reconstitution Evap->Recon Inject LC Injection Recon->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV or MS/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Concentration Calculation Calibrate->Quantify

Caption: General workflow for the quantitative bioanalysis of a small molecule drug.

DecisionTree Start Required Sensitivity? HighSens High (<10 ng/mL) Start->HighSens LowSens Low (>10 ng/mL) Start->LowSens LCMS Use LC-MS/MS HighSens->LCMS CheckUV Does analyte have a strong UV chromophore? LowSens->CheckUV YesUV Yes CheckUV->YesUV NoUV No CheckUV->NoUV HPLCUV Use HPLC-UV YesUV->HPLCUV Derivatize Consider Derivatization or use LC-MS/MS NoUV->Derivatize

References

A Comparative Guide to the Chiral Separation of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoisomeric composition of pharmacologically active molecules is a critical determinant of their efficacy and safety. For chiral compounds such as 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid, a key intermediate in the synthesis of various therapeutic agents, the ability to resolve and quantify its enantiomers is paramount. This guide provides a comparative overview of established and potential methods for the chiral separation of this acidic isoxazole derivative, focusing on High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). The information presented is supported by experimental data from analogous compounds and established principles of chiral recognition.

At a Glance: Comparison of Chiral Separation Techniques

TechniqueStationary Phase/SelectorMobile Phase/BufferKey AdvantagesConsiderations
HPLC Polysaccharide-based CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H)Normal Phase: Hexane/AlcoholWide applicability, well-established.[1]Higher solvent consumption, longer run times compared to SFC.
SFC Polysaccharide-based CSPs (e.g., Chiralpak® AD-H, Lux™ Cellulose-2); Anion-exchange CSPs (e.g., CHIRALPAK® QN-AX)Supercritical CO₂ with alcohol co-solvent (e.g., Methanol, Ethanol)Fast separations, reduced solvent usage, "green" technique.[2]Requires specialized instrumentation.
CE Cyclodextrins (e.g., sulfated β-CD), AntibioticsPhosphate or borate buffersHigh efficiency, minimal sample consumption.[3][4]Lower loading capacity, potential for adsorption to capillary wall.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography remains a cornerstone of chiral separations due to its versatility and the wide array of commercially available chiral stationary phases (CSPs). For acidic compounds like this compound, polysaccharide-based CSPs are a primary choice.

Recommended Stationary Phases

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose carbamates, have demonstrated broad enantioselectivity for a wide range of chiral compounds, including those with aromatic and heterocyclic structures.[1][5]

  • Amylose-based: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))

  • Cellulose-based: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))

Mobile Phase Strategy

A normal-phase mobile system is typically the most effective for chiral separations on polysaccharide CSPs. The separation mechanism relies on hydrogen bonding, π-π interactions, and steric hindrance between the analyte and the chiral selector.

  • Primary Solvents: n-Hexane or Heptane

  • Polar Modifier: Isopropanol or Ethanol (typically 10-30%)

  • Acidic Additive: A small amount of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 0.1%), is often added to the mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[1]

Experimental Protocol: HPLC Method Development
  • Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase Screening:

    • Start with a mobile phase of n-Hexane/Isopropanol (80:20 v/v) with 0.1% TFA.

    • If separation is not achieved, vary the alcohol content (e.g., 90:10 and 70:30).

    • Screen different alcohol modifiers (e.g., Ethanol).

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

Logical Workflow for HPLC Method Development

HPLC_Workflow start Start: Racemic Mixture of this compound csp_selection Select Polysaccharide CSP (e.g., Chiralpak AD-H) start->csp_selection mobile_phase_screening Mobile Phase Screening (Hexane/Alcohol + 0.1% TFA) csp_selection->mobile_phase_screening optimization Optimize Alcohol % and Type mobile_phase_screening->optimization baseline_separation Baseline Separation Achieved optimization->baseline_separation no_separation No/Poor Separation optimization->no_separation if needed alternative_csp Try Alternative CSP (e.g., Chiralcel OD-H) no_separation->alternative_csp alternative_csp->mobile_phase_screening SFC_Workflow start Start: Racemic Mixture column_screening Screen Multiple CSPs (e.g., AD-H, OD-H, Lux Cellulose-2) start->column_screening modifier_screening Screen Co-solvents (Methanol, Ethanol) column_screening->modifier_screening gradient_run Initial Gradient Run (5-40% Modifier) modifier_screening->gradient_run isocratic_optimization Convert to Isocratic Method & Optimize gradient_run->isocratic_optimization successful_separation Optimized Chiral Separation isocratic_optimization->successful_separation CE_Logic analyte Analyte Enantiomers (Anionic at neutral pH) complex Diastereomeric Complexes (Analyte-CD) analyte->complex selector Chiral Selector (CD) (e.g., Anionic HS-β-CD) selector->complex mobility Different Electrophoretic Mobilities complex->mobility separation Enantiomeric Separation mobility->separation

References

Head-to-head comparison of different synthetic routes for 5-arylisoxazole-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 5-arylisoxazole-3-carboxylic acids is of significant interest due to the prevalence of this scaffold in numerous pharmacologically active compounds. This guide provides a detailed, head-to-head comparison of the most common synthetic routes to this important class of molecules, supported by experimental data and protocols.

Three primary synthetic strategies have been identified and will be compared:

  • Route A: 1,3-Dipolar Cycloaddition

  • Route B: Synthesis from Chalcones

  • Route C: Synthesis from β-Ketoesters

This comparative analysis focuses on key performance indicators such as reaction yield, conditions, and substrate scope, providing a clear overview to aid in the selection of the most appropriate synthetic route for a given research objective.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data for the key steps in each synthetic route, providing a clear comparison of their efficiency and requirements.

ParameterRoute A: 1,3-Dipolar CycloadditionRoute B: From Chalcone PrecursorRoute C: From β-Ketoester Precursor
Starting Materials Arylacetylene, Ethyl chloro-oximinoacetateSubstituted Chalcone, HydroxylamineEthyl Benzoylpyruvate, Hydroxylamine
Key Intermediates Ethyl 5-arylisoxazole-3-carboxylateChalcone Oxime-
Overall Yield Good to Excellent (typically 70-90%)Moderate to Good (variable)Good (typically around 80%)
Reaction Steps 2 (Cycloaddition, Hydrolysis)1-2 (Cyclization, possible oxidation)1 (Cyclocondensation)
Reaction Conditions Cycloaddition: Mild, often room temp. to 60°C. Hydrolysis: Basic conditions (e.g., NaOH), room temp.Often requires reflux in a suitable solvent (e.g., ethanol) with a base (e.g., KOH).Typically reflux in a protic solvent like ethanol.
Catalyst/Reagent Base (e.g., Et3N or NaOH) for cycloaddition.Base (e.g., KOH, NaOH) for cyclization.-
Substrate Scope Broad tolerance for various aryl substituents on the alkyne.Dependent on the availability and stability of the corresponding chalcone.Generally good for various aryl groups on the benzoylpyruvate.

Mandatory Visualizations: Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

G cluster_A Route A: 1,3-Dipolar Cycloaddition A_start1 Arylacetylene A_inter Ethyl 5-arylisoxazole-3-carboxylate A_start1->A_inter 1,3-Dipolar Cycloaddition A_start2 Ethyl chloro-oximinoacetate A_start2->A_inter A_final 5-Arylisoxazole-3-carboxylic acid A_inter->A_final Hydrolysis

Caption: Workflow for the synthesis of 5-arylisoxazole-3-carboxylic acids via 1,3-dipolar cycloaddition.

G cluster_B Route B: From Chalcone B_start1 Substituted Chalcone B_inter 5-Arylisoxazoline (intermediate) B_start1->B_inter Cyclization B_start2 Hydroxylamine B_start2->B_inter B_final 5-Arylisoxazole-3-carboxylic acid B_inter->B_final Oxidation* G cluster_C Route C: From β-Ketoester C_start1 Ethyl Benzoylpyruvate C_final 5-Arylisoxazole-3-carboxylic acid C_start1->C_final Cyclocondensation C_start2 Hydroxylamine C_start2->C_final

Safety Operating Guide

Proper Disposal of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid as a hazardous chemical. Proper disposal requires adherence to institutional and local regulations for chemical waste management. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This compound and its derivatives are known to cause skin and eye irritation, and may cause respiratory irritation[1][2]. Therefore, strict adherence to safety protocols is essential.

Hazard and Safety Information

Hazard StatementClassificationPrecautionary Measures
Causes skin irritationSkin IrritantWear protective gloves and clothing. In case of skin contact, wash with plenty of soap and water. If irritation occurs, seek medical advice[1][2].
Causes serious eye irritationEye IrritantWear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1][2].
May cause respiratory irritationRespiratory IrritantAvoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[1][2].
Harmful if swallowed (Potential)Acute Toxicity (Oral)Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth. Immediately call a poison center or doctor[3].

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.

Disposal workflow for this compound.

Detailed Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles. A face shield may be necessary if there is a risk of splashing.

  • Body Protection: A standard laboratory coat.

2. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous chemical waste[4][5].

  • Solid Waste: Collect solid residues, contaminated lab supplies (e.g., weigh boats, contaminated paper towels), and place them in a designated, compatible, and clearly labeled hazardous solid waste container[6][7].

  • Liquid Waste: If the compound is in solution, collect it in a designated, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

  • Empty Containers: An empty container that held this chemical should be managed as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[4].

3. Waste Container Management:

  • Container Selection: Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid[8][9].

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Irritant"), and the date the waste was first added to the container[5][8].

  • Storage: Keep waste containers closed except when adding waste[4][8]. Store the containers in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials[5][8].

4. Disposal Procedure:

  • Do not dispose of this compound down the drain or in the regular trash [4][5].

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or equivalent department[4][5].

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

5. Spill and Emergency Procedures:

  • Minor Spills: In case of a small spill, wear appropriate PPE, absorb the material with an inert absorbent material (e.g., vermiculite, sand), and collect it into a sealed container for disposal as hazardous waste[1][6].

  • Major Spills: For larger spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

  • Personal Contact:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing[1].

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1].

    • Inhalation: Move the individual to fresh air.

    • In all cases of significant exposure, seek immediate medical attention and provide the SDS for a similar compound if available[1].

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Essential Safety and Operational Guide for Handling 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other isoxazole derivatives and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the hazard profiles of similar chemical structures, a comprehensive PPE strategy is crucial to minimize exposure. The primary risks associated with compounds of this type include skin, eye, and respiratory irritation.[1][2]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical safety goggles meeting appropriate standards (e.g., NIOSH or EN 166).[3] A face shield should be worn where splashing is a risk.[1][4]Protects against splashes and dust. Goggles should be worn at all times when handling the compound.
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[4][5] A chemical-resistant lab coat must be worn and fully buttoned.[1] Fully enclosed shoes are mandatory.[1]Inspect gloves before use and change them immediately if contaminated.[1][3] Wash hands thoroughly after handling, even if gloves were worn.[1]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[1][5] If a fume hood is unavailable or insufficient, a NIOSH-approved respirator is required.[1][3]Prevents inhalation of dust or vapors.[1][5] The type of respirator will depend on the potential for exposure.

Operational and Disposal Plans

A strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.[1]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Chemical Fume Hood) verify_hood Verify Fume Hood Functionality prep_area->verify_hood gather_ppe Don Appropriate PPE verify_hood->gather_ppe weigh Weigh Compound Carefully gather_ppe->weigh transfer Transfer Solid with Spatula weigh->transfer dissolve Dissolve by Adding Solid to Solvent Slowly transfer->dissolve decontaminate Decontaminate Work Surfaces & Equipment dissolve->decontaminate doff_ppe Doff PPE Correctly (Gloves First) decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate Segregate Contaminated Waste wash_hands->segregate label_waste Label Hazardous Waste Container segregate->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste request_pickup Request EHS Pickup store_waste->request_pickup

Caption: Workflow for safe handling and disposal of this compound.

Safe Handling Procedures:

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.[1]

    • Ensure the fume hood is functioning correctly before starting any work.[1]

    • Have all necessary PPE readily available and in good condition.

  • Handling:

    • When handling the solid, use a spatula for transfers to minimize dust generation.[1] Avoid actions like pouring from a height that could create airborne particles.[1]

    • If dissolving the compound, add the solid to the solvent slowly to prevent splashing.[1]

  • Post-Handling:

    • Thoroughly decontaminate all work surfaces and equipment after use.

    • Remove PPE in the correct order to avoid cross-contamination, starting with gloves.[1]

    • Wash hands with soap and water after completing work and removing gloves.[1]

Disposal Plan:

Proper disposal is a critical and regulated aspect of the chemical lifecycle.

  • Waste Segregation and Collection:

    • All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[1][6]

    • Do not mix this waste with other waste streams.

  • Container and Labeling:

    • Use a chemically compatible container, such as high-density polyethylene (HDPE), with a secure lid.[6]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name, and appropriate hazard warnings.[6]

  • Storage and Pickup:

    • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and have secondary containment.[6]

    • When the container is full, contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal by a licensed contractor.[6]

    • Under no circumstances should this chemical or its containers be disposed of in the standard trash or down the drain.[6] Liquid waste should be collected and disposed of as hazardous waste. For expired solid chemicals, they should be collected in a polybag, sealed, and handed over to the EHS for further disposal.[7]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.